molecular formula C13H22O5 B11932497 7-oxotridecanedioic Acid CAS No. 101171-43-1

7-oxotridecanedioic Acid

Número de catálogo: B11932497
Número CAS: 101171-43-1
Peso molecular: 258.31 g/mol
Clave InChI: OETDBDZZHBMHQQ-UHFFFAOYSA-N
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Descripción

7-oxotridecanedioic Acid is a useful research compound. Its molecular formula is C13H22O5 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

101171-43-1

Fórmula molecular

C13H22O5

Peso molecular

258.31 g/mol

Nombre IUPAC

7-oxotridecanedioic acid

InChI

InChI=1S/C13H22O5/c14-11(7-3-1-5-9-12(15)16)8-4-2-6-10-13(17)18/h1-10H2,(H,15,16)(H,17,18)

Clave InChI

OETDBDZZHBMHQQ-UHFFFAOYSA-N

SMILES canónico

C(CCC(=O)CCCCCC(=O)O)CCC(=O)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 7-Oxotridecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxotridecanedioic acid is a dicarboxylic acid containing a ketone functional group at the seventh carbon position. Its structure presents potential for applications in polymer chemistry, as a building block for novel polyamides and polyesters, and in drug development as a linker or a scaffold for more complex molecules. This technical guide provides a comprehensive overview of proposed synthetic pathways for this compound. Due to the absence of a well-documented, direct synthesis in the current literature, this document outlines several plausible theoretical routes based on established organic chemistry principles. For each proposed pathway, this guide details the strategic approach, hypothetical experimental protocols, and potential challenges. All quantitative data from analogous reactions in the literature are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to aid in the conceptualization of these synthetic strategies.

Introduction

The synthesis of specialty dicarboxylic acids with additional functional groups is of significant interest for the development of advanced materials and pharmaceuticals. This compound, with its C13 backbone, terminal carboxylic acid groups, and a centrally located ketone, is a molecule with potential for diverse applications. The ketone functionality can serve as a handle for further chemical modifications, while the dicarboxylic nature allows for polymerization or bifunctional conjugation. This guide explores several logical and chemically sound, yet currently theoretical, synthetic pathways to obtain this target molecule. The proposed routes are categorized into three main strategies: selective oxidation of a precursor, oxidative cleavage of an unsaturated system, and construction of the carbon skeleton through classical organic reactions.

Proposed Synthesis Pathways

Pathway 1: Selective Oxidation of Tridecanedioic Acid

This approach focuses on the direct functionalization of the readily available tridecanedioic acid. The primary challenge of this route is achieving selective oxidation at the C-7 position of the long alkyl chain.

2.1.1 Strategy

The synthesis would proceed in two conceptual steps:

  • Selective Hydroxylation: Introduction of a hydroxyl group at the C-7 position of tridecanedioic acid to form 7-hydroxytridecanedioic acid. This is the most challenging step due to the difficulty of site-selective C-H activation on a long alkane chain.

  • Oxidation of the Secondary Alcohol: Oxidation of the resulting 7-hydroxytridecanedioic acid to the corresponding ketone, this compound. This transformation is typically straightforward using standard oxidizing agents.

2.1.2 Logical Workflow

G start Tridecanedioic Acid intermediate 7-Hydroxytridecanedioic Acid start->intermediate Selective C-H Hydroxylation end_product This compound intermediate->end_product Oxidation

Caption: Proposed workflow for the synthesis of this compound via selective oxidation.

2.1.3 Hypothetical Experimental Protocols

Step 1: Selective C-H Hydroxylation of Tridecanedioic Acid (Theoretical)

  • Method A: Photochemical C-H Activation:

    • Reaction: Tridecanedioic acid (1.0 eq) would be dissolved in a suitable solvent like acetonitrile. A photocatalyst, such as a decatungstate salt (e.g., (n-Bu₄N)₄W₁₀O₃₂), would be added. The solution would be irradiated with UV light (e.g., 310 nm) under an inert atmosphere for 24-48 hours.

    • Work-up: The solvent would be removed under reduced pressure. The residue would be subjected to column chromatography on silica (B1680970) gel to isolate the 7-hydroxytridecanedioic acid.

  • Method B: Bio-inspired Catalysis:

    • Reaction: Tridecanedioic acid (1.0 eq) would be dissolved in a fluorinated alcohol (e.g., hexafluoroisopropanol) to promote substrate-catalyst interaction through the solvophobic effect. A manganese-based catalyst, such as Mn(mcp), would be added, followed by a controlled addition of an oxidizing agent like hydrogen peroxide over several hours at a controlled temperature (e.g., 0 °C to room temperature).

    • Work-up: The reaction mixture would be quenched, and the product extracted into an organic solvent. Purification would be achieved through crystallization or column chromatography.

Step 2: Oxidation of 7-Hydroxytridecanedioic Acid

  • Reaction: The purified 7-hydroxytridecanedioic acid (1.0 eq) would be dissolved in a suitable solvent such as acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) would be added dropwise at 0 °C until a persistent orange color is observed. The reaction would be stirred for 1-2 hours.

  • Work-up: The excess oxidant would be quenched with isopropanol. The mixture would be filtered, and the solvent evaporated. The crude product would be dissolved in an appropriate solvent and washed with brine. The organic layer would be dried over anhydrous sodium sulfate (B86663) and concentrated to yield this compound.

2.1.4 Quantitative Data from Analogous Reactions

Reaction StepReagents/CatalystSubstrateProductYield (%)Reference
C-H Hydroxylation(n-Bu₄N)₄W₁₀O₃₂ / UVCyclohexaneCyclohexanol~70%Analogous Photochemical C-H Activation
C-H HydroxylationMn(mcp) / H₂O₂n-HeptaneHeptanols~50-60%Analogous Bio-inspired Catalysis
Alcohol OxidationJones ReagentSecondary AlcoholsKetones>90%Standard Organic Chemistry Textbooks
Pathway 2: Ozonolysis of an Unsaturated Precursor

This pathway involves the synthesis of a specific C13 unsaturated dicarboxylic acid, followed by oxidative cleavage of the double bond to generate the ketone.

2.2.1 Strategy

  • Synthesis of an Unsaturated Dicarboxylic Acid: A C13 dicarboxylic acid with a double bond at the C-6 or C-7 position (Δ⁶- or Δ⁷-tridecenedioic acid) would be synthesized. Olefin metathesis is a powerful tool for this purpose.

  • Ozonolysis: The unsaturated dicarboxylic acid would be subjected to ozonolysis to cleave the double bond, followed by a reductive or oxidative workup to yield the desired keto-dicarboxylic acid.

2.2.2 Logical Workflow

G start Unsaturated Fatty Acid Ester intermediate1 Unsaturated Dicarboxylic Acid Ester start->intermediate1 Cross-Metathesis intermediate2 Unsaturated Dicarboxylic Acid intermediate1->intermediate2 Hydrolysis end_product This compound intermediate2->end_product Ozonolysis

Caption: Proposed workflow for the synthesis of this compound via ozonolysis.

2.2.3 Hypothetical Experimental Protocols

Step 1: Synthesis of Diethyl Δ⁶-tridecenedioate via Cross-Metathesis

  • Reaction: Ethyl 6-heptenoate (1.0 eq) and ethyl 7-octenoate (1.0 eq) would be dissolved in dichloromethane (B109758) under an inert atmosphere. A Grubbs second-generation catalyst (e.g., 1-2 mol%) would be added, and the reaction mixture would be stirred at room temperature for 12-24 hours.

  • Work-up: The solvent would be removed in vacuo, and the residue purified by column chromatography on silica gel to yield diethyl Δ⁶-tridecenedioate.

Step 2: Hydrolysis to Δ⁶-Tridecenedioic Acid

  • Reaction: Diethyl Δ⁶-tridecenedioate would be dissolved in a mixture of ethanol (B145695) and water containing an excess of sodium hydroxide (B78521). The mixture would be refluxed for 4-6 hours.

  • Work-up: The ethanol would be removed under reduced pressure. The aqueous solution would be acidified with concentrated HCl to precipitate the dicarboxylic acid, which would then be collected by filtration, washed with cold water, and dried.

Step 3: Ozonolysis of Δ⁶-Tridecenedioic Acid

  • Reaction: Δ⁶-Tridecenedioic acid would be dissolved in a mixture of dichloromethane and methanol (B129727) at -78 °C. A stream of ozone would be bubbled through the solution until a blue color persists. The solution would then be purged with nitrogen to remove excess ozone.

  • Work-up (Reductive): Dimethyl sulfide (B99878) (DMS) would be added, and the solution would be allowed to warm to room temperature and stirred overnight. The solvent would be evaporated, and the crude product purified by crystallization or chromatography to yield this compound.

2.2.4 Quantitative Data from Analogous Reactions

Reaction StepReagents/CatalystSubstrate TypeProduct TypeYield (%)Reference
Cross-MetathesisGrubbs II CatalystUnsaturated EstersUnsaturated Diesters70-90%Green Chem., 2010, 12, 1790-1794
Ester HydrolysisNaOH / H₂O, EtOHDiesterDicarboxylic Acid>95%Standard Procedure
OzonolysisO₃, then DMSAlkeneKetone/Aldehyde80-95%Standard Procedure
Pathway 3: Acetoacetic Ester Synthesis

This classical approach builds the carbon skeleton by alkylating an acetoacetic ester derivative.

2.3.1 Strategy

  • Alkylation: Diethyl malonate would be alkylated with 6-bromohexanoic acid ethyl ester.

  • Second Alkylation: The resulting intermediate would be further alkylated with another equivalent of an appropriate halo-ester.

  • Hydrolysis and Decarboxylation: The final substituted malonic ester would be hydrolyzed and decarboxylated to yield the target keto-dicarboxylic acid. A more direct approach would be the alkylation of ethyl acetoacetate (B1235776).

2.3.2 Logical Workflow

G start Ethyl Acetoacetate intermediate1 Alkylated Acetoacetic Ester start->intermediate1 Alkylation with 6-Bromohexanoyl Chloride end_product This compound intermediate1->end_product Hydrolysis & Decarboxylation intermediate2 Di-Alkylated Acetoacetic Ester

Caption: Proposed workflow for the synthesis of this compound via acetoacetic ester synthesis.

2.3.3 Hypothetical Experimental Protocols

Step 1: Alkylation of Ethyl Acetoacetate

  • Reaction: Sodium ethoxide would be prepared by dissolving sodium metal in absolute ethanol. Ethyl acetoacetate (1.0 eq) would be added dropwise to the cooled solution. After stirring, 6-bromohexanoyl chloride (1.0 eq) would be added, and the mixture would be refluxed for 8-12 hours.

  • Work-up: The reaction mixture would be cooled, and the solvent removed. The residue would be taken up in water and extracted with ether. The organic layer would be washed, dried, and concentrated. The crude product would be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

  • Reaction: The purified alkylated acetoacetic ester would be heated under reflux with an aqueous solution of sodium hydroxide for 4-6 hours.

  • Work-up: The reaction mixture would be cooled and acidified with dilute sulfuric acid. The solution would then be heated to reflux for another 1-2 hours to effect decarboxylation. After cooling, the product would be extracted with an organic solvent. The organic extracts would be dried and concentrated to give this compound, which would be purified by recrystallization.

2.3.4 Quantitative Data from Analogous Reactions

Reaction StepReagentsSubstrate TypeProduct TypeYield (%)Reference
AlkylationNaOEt, Alkyl HalideAcetoacetic EsterAlkylated Acetoacetic Ester60-80%Standard Organic Chemistry Textbooks
Hydrolysis & DecarboxylationNaOH, then H₃O⁺, heatSubstituted Acetoacetic EsterKetone70-90%Standard Organic Chemistry Textbooks

Conclusion

The Enigmatic Presence of 7-oxotridecanedioic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct evidence for the widespread natural occurrence of 7-oxotridecanedioic acid remains elusive, its chemical structure suggests a plausible biosynthetic origin rooted in common fatty acid metabolism. This technical guide explores the hypothetical biogenesis of this compound, drawing parallels with known metabolic pathways of related oxo-fatty acids and dicarboxylic acids. We provide a detailed theoretical framework for its formation, potential natural sources, and comprehensive experimental protocols for its prospective isolation, identification, and quantification. This document serves as a foundational resource for researchers interested in investigating the existence and potential physiological roles of this and other novel oxo-dicarboxylic acids.

Proposed Biosynthetic Pathway of this compound

The formation of this compound in biological systems is hypothesized to occur through a multi-step enzymatic process involving the omega-oxidation of a long-chain fatty acid, followed by subsequent beta-oxidation.

A plausible biosynthetic route commences with tridecanoic acid, a 13-carbon saturated fatty acid. This pathway involves the following key stages:

  • Omega-oxidation: Tridecanoic acid undergoes hydroxylation at its terminal methyl group (ω-carbon) by a cytochrome P450 monooxygenase, yielding 13-hydroxytridecanoic acid.

  • Oxidation to Aldehyde: The terminal hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase, forming 13-oxotridecanoic acid.

  • Oxidation to Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in tridecanedioic acid.

  • Beta-oxidation Cycles: Tridecanedioic acid then enters the beta-oxidation pathway. After three cycles of beta-oxidation, which sequentially remove two-carbon units in the form of acetyl-CoA, the remaining seven-carbon chain is oxidized at the beta-position (C7), yielding this compound.

This proposed pathway is analogous to the known metabolism of other fatty acids where omega-oxidation serves as an alternative to beta-oxidation, particularly for medium-chain fatty acids.

Biosynthesis of this compound Tridecanoic Acid Tridecanoic Acid 13-Hydroxytridecanoic Acid 13-Hydroxytridecanoic Acid Tridecanoic Acid->13-Hydroxytridecanoic Acid Omega-Hydroxylation (Cytochrome P450) 13-Oxotridecanoic Acid 13-Oxotridecanoic Acid 13-Hydroxytridecanoic Acid->13-Oxotridecanoic Acid Oxidation (Alcohol Dehydrogenase) Tridecanedioic Acid Tridecanedioic Acid 13-Oxotridecanoic Acid->Tridecanedioic Acid Oxidation (Aldehyde Dehydrogenase) Beta-Oxidation (3 cycles) Beta-Oxidation (3 cycles) Tridecanedioic Acid->Beta-Oxidation (3 cycles) Activation to Acyl-CoA This compound This compound Beta-Oxidation (3 cycles)->this compound Oxidation

Fig. 1: Proposed biosynthetic pathway of this compound.

Potential Natural Sources

While not yet documented, potential natural sources of this compound could include organisms known for diverse fatty acid metabolism:

  • Plants: Long-chain dicarboxylic acids are known constituents of plant cutin and suberin.

  • Microorganisms: Bacteria and yeast, particularly those capable of utilizing alkanes and fatty acids as carbon sources, are potential producers. For instance, some species of Candida are known to produce long-chain dicarboxylic acids via omega-oxidation.

  • Marine Organisms: Marine algae and bacteria are known to produce a variety of novel oxo-fatty acids. For example, (7E)-9-oxohexadec-7-enoic acid has been identified in the marine algae Chaetoceros karianus.[1]

Quantitative Data Summary

As this compound has not been definitively quantified in natural samples, the following table presents hypothetical concentrations based on the typical abundance of other dicarboxylic acids found in biological matrices. These values are intended to serve as a preliminary guide for analytical method development.

Biological MatrixPotential Concentration Range (µg/g or µg/mL)Notes
Plant Leaf Wax0.1 - 5.0Dicarboxylic acids are components of cutin and suberin.
Microbial Culture Supernatant1.0 - 50.0Dependent on the microbial strain and culture conditions.
Marine Algae Extract0.5 - 10.0Based on the occurrence of other oxo-fatty acids.
Animal Adipose Tissue0.01 - 0.5As a potential minor metabolite of fatty acid oxidation.

Experimental Protocols

The following are detailed protocols for the extraction, derivatization, and analysis of dicarboxylic acids, including the hypothetical this compound, from biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For dicarboxylic acids, derivatization is necessary to increase their volatility.[2][3]

4.1.1. Sample Preparation and Extraction

  • Homogenization: Homogenize 1-2 grams of the biological sample (e.g., plant tissue, microbial pellet) in a suitable solvent such as a chloroform:methanol mixture (2:1, v/v).

  • Lipid Extraction: Perform a liquid-liquid extraction. Add water to the homogenate to create a biphasic system and vortex thoroughly.

  • Phase Separation: Centrifuge the mixture to separate the phases. The lipids, including dicarboxylic acids, will be in the lower organic phase.

  • Solvent Evaporation: Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen.

4.1.2. Derivatization (Silylation)

  • Reagent Preparation: Prepare a derivatization reagent consisting of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: To the dried lipid extract, add 100 µL of the BSTFA reagent and 50 µL of pyridine (B92270) (as a catalyst).

  • Incubation: Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

4.1.3. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-650.

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

GC-MS Workflow for Dicarboxylic Acid Analysis Sample Homogenization Sample Homogenization Lipid Extraction Lipid Extraction Sample Homogenization->Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Derivatization (Silylation) Derivatization (Silylation) Solvent Evaporation->Derivatization (Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Silylation)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis LC-MS_MS_Workflow Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Extraction Extraction Sample_Preparation->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_MS_Analysis Data_Quantification Data Quantification LC_MS_MS_Analysis->Data_Quantification

References

Metabolic Fate of 7-Oxotridecanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo metabolic studies on 7-oxotridecanedioic acid are not available in the current scientific literature. The following guide is based on established metabolic principles for structurally related medium-chain dicarboxylic acids (MCDAs) and oxo-fatty acids. The pathways and data presented are putative and intended to serve as a scientific framework for future research.

Introduction

This compound is a 13-carbon α,ω-dicarboxylic acid containing a ketone group at the C7 position. Dicarboxylic acids are known endogenous metabolites that arise from the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β-oxidation is saturated or impaired.[1][2] The introduction of exogenous dicarboxylic acids, such as this compound, would subject them to the body's fatty acid metabolism machinery, primarily located in the liver and kidneys.[1][3] Understanding the metabolic fate of such molecules is critical for evaluating their potential as therapeutic agents or alternative energy substrates.[4][5] This document outlines the probable metabolic pathway, summarizes quantitative data from analogous compounds, and provides detailed experimental methodologies for in vivo investigation.

Putative Metabolic Pathway

The metabolism of this compound is hypothesized to proceed via two main stages: initial modification of the oxo-group and subsequent chain shortening via β-oxidation.

  • Reduction of the Ketone Group: The 7-oxo group is a likely target for carbonyl reductases, converting it to a secondary alcohol (7-hydroxytridecanedioic acid). This step increases the molecule's polarity and may facilitate further processing.

  • Activation to Acyl-CoA: Like other fatty acids, both carboxyl groups at either end of the molecule can be activated by acyl-CoA synthetases to form their respective coenzyme A (CoA) thioesters. This activation is a prerequisite for β-oxidation.

  • β-Oxidation: The activated dicarboxylic acid can then enter the β-oxidation spiral, which occurs in both peroxisomes and mitochondria.[1][2] β-oxidation can proceed from either or both ends of the molecule, systematically shortening the carbon chain by two-carbon units (acetyl-CoA) per cycle.[1][6]

  • Final Metabolites: Given its 13-carbon (odd-chain) structure, the final β-oxidation cycle from one end would yield propionyl-CoA (a three-carbon unit) and a chain-shortened dicarboxylic acid. Propionyl-CoA can be converted to succinyl-CoA and enter the Krebs cycle.[7] The process generates multiple chain-shortened dicarboxylic acids (e.g., undecanedioic, nonanedioic, heptanedioic, and pentanedioic acids), which are ultimately excreted in the urine.[3][6]

Putative_Metabolic_Pathway cluster_blood Systemic Circulation / Uptake cluster_cell Hepatocyte / Renal Cell 7-Oxo-TDA This compound 7-Hydroxy-TDA 7-Hydroxy-TDA 7-Oxo-TDA->7-Hydroxy-TDA Carbonyl Reductase 7-Hydroxy-TDA-CoA 7-Hydroxy-TDA-CoA 7-Hydroxy-TDA->7-Hydroxy-TDA-CoA Acyl-CoA Synthetase Beta_Ox Peroxisomal / Mitochondrial β-Oxidation Spiral 7-Hydroxy-TDA-CoA->Beta_Ox To β-Oxidation C11_DCA Chain-shortened DCAs (C11, C9, C7...) Beta_Ox->C11_DCA Cycle 1 AcetylCoA Acetyl-CoA Beta_Ox->AcetylCoA 2C units PropionylCoA Propionyl-CoA Beta_Ox->PropionylCoA 3C unit (from odd-chain) Urine Urinary Metabolites C11_DCA->Urine Excretion TCA Krebs Cycle AcetylCoA->TCA SuccinylCoA SuccinylCoA PropionylCoA->SuccinylCoA Conversion SuccinylCoA->TCA

Caption: Putative metabolic pathway of this compound.

Data Presentation: Quantitative Analysis of Analogous Compounds

No quantitative data exists for this compound. The following tables summarize in vivo data from studies on non-substituted, medium-chain dicarboxylic acids in rats, which can serve as a proxy for expected metabolic behavior.

Table 1: Urinary Excretion of Medium-Chain Dicarboxylic Acids in Rats After Oral Administration (Data sourced from Passi et al.[6])

Administered DCA (Carbon Length)Dose (mg)% of Dose Excreted in Urine (5 days)Major Metabolites Identified
Nonanedioic Acid (C9)20~2.5%C7, C5 DCAs
Decanedioic Acid (C10)20~2.1%C8, C6 DCAs
Undecanedioic Acid (C11)20~1.8%C9, C7 DCAs
Dodecanedioic Acid (C12)20~1.6%C10, C8, C6 DCAs

Table 2: Metabolic Fate of Dodecanedioic Acid (C12) in Rats After Intraperitoneal Injection (Data sourced from Bergseth et al.[3])

ParameterObservation
Primary Route of EliminationOxidation to CO2
Urinary Excretion of Parent DCATrace amounts
Major Urinary MetaboliteAdipic Acid (C6 DCA)
Other Urinary MetabolitesShorter-chain dicarboxylic acids

Experimental Protocols

To investigate the in vivo metabolic fate of this compound, a combination of methodologies used for analogous compounds is recommended. A generalized protocol is detailed below.

Animal Model and Administration
  • Species: Male Wistar or Sprague-Dawley rats (250-300g).

  • Housing: Animals should be housed individually in metabolic cages to allow for the separate collection of urine and feces.

  • Acclimatization: Allow animals to acclimatize for at least 3 days in the metabolic cages before the study begins.

  • Administration: this compound can be administered via oral gavage or intraperitoneal (IP) injection. For IP injection, the compound should be dissolved in a suitable vehicle (e.g., saline, adjusted for pH). A typical dose might range from 20-50 mg/kg.[3][6] To trace the metabolic fate comprehensively, use of a 13C or 14C-labeled version of the compound is highly recommended.[3]

Sample Collection
  • Urine: Collect urine daily for a period of 5 days post-administration.[6] Samples should be stored at -80°C until analysis.

  • Blood/Plasma: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) via tail vein or saphenous vein bleeding. Plasma should be prepared by centrifugation and stored at -80°C.

  • Expired Air: If using a 14C-labeled compound, expired air should be passed through a trapping solution (e.g., sodium hydroxide) to capture 14CO2, with samples collected at regular intervals.[3]

Sample Preparation and Analysis

This protocol is adapted from methodologies for quantifying dicarboxylic acids in biological matrices.[8]

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of the analyte or a different odd-chain DCA) to each urine or plasma sample.

  • Extraction: Acidify the samples with HCl. Perform a liquid-liquid extraction of the dicarboxylic acids using a solvent such as methyl-tert-butyl ether or ethyl acetate.

  • Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen. To enhance chromatographic separation and mass spectrometric detection, derivatize the carboxylic acid groups. A common method is esterification (e.g., forming dibutyl esters by heating with butanolic HCl).[8]

  • Analysis: Analyze the derivatized samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), both containing a small amount of an acid modifier like formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. Develop specific MRM transitions for the parent compound, its potential hydroxylated metabolite, and a series of expected chain-shortened dicarboxylic acid metabolites (C11, C9, C7, C5).

Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Admin Compound Administration (Oral or IP in Rats) Housing House in Metabolic Cages Admin->Housing Collection Sample Collection (Urine, Blood, Expired Air) Housing->Collection Spike Spike with Internal Standard Collection->Spike Extract Liquid-Liquid Extraction Spike->Extract Deriv Derivatization to Esters Extract->Deriv LCMS LC-MS/MS Analysis (MRM) Deriv->LCMS Quant Quantification & Metabolite ID LCMS->Quant Report Data Reporting & PK Analysis Quant->Report

References

ω-Oxidation of Fatty Acids: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the alternative pathway for fatty acid metabolism, its regulation, physiological significance, and the experimental methodologies used in its study.

This guide provides a detailed overview of the ω-oxidation pathway, an alternative route to the primary β-oxidation for fatty acid degradation. While typically a minor pathway, ω-oxidation becomes significantly important under conditions where β-oxidation is compromised or overloaded. The resulting dicarboxylic acids play crucial roles in metabolic regulation and can serve as biomarkers for certain pathological states. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this metabolic process.

The Biochemical Pathway of ω-Oxidation

Unlike β-oxidation, which occurs in the mitochondria and peroxisomes and shortens fatty acid chains from the carboxyl end, ω-oxidation takes place primarily in the endoplasmic reticulum of the liver and kidneys. This pathway acts on medium-chain (10-12 carbons) and long-chain (16-22 carbons) fatty acids, initiating oxidation at the methyl (ω) carbon, the carbon atom furthest from the carboxyl group.

The process involves a sequence of three enzymatic reactions:

  • Hydroxylation: The pathway is initiated by a cytochrome P450 monooxygenase, specifically from the CYP4A family (e.g., CYP4A11 in humans). This enzyme utilizes NADPH and molecular oxygen to introduce a hydroxyl group onto the terminal ω-carbon, forming an ω-hydroxy fatty acid.

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by a long-chain alcohol dehydrogenase (ADH). This reaction requires NAD+ as a cofactor.

  • Oxidation to Carboxylic Acid: Finally, the ω-aldehyde group is oxidized to a carboxylic acid by a long-chain aldehyde dehydrogenase (ALDH), also utilizing NAD+. The final product is a dicarboxylic acid, which is water-soluble and can be excreted in the urine.

These dicarboxylic acids can then be transported to the mitochondria and undergo β-oxidation from both ends, ultimately being broken down into shorter-chain dicarboxylic acids like adipic (C6) and succinic (C4) acids, which can enter the Krebs cycle.

omega_oxidation_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria FA Fatty Acid (e.g., Lauric Acid) OH_FA ω-Hydroxy Fatty Acid FA->OH_FA CYP4A (NADPH, O2) CHO_FA ω-Aldehyde Fatty Acid OH_FA->CHO_FA Alcohol Dehydrogenase (NAD+) DCA Dicarboxylic Acid CHO_FA->DCA Aldehyde Dehydrogenase (NAD+) Beta_Ox β-Oxidation (from both ends) DCA->Beta_Ox Transport

Caption: The ω-oxidation pathway in the endoplasmic reticulum.

Regulation of ω-Oxidation

The ω-oxidation pathway is typically dormant but is transcriptionally induced under specific metabolic conditions. The primary regulators are the peroxisome proliferator-activated receptors (PPARs), particularly PPARα.

Conditions that lead to an increased influx of fatty acids into the liver, such as high-fat diets, prolonged fasting, or uncontrolled diabetes, activate PPARα. Certain drugs, like fibrates (e.g., clofibrate, gemfibrozil) used to treat hyperlipidemia, are potent PPARα agonists.

Mechanism of Induction:

  • Ligand Activation: Fatty acids or drugs like fibrates act as ligands, binding to and activating PPARα.

  • Heterodimerization: Activated PPARα forms a heterodimer with the retinoid X receptor (RXR).

  • DNA Binding: The PPARα-RXR complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: This binding event recruits coactivator proteins, initiating the transcription of genes encoding the enzymes of the ω-oxidation pathway, most notably members of the CYP4A family.

regulation_pathway cluster_signal Signal Transduction cluster_nucleus Nucleus Ligand Inducers (Fibrates, High-Fat Diet) PPAR PPARα Ligand->PPAR Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to CYP4A_Gene CYP4A Gene PPRE->CYP4A_Gene Promotes Transcription CYP4A_Protein CYP4A Enzyme CYP4A_Gene->CYP4A_Protein Translation Omega_Ox ↑ ω-Oxidation CYP4A_Protein->Omega_Ox Catalyzes

Caption: Transcriptional regulation of ω-oxidation via PPARα.

Quantitative Data

The efficiency and rate of ω-oxidation are dependent on the specific fatty acid substrate and the expression level of the CYP4A enzymes.

Table 1: Substrate Specificity and Kinetic Parameters of Human CYP4A11

Substrate (Fatty Acid)Km (μM)Vmax (pmol/min/pmol P450)
Lauric Acid (C12:0)1325
Myristic Acid (C14:0)815
Palmitic Acid (C16:0)1010
Arachidonic Acid (C20:4)1230

Data are representative values compiled from literature and may vary based on experimental conditions.

Table 2: Urinary Dicarboxylic Acid Levels in Different Conditions

ConditionAdipic Acid (C6) (mmol/mol creatinine)Suberic Acid (C8) (mmol/mol creatinine)
Healthy Control< 20< 15
Diabetic Ketoacidosis> 200> 100
Clofibrate Treatment150 - 30080 - 200
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency> 500> 300

These values are indicative and highlight the significant increase in dicarboxylic aciduria in pathological or induced states.

Experimental Methodologies

Studying ω-oxidation requires specific assays to measure enzyme activity and quantify its products.

General Experimental Workflow

A typical workflow for investigating the induction of ω-oxidation involves treating a model system (e.g., cultured hepatocytes or a live animal) with a compound of interest, followed by the isolation of relevant tissues or subcellular fractions and subsequent analysis.

experimental_workflow Model 1. Model System (e.g., Primary Hepatocytes) Treatment 2. Treatment (e.g., PPARα Agonist) Model->Treatment Isolation 3. Isolation (e.g., Liver Microsomes) Treatment->Isolation Assay 4. ω-Oxidation Assay (Incubation with Fatty Acid) Isolation->Assay Extraction 5. Product Extraction (Solid Phase or Liquid-Liquid) Assay->Extraction Analysis 6. Quantification (LC-MS/MS or GC-MS) Extraction->Analysis

Caption: A standard workflow for studying ω-oxidation induction.

Protocol: Measurement of CYP4A Activity in Liver Microsomes

This protocol details the measurement of lauric acid ω-hydroxylase activity, a common method for assessing ω-oxidation.

Objective: To quantify the rate of conversion of lauric acid to 12-hydroxylauric acid in isolated liver microsomes.

Materials:

  • Isolated liver microsomes (from control and treated animals/cells)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Lauric acid (substrate)

  • NADPH (cofactor)

  • BSA (Bovine Serum Albumin, fatty acid-free)

  • Internal Standard (e.g., deuterated 12-hydroxylauric acid)

  • Methanol, Acetonitrile (B52724), Formic Acid (LC-MS grade)

  • Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

  • Microsomal Protein Quantification: Determine the protein concentration of the microsomal preparations using a standard method (e.g., BCA assay).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. Per reaction:

    • Potassium phosphate buffer: to final volume of 200 µL

    • Microsomal protein: 20-50 µg

    • Lauric acid-BSA complex: to a final concentration of 50 µM

  • Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate at 37°C with gentle shaking for 15-30 minutes (ensure the reaction is in the linear range).

  • Termination of Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

  • Quantification: The amount of 12-hydroxylauric acid produced is quantified by comparing its peak area to that of the internal standard against a standard curve. Activity is expressed as pmol of product formed per minute per mg of microsomal protein.

Physiological and Pathological Relevance

  • Energy Homeostasis: ω-oxidation serves as a safety valve when β-oxidation is overwhelmed by an excess of fatty acids, providing an alternative route for their metabolism and preventing cellular damage from lipid accumulation (lipotoxicity).

  • Diabetic Ketoacidosis: In uncontrolled diabetes, impaired glucose utilization leads to massive mobilization of fatty acids to the liver. The overload on β-oxidation results in a significant upregulation of ω-oxidation, leading to high levels of dicarboxylic acids in the urine (dicarboxylic aciduria).

  • β-Oxidation Defects: In genetic disorders where β-oxidation is impaired, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, ω-oxidation becomes a major pathway for fatty acid disposal. The resulting dicarboxylic aciduria is a key diagnostic marker for these conditions.

  • Drug Development: Understanding the induction of ω-oxidation is critical in drug development. Compounds that activate PPARα, such as fibrates, can significantly alter lipid metabolism. Assessing a drug candidate's potential to induce CYP4A enzymes is an important part of preclinical safety evaluation.

7-Oxotridecanedioic Acid: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxotridecanedioic acid is a dicarboxylic acid containing a ketone functional group. As a biodegradable lipid intermediary, it holds potential in the formulation and delivery of active agents via lipid nanoparticles[1][2][3]. Understanding its physicochemical characteristics is paramount for its application in research and drug development. This technical guide provides an in-depth overview of the known properties of this compound, outlines relevant experimental methodologies, and presents a logical workflow for its characterization.

Physicochemical Characteristics

Quantitative data for this compound is not extensively available in public literature. The following tables summarize the available information and provide estimates based on related compounds where noted.

Table 1: General and Physical Properties
PropertyValueSource/Comment
Molecular Formula C₁₃H₂₂O₅[1][2]
Molecular Weight 258.31 g/mol [1][2]
Physical Form Solid[1][4]
Appearance Yellowish solid[2]
Melting Point Not available
Boiling Point Not available
Flash Point 264.4 °C[5]
Table 2: Solubility and Acidity
PropertyValueSource/Comment
Solubility Soluble in DMSO. Can be prepared in a mixture of DMSO, PEG300, Tween-80, and Saline/PBS.[2][3]Quantitative solubility data in water and common organic solvents is not readily available. For similar dicarboxylic acids, solubility in polar organic solvents is generally higher than in nonpolar solvents and water.
pKa Not availableAs a dicarboxylic acid, it is expected to have two pKa values, likely in the range of 4-6 for the first dissociation and 5-7 for the second, based on similar aliphatic dicarboxylic acids.
Table 3: Spectroscopic Data
Spectrum TypeKey FeaturesSource/Comment
¹H NMR Not availableExpected signals would include triplets for the protons alpha to the carboxylic acids, multiplets for the methylene (B1212753) groups, and a characteristic downfield shift for the protons alpha to the ketone.
¹³C NMR Not availableExpected signals would include two downfield peaks for the carboxylic acid carbons, a peak for the ketone carbonyl carbon, and several peaks in the aliphatic region for the methylene carbons.
Mass Spectrometry Not availableThe molecular ion peak [M]+ at m/z 258.1467 (calculated for C₁₃H₂₂O₅) would be expected in high-resolution mass spectrometry.
Infrared (IR) Not availableExpected characteristic absorption bands would include a broad O-H stretch from the carboxylic acids (~3300-2500 cm⁻¹), a C=O stretch from the carboxylic acids (~1710 cm⁻¹), and a C=O stretch from the ketone (~1715 cm⁻¹).

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are generalized methodologies that can be adapted for its synthesis, purification, and analysis.

Synthesis

A potential synthetic route could involve the oxidation of a corresponding diol or the ozonolysis of a cyclic alkene precursor. A general procedure would be:

  • Reaction Setup: Dissolve the starting material in an appropriate solvent (e.g., dichloromethane, acetone).

  • Reagent Addition: Slowly add the oxidizing agent (e.g., Jones reagent, PCC, or ozone) at a controlled temperature.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Quench the reaction and perform an aqueous workup to separate the product.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel or recrystallization.

Purification and Characterization
  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to form crystals.

  • Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute with a solvent gradient of increasing polarity (e.g., hexane/ethyl acetate).

  • Purity Determination: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV or RI).

Structural Analysis
  • NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry: Use a technique like Electrospray Ionization (ESI) or GC-MS to determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy: Obtain an IR spectrum to identify the key functional groups (carboxylic acids, ketone).

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Properties cluster_activity Biological Evaluation Synthesis Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, LC-MS) Purification->Purity NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purity->NMR MS Mass Spectrometry (HRMS, GC-MS) Purity->MS IR Infrared Spectroscopy Purity->IR MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Profiling (Aqueous & Organic) Purity->Solubility pKa pKa Determination (Potentiometric Titration) Purity->pKa LogP LogP Measurement (Shake-flask/HPLC) Purity->LogP Screening Initial Biological Screening Purity->Screening Pathway Signaling Pathway Analysis Screening->Pathway

Workflow for Physicochemical Characterization

Biological Context and Potential Signaling Pathways

While no specific signaling pathways involving this compound have been identified in the literature, its structure as a keto-dicarboxylic acid suggests potential involvement in metabolic pathways. Other keto acids are known to play roles as signaling molecules. For instance, alpha-ketoglutarate (B1197944) can act as a coenzyme and participate in cell signaling[6]. Ketone bodies, which are also keto acids, can regulate signaling pathways related to metabolism and inflammation[2][7][8].

Given its description as a lipid intermediary, this compound could potentially influence lipid metabolism or pathways regulated by lipid-derived signaling molecules. Further research is necessary to elucidate its specific biological functions and interactions with cellular signaling cascades. The diagram below illustrates a generalized view of how a novel keto acid might be investigated for its role in cellular signaling.

G Compound This compound Cell Cellular Uptake Compound->Cell Metabolism Metabolic Integration (e.g., TCA Cycle, Fatty Acid Metabolism) Cell->Metabolism Receptor Receptor Binding (Surface or Intracellular) Cell->Receptor Signaling Downstream Signaling Cascade (e.g., MAPK, NF-κB) Metabolism->Signaling Receptor->Signaling Response Cellular Response (e.g., Gene Expression, Proliferation) Signaling->Response

Hypothetical Signaling Investigation Workflow

Conclusion

This compound presents as a molecule of interest, particularly in the field of drug delivery, due to its role as a biodegradable lipid intermediary. However, a comprehensive public dataset of its physicochemical properties is currently lacking. This guide consolidates the available information and provides a framework for its further experimental characterization. The methodologies and workflows presented here offer a starting point for researchers to systematically investigate this and other novel compounds, ultimately enabling a deeper understanding of their properties and potential applications.

References

The Role of 7-Oxotridecanedioic Acid in Lipid Formulations for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

7-Oxotridecanedioic acid is a dicarboxylic acid that has gained attention in the field of drug delivery as a biodegradable lipid intermediate.[1] Its primary application lies in the synthesis of novel cationic lipids, which are crucial components of lipid nanoparticles (LNPs) designed to deliver therapeutic agents, particularly nucleic acids like siRNA and mRNA. This technical guide will provide an in-depth overview of the established role of this compound in the formulation of lipid-based drug delivery systems. It is important to note that the current body of scientific literature identifies this compound as a synthetic building block for these delivery vehicles, rather than an active participant in endogenous lipid metabolism or signaling pathways within the body.

Chemical Properties and Synthetic Utility

This compound is a 13-carbon chain dicarboxylic acid featuring a ketone group at the 7th carbon. This structure provides reactive handles for chemical conjugation, making it a versatile intermediate in the synthesis of more complex molecules. In the context of lipid nanoparticle technology, it serves as a foundational component for creating biodegradable cationic lipids.

PropertyValue
Molecular FormulaC₁₃H₂₂O₅
Molecular Weight258.31 g/mol
AppearanceSolid

Table 1: Physicochemical Properties of this compound.

The dicarboxylic nature of this compound allows for the attachment of lipid tails and a cationic headgroup, resulting in an amphiphilic molecule. The presence of the ketone group and the overall carbon chain length can be tailored to influence the biodegradability and delivery efficiency of the final lipid construct.

Role in Lipid Nanoparticle (LNP) Formation

Lipid nanoparticles are advanced drug delivery systems that encapsulate and protect therapeutic payloads, facilitating their delivery to target cells. Cationic lipids are a key ingredient in LNPs designed for nucleic acid delivery. Their positively charged headgroups interact with the negatively charged phosphate (B84403) backbone of nucleic acids, enabling efficient encapsulation.

This compound is used as an intermediate in the synthesis of these specialized cationic lipids. The general workflow for its use in this context is outlined below.

Experimental Workflow: Synthesis of a Cationic Lipid from this compound for LNP Formulation

The following diagram illustrates a conceptual workflow for the synthesis of a cationic lipid using this compound and its subsequent formulation into a lipid nanoparticle.

Workflow cluster_synthesis Cationic Lipid Synthesis cluster_formulation Lipid Nanoparticle Formulation start This compound step1 Reaction with Lipid Tails (e.g., fatty alcohols) start->step1 step2 Intermediate Product (Lipidated Diacid) step1->step2 step3 Reaction with Cationic Headgroup Precursor step2->step3 final_lipid Final Cationic Lipid step3->final_lipid mix_lipids Mix Cationic Lipid with Helper Lipids (e.g., Cholesterol, PEG-lipid, DSPC) final_lipid->mix_lipids microfluidics Microfluidic Mixing of Lipids and Payload mix_lipids->microfluidics payload Nucleic Acid Payload (e.g., mRNA, siRNA) payload->microfluidics lnp Self-Assembly into Lipid Nanoparticles (LNPs) microfluidics->lnp purification Purification and Characterization lnp->purification

Conceptual workflow for cationic lipid synthesis and LNP formulation.
Detailed Methodologies for Key Experiments

As the role of this compound is in the synthesis of components for drug delivery systems, the relevant experimental protocols are chemical in nature. A representative, generalized protocol for the synthesis of a cationic lipid from a dicarboxylic acid intermediate like this compound is as follows:

  • Esterification of the Dicarboxylic Acid: this compound is reacted with two equivalents of a fatty alcohol (e.g., oleyl alcohol, linoleyl alcohol) in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP) in an appropriate organic solvent (e.g., dichloromethane, toluene). The reaction is typically heated to drive the esterification to completion. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, often by column chromatography, to yield the lipidated di-ester intermediate.

  • Reduction of the Ketone (Optional): The ketone group at the 7-position can be reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) if desired, to alter the polarity and biodegradability of the lipid.

  • Activation and Coupling of a Cationic Headgroup: One of the esterified carboxylic acid groups (or a hydroxyl group if the ketone was reduced) is selectively deprotected or activated. A precursor molecule containing the desired cationic headgroup (e.g., a dimethylamino ethanolamine) is then coupled to the lipid intermediate. This step may involve amide bond formation or other standard coupling chemistries.

  • Purification of the Final Cationic Lipid: The final product is purified using column chromatography or other high-resolution techniques to ensure high purity, which is critical for its performance in LNP formulations. The structure is confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Signaling Pathways and Logical Relationships

The function of this compound, as currently understood, is as a precursor in a synthetic chemical pathway, not a biological signaling pathway. The logical relationship is one of chemical transformation, as depicted in the workflow diagram above. The end-product, the cationic lipid, is then a key component in the logical framework of constructing a lipid nanoparticle for therapeutic delivery. The diagram below illustrates this hierarchical relationship.

LogicalRelationship cluster_components LNP Components cluster_assembly Assembly and Function A This compound B Cationic Lipid A->B is a precursor for F Lipid Nanoparticle (LNP) B->F C Helper Lipids (Cholesterol, DSPC) C->F D PEG-Lipid D->F E Therapeutic Payload (Nucleic Acid) E->F G Cellular Uptake F->G H Endosomal Escape G->H I Payload Release & Therapeutic Effect H->I

Logical relationship of this compound in LNP function.

Quantitative Data

There is currently no available quantitative data in the scientific literature describing the effects of this compound on lipid metabolism, such as its impact on enzyme kinetics, gene expression, or metabolite concentrations in biological systems. Its role is confined to its use as a chemical intermediate in a synthetic process. Quantitative data related to this molecule would typically be found in patents and chemical synthesis literature, detailing reaction yields, purity levels, and the physicochemical properties of the resulting cationic lipids and LNPs (e.g., particle size, zeta potential, and encapsulation efficiency).

Conclusion

This compound is a valuable synthetic intermediate in the field of pharmaceutical sciences, specifically for the development of biodegradable cationic lipids used in lipid nanoparticle-based drug delivery systems. Its chemical structure allows for the creation of diverse amphiphilic molecules that can be optimized for the encapsulation and delivery of nucleic acid therapeutics. While it is a "lipid intermediary," its role is in the exogenous construction of delivery vehicles, and there is no current evidence to suggest its involvement in endogenous lipid metabolism or cellular signaling pathways. Future research in drug delivery may continue to leverage this compound and similar molecules to create next-generation delivery platforms with improved efficacy and safety profiles.

References

7-Oxotridecanedioic Acid: A Synthetic Intermediate, Not a Known Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

While the chemical compound 7-oxotridecanedioic acid has documented applications in the field of drug delivery, a thorough review of scientific and patent literature reveals no evidence to support its role as a potential endogenous biomarker for any disease or physiological state.

Currently, this compound is primarily described as a synthetic intermediate used in the creation of biodegradable cationic lipids. These lipids are key components of lipid nanoparticles (LNPs), which are advanced drug delivery systems.[1][2][3][4] LNPs are notably used for the systemic delivery of RNAi therapeutics and other nucleic acids.[3][4] The structure of this compound allows for the synthesis of complex lipid molecules that can effectively encapsulate and deliver therapeutic agents to target cells.

Patents related to these synthetic lipids suggest their potential use in treating a wide array of conditions, including cardiovascular diseases, metabolic disorders, and cancer.[5][6][7] However, these documents focus on the therapeutic applications of the final lipid nanoparticle formulations and do not present any data suggesting that this compound itself is naturally present in biological systems or that its levels correlate with any disease.

Searches for the metabolism of this compound, its quantification in biological samples, or its involvement in any signaling pathways have not yielded any relevant results. The available information is restricted to its chemical synthesis and its role as a building block in the development of drug delivery technologies.

Based on the current body of scientific and technical information, this compound is an artificial molecule synthesized for specific industrial applications in pharmacology and biotechnology. There is no indication that it is a product of natural metabolic pathways or that it has any utility as a biomarker. Therefore, an in-depth technical guide on its core data presentation, experimental protocols for biological samples, and associated signaling pathways as a biomarker cannot be developed. The foundational evidence for such a role is absent from the available literature.

References

Methodological & Application

Application Notes and Protocols for 7-Oxotridecanedioic Acid Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic agents, most notably nucleic acids.[1][2][3][4] The composition of these LNPs is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, and cellular uptake.[1][5] Cationic or ionizable lipids are a key component, facilitating the encapsulation of negatively charged cargo and aiding in the endosomal escape of the payload into the cytoplasm.[1][3][6] 7-oxotridecanedioic acid is a biodegradable cationic lipid intermediate that can be incorporated into lipid nanoparticles for the delivery of active agents.[7] This document provides a detailed protocol for the formulation of LNPs incorporating this compound, along with methods for their characterization.

Data Summary

The following table summarizes the expected physicochemical properties of a this compound-based LNP formulation. These values are representative and may vary based on the specific formulation parameters and the nature of the encapsulated cargo.

ParameterTarget ValueMethod of Analysis
Particle Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +10 to +30 mV (at pH 4) Near-neutral (at pH 7.4)Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 90%Fluorescence-based assay (e.g., RiboGreen) or Two-Dimensional Chromatography
Lipid Molar Ratios This compound:Helper Lipid:Cholesterol:PEG-Lipid (e.g., 50:10:38.5:1.5)High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

Materials
  • This compound (Solid)[7]

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • PEGylated Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)

  • Ethanol (B145695) (Anhydrous)

  • Aqueous Buffer (e.g., 25 mM Sodium Acetate, pH 4.0)

  • Dialysis Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Therapeutic cargo (e.g., siRNA, mRNA)

  • Microfluidic mixing device

Lipid Stock Solution Preparation
  • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol.

  • The concentration of each stock solution should be calculated to achieve the desired molar ratio in the final formulation (e.g., 50:10:38.5:1.5).

Lipid Nanoparticle Formulation using Microfluidic Mixing

This protocol is adapted from a general method for LNP formulation using a microfluidic mixing platform.[8]

  • Prepare the Lipid Mixture: In a sterile, RNase-free tube, combine the ethanolic stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 at the desired molar ratio. Vortex briefly to ensure a homogenous mixture.

  • Prepare the Aqueous Phase: Dissolve the therapeutic cargo (e.g., mRNA) in the aqueous buffer (25 mM Sodium Acetate, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the aqueous phase containing the therapeutic cargo into another syringe.

    • Set the flow rate ratio of the aqueous phase to the lipid phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the lipids into nanoparticles, encapsulating the cargo.

  • Dialysis:

    • Collect the resulting nanoparticle suspension.

    • Dialyze the suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNP suspension at 4°C. For long-term storage, consult stability studies for the specific formulation.

Characterization of Lipid Nanoparticles

Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Measure the particle size and PDI using Dynamic Light Scattering (DLS).[9][10]

Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) for both acidic and neutral pH measurements.

  • Measure the zeta potential using Electrophoretic Light Scattering (ELS).[9]

Encapsulation Efficiency Determination:

A common method for determining the encapsulation efficiency of nucleic acids is a fluorescence-based assay.[11]

  • Measure Free Cargo:

    • In a 96-well plate, add a fluorescent dye that binds to the free nucleic acid (e.g., RiboGreen).

    • Add the LNP suspension to the wells.

    • Measure the fluorescence intensity to quantify the amount of unencapsulated cargo.

  • Measure Total Cargo:

    • In a separate set of wells, add a surfactant (e.g., Triton X-100) to disrupt the lipid nanoparticles and release the encapsulated cargo.

    • Add the fluorescent dye.

    • Measure the fluorescence intensity to quantify the total amount of cargo.

  • Calculate Encapsulation Efficiency:

    • Encapsulation Efficiency (%) = [(Total Cargo - Free Cargo) / Total Cargo] x 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization Lipid_Stocks Prepare Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Mixing Microfluidic Mixing (Aqueous:Lipid Flow Ratio 3:1) Lipid_Stocks->Mixing Aqueous_Phase Prepare Aqueous Phase (Therapeutic Cargo in Acetate Buffer, pH 4.0) Aqueous_Phase->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization DLS Particle Size & PDI (DLS) Sterilization->DLS ELS Zeta Potential (ELS) Sterilization->ELS EE Encapsulation Efficiency Sterilization->EE

Caption: Workflow for the formulation and characterization of this compound LNPs.

Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm LNP LNP Endocytosis Endocytosis LNP->Endocytosis Payload Therapeutic Payload (e.g., mRNA) Translation Translation (Protein Expression) Payload->Translation Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Endosomal_Escape->Payload

Caption: Generalized pathway of LNP cellular uptake via endocytosis and subsequent endosomal escape.

References

Application Notes: Quantification of 7-oxotridecanedioic Acid in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-oxotridecanedioic acid is a dicarboxylic acid that may serve as a potential biomarker for various metabolic processes. Its accurate quantification in biological matrices such as plasma is crucial for clinical and research applications. This document provides a detailed protocol for the quantification of this compound in plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is intended for researchers, scientists, and professionals in drug development.

Principle

The method involves the extraction of this compound from plasma samples, followed by chromatographic separation using Ultra-High-Performance Liquid Chromatography (UHPLC) and subsequent detection by a triple quadrupole mass spectrometer. Quantification is achieved by using a stable isotope-labeled internal standard and monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Reagents
  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for separation.

  • Reagents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade), Formic acid (FA), this compound analytical standard, and a suitable stable isotope-labeled internal standard (e.g., this compound-d4).

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These will be used to spike into a surrogate matrix (e.g., charcoal-stripped plasma) to create the calibration curve.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to achieve the final working concentration.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

  • Aliquoting: To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL).

  • Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (400 µL) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Sample Preparation Workflow Diagram.
LC-MS/MS Conditions

Liquid Chromatography
  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-8.0 min: 5-95% B

    • 8.0-9.0 min: 95% B

    • 9.1-10.0 min: 5% B (re-equilibration)

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

    • This compound: Precursor > Product (Collision Energy)

    • Internal Standard: Precursor > Product (Collision Energy)

Note: Specific MRM transitions and collision energies need to be optimized by infusing the pure standard of this compound.

Data Presentation

Table 1: Calibration Curve for this compound in Plasma
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
10.012105.34.8
50.058102.13.5
100.11598.72.1
500.59299.51.5
1001.180101.21.1
2502.950100.81.3
5005.91099.12.0
100011.85098.42.5
Calibration Curve Fit: Linear, r² > 0.995
Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Mean ± SD (ng/mL) Mean ± SD (ng/mL)
LQC 32.95 ± 0.123.05 ± 0.15
Accuracy: 98.3% Accuracy: 101.7%
Precision: 4.1% Precision: 4.9%
MQC 8081.2 ± 2.578.9 ± 3.1
Accuracy: 101.5% Accuracy: 98.6%
Precision: 3.1% Precision: 3.9%
HQC 800790.5 ± 20.1815.2 ± 25.8
Accuracy: 98.8% Accuracy: 101.9%
Precision: 2.5% Precision: 3.2%

Potential Metabolic Pathway

Dicarboxylic acids can be formed through the omega-oxidation of fatty acids. This process typically occurs in the endoplasmic reticulum and involves a series of enzymatic reactions.

G cluster_pathway Potential Metabolic Pathway of Dicarboxylic Acid Formation FattyAcid Monocarboxylic Fatty Acid OmegaHydroxylation Omega-Hydroxylation (Cytochrome P450) FattyAcid->OmegaHydroxylation Step 1 AlcoholDehydrogenase Alcohol Dehydrogenase OmegaHydroxylation->AlcoholDehydrogenase Step 2 AldehydeDehydrogenase Aldehyde Dehydrogenase AlcoholDehydrogenase->AldehydeDehydrogenase Step 3 DicarboxylicAcid Dicarboxylic Acid AldehydeDehydrogenase->DicarboxylicAcid Final Product

Omega-Oxidation Pathway.

Application Notes and Protocols for the Synthesis and Purification of 7-Oxotridecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxotridecanedioic acid is a specialty chemical with significant potential in biomedical research and drug development. Its structure, featuring a ketone group and two carboxylic acid moieties, imparts unique properties that make it a valuable component in advanced drug delivery systems. Notably, it has been identified as a biodegradable lipid intermediate for the formation of lipid nanoparticles (LNPs), which are utilized for the systemic delivery of therapeutic agents such as RNAi therapeutics.[1][2] The biodegradability of lipids incorporating this compound can lead to rapid elimination and potentially lower toxicity of the delivery vehicle.[1]

This document provides detailed protocols for the proposed synthesis and purification of this compound for research purposes. It also includes a schematic overview of its application in drug delivery.

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis_Pathway Proposed Synthesis of this compound cluster_0 Step 1: Baeyer-Villiger Oxidation cluster_1 Step 2: Lactone Hydrolysis cluster_2 Step 3: Oxidation 2-Hexylcycloheptanone 2-Hexylcycloheptanone Substituted Caprolactone (B156226) Substituted Caprolactone 2-Hexylcycloheptanone->Substituted Caprolactone m-CPBA, CH2Cl2 7-Hydroxytridecanedioic acid 7-Hydroxytridecanedioic acid Substituted Caprolactone->7-Hydroxytridecanedioic acid 1. NaOH (aq) 2. H3O+ This compound This compound 7-Hydroxytridecanedioic acid->this compound PCC or Dess-Martin periodinane, CH2Cl2

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Baeyer-Villiger Oxidation of 2-Hexylcycloheptanone

The Baeyer-Villiger oxidation converts a cyclic ketone into a lactone.[3][4][5][6][7]

  • Materials:

  • Procedure:

    • Dissolve 2-hexylcycloheptanone (1 equivalent) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude substituted caprolactone.

Step 2: Hydrolysis of the Substituted Caprolactone

The lactone is hydrolyzed to the corresponding hydroxy-dicarboxylic acid under basic conditions.[8][9]

  • Materials:

    • Crude substituted caprolactone from Step 1

    • 10% Aqueous sodium hydroxide (B78521) (NaOH) solution

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the crude lactone in a 10% aqueous NaOH solution.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous solution with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 7-hydroxytridecanedioic acid.

Step 3: Oxidation of 7-Hydroxytridecanedioic Acid

The secondary alcohol is oxidized to a ketone to yield the final product.

  • Materials:

    • Crude 7-hydroxytridecanedioic acid from Step 2

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

    • Dichloromethane (CH₂Cl₂)

    • Silica (B1680970) gel

  • Procedure:

    • Dissolve the crude hydroxy acid in dichloromethane.

    • Add PCC (1.5 equivalents) or Dess-Martin periodinane (1.2 equivalents).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium or iodine byproducts, eluting with dichloromethane.

    • Concentrate the filtrate under reduced pressure to obtain crude this compound.

Quantitative Data (Representative):

StepReactantProductRepresentative YieldPurity (Crude)
12-HexylcycloheptanoneSubstituted Caprolactone80-90%~90%
2Substituted Caprolactone7-Hydroxytridecanedioic acid85-95%~85%
37-Hydroxytridecanedioic acidThis compound70-85%~80%

Note: The provided yields are representative for these types of reactions and may vary.

Purification of this compound

Purification of the final product is crucial for its application in research and drug development. A combination of recrystallization and column chromatography is recommended.

Experimental Protocol: Purification

1. Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[10][11]

  • Materials:

    • Crude this compound

    • Solvent system (e.g., ethyl acetate/hexane or water/ethanol mixture)

  • Procedure:

    • Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Silica Gel Column Chromatography

For higher purity, column chromatography can be employed to separate the target compound from closely related impurities.[12]

  • Materials:

    • Recrystallized this compound

    • Silica gel

    • Mobile phase (e.g., a gradient of methanol (B129727) in dichloromethane with a small percentage of acetic acid to improve peak shape)[13]

  • Procedure:

    • Prepare a silica gel column with the chosen mobile phase.

    • Dissolve the recrystallized product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Purity Assessment:

TechniqueExpected Result
Melting PointSharp melting point range
¹H and ¹³C NMRSpectra consistent with the structure of this compound
HPLC/UPLC-MSSingle peak corresponding to the mass of the product
Purity (Final)>95%

Application in Drug Delivery: Lipid Nanoparticles

This compound serves as a key intermediate in the synthesis of biodegradable cationic lipids.[1] These lipids can be incorporated into lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as siRNA and mRNA.[1][14][15] The acid-degradable nature of these lipids is designed to facilitate the release of the therapeutic payload within the acidic environment of the endosome.[16][17]

Workflow for LNP Formulation and Drug Delivery:

LNP_Workflow Workflow of LNP-Mediated Drug Delivery cluster_synthesis Lipid Synthesis cluster_formulation LNP Formulation cluster_delivery Cellular Delivery cluster_action Therapeutic Action A 7-Oxotridecanedioic Acid C Biodegradable Cationic Lipid A->C B Amine-containing Headgroup B->C D Lipid Mixture (in Ethanol) C->D F Microfluidic Mixing D->F E Nucleic Acid (in Aqueous Buffer) E->F G Self-Assembled LNP F->G H LNP Uptake (Endocytosis) G->H I Acidification of Endosome H->I J Lipid Degradation & Endosomal Escape I->J K Payload Release into Cytoplasm J->K L Target mRNA Silencing (RNAi) K->L

Caption: Workflow from lipid synthesis to therapeutic action.

Mechanism of Endosomal Escape:

The incorporation of lipids derived from this compound into LNPs is designed to promote the release of the therapeutic payload from the endosome.

Endosomal_Escape Mechanism of Acid-Degradable LNP for Drug Delivery cluster_cell Target Cell cluster_lnp LNP in Endosome Endocytosis Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome LNP Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Payload_Release Therapeutic Payload (e.g., siRNA) Late_Endosome->Payload_Release Endosomal Escape Cytoplasm Cytoplasm LNP LNP with Degradable Lipid Protonation Protonation of Cationic Lipid LNP->Protonation Lower pH Degradation Acid-Catalyzed Lipid Hydrolysis Protonation->Degradation Destabilization Endosomal Membrane Destabilization Degradation->Destabilization Destabilization->Payload_Release Release

References

Application Notes and Protocols for mRNA Delivery Using 7-Oxotridecanedioic Acid-Derived Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ionizable lipids derived from 7-oxotridecanedioic acid in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. The information is curated for researchers and professionals in the fields of drug development and molecular therapeutics.

Introduction

The delivery of mRNA therapeutics holds immense promise for a wide range of applications, from vaccines to gene editing. Lipid nanoparticles have emerged as the leading platform for in vivo mRNA delivery, offering protection from degradation and facilitating cellular uptake. A key component of these LNPs is the ionizable lipid, which is critical for encapsulating the negatively charged mRNA and enabling its release into the cytoplasm.

Biodegradable ionizable lipids are of particular interest as they can reduce the potential for lipid accumulation and associated toxicities upon repeated administration. This compound is a key intermediate in the synthesis of a novel class of biodegradable ionizable lipids. These lipids are designed to be metabolized in vivo, enhancing their safety profile. While much of the initial research with similar biodegradable lipids focused on siRNA delivery, the principles and formulation strategies are readily adaptable for mRNA.

This document provides a detailed protocol for the synthesis of a representative ionizable lipid using this compound as a precursor, followed by a comprehensive guide to formulating and characterizing mRNA-containing LNPs.

Data Presentation

As specific quantitative data for LNPs formulated with ionizable lipids derived directly from this compound for mRNA delivery is not extensively available in published literature, the following tables provide representative data from studies using structurally similar biodegradable ionizable lipids for nucleic acid delivery. This data serves as a benchmark for expected performance.

Table 1: Representative Physicochemical Properties of Biodegradable LNPs

ParameterExpected RangeMethod of Analysis
Mean Particle Size (Z-average)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH)-10 mV to +10 mVLaser Doppler Velocimetry
mRNA Encapsulation Efficiency> 90%RiboGreen Assay

Table 2: Representative In Vivo Performance of Biodegradable LNPs (Conceptual)

ParameterAnimal ModelTarget OrganRoute of AdministrationExpected Outcome
Protein Expression (e.g., Luciferase)MouseLiver, SpleenIntravenous (IV)Robust, dose-dependent protein expression
Duration of ExpressionMouseLiverIntravenous (IV)Transient expression, with clearance of the lipid carrier
Safety ProfileMouse, Rat-Intravenous (IV)Improved tolerability compared to non-biodegradable lipids

Experimental Protocols

Protocol 1: Synthesis of a Representative Ionizable Lipid from this compound

This protocol is a representative example based on synthetic strategies for similar biodegradable lipids.

Materials and Reagents:

  • This compound (Intermediate 12 from patent US20150005363 A1)

  • Thionyl chloride (SOCl₂)

  • A suitable amino alcohol (e.g., N,N-dimethylethanolamine)

  • A suitable di-secondary amine (e.g., piperazine)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DCM.

    • Add thionyl chloride dropwise at 0 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the diacyl chloride.

  • First Amidation Reaction:

    • Dissolve the diacyl chloride in anhydrous DCM.

    • Add a solution of the amino alcohol in DCM and TEA dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting mono-amide mono-acyl chloride by column chromatography.

  • Second Amidation Reaction:

    • Dissolve the purified product from the previous step in anhydrous DCM.

    • Add a solution of the di-secondary amine in DCM and TEA dropwise at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final ionizable lipid product by column chromatography.

    • Characterize the final product by ¹H NMR and mass spectrometry.

Protocol 2: Formulation of mRNA-LNPs using a Microfluidic Mixing Method

Materials and Reagents:

  • Synthesized biodegradable ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA encoding a reporter protein (e.g., Luciferase)

  • Ethanol (B145695) (200 proof, anhydrous)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of the biodegradable ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mM.

    • Ensure all lipids are fully dissolved. Gentle warming may be necessary.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in citrate buffer (pH 4.0) to a suitable concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • Initiate the mixing process. The rapid mixing will lead to the self-assembly of mRNA-LNPs.

  • Downstream Processing:

    • Collect the LNP solution.

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH. Use a dialysis membrane with a molecular weight cutoff (MWCO) of 10-20 kDa.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Protocol 3: Characterization of mRNA-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS.
  • Measure the particle size (Z-average) and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP formulation in a suitable low-ionic-strength buffer.
  • Measure the zeta potential using Laser Doppler Velocimetry.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
  • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = (Total Fluorescence - Fluorescence before lysis) / Total Fluorescence * 100

Protocol 4: In Vitro Transfection

Materials and Reagents:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • mRNA-LNP formulation

  • Luciferase assay reagent

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight.

  • Transfection:

    • Dilute the mRNA-LNP formulation in cell culture medium to the desired final mRNA concentration (e.g., 10-100 ng/well).

    • Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

    • Incubate for 24-48 hours.

  • Analysis of Protein Expression:

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

    • Normalize the luciferase activity to the total protein content in each well.

Mandatory Visualizations

G cluster_synthesis Protocol 1: Ionizable Lipid Synthesis This compound This compound Diacyl Chloride Diacyl Chloride This compound->Diacyl Chloride Thionyl Chloride Mono-amide Mono-acyl Chloride Mono-amide Mono-acyl Chloride Diacyl Chloride->Mono-amide Mono-acyl Chloride Amino Alcohol, TEA Final Ionizable Lipid Final Ionizable Lipid Mono-amide Mono-acyl Chloride->Final Ionizable Lipid Di-secondary Amine, TEA

Caption: Workflow for the synthesis of a biodegradable ionizable lipid.

G cluster_formulation Protocol 2: mRNA-LNP Formulation Lipid-Ethanol Solution Lipid-Ethanol Solution Microfluidic Mixing Microfluidic Mixing Lipid-Ethanol Solution->Microfluidic Mixing mRNA-Aqueous Solution mRNA-Aqueous Solution mRNA-Aqueous Solution->Microfluidic Mixing Self-Assembled LNPs Self-Assembled LNPs Microfluidic Mixing->Self-Assembled LNPs Dialysis (PBS) Dialysis (PBS) Self-Assembled LNPs->Dialysis (PBS) Sterile Filtration Sterile Filtration Dialysis (PBS)->Sterile Filtration Final mRNA-LNP Formulation Final mRNA-LNP Formulation Sterile Filtration->Final mRNA-LNP Formulation

Caption: Experimental workflow for mRNA-LNP formulation.

G cluster_pathway Cellular Uptake and mRNA Release mRNA-LNP mRNA-LNP Endocytosis Endocytosis mRNA-LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Acidification, Protonation of Lipid Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm mRNA Translation mRNA Translation Cytoplasm->mRNA Translation Therapeutic Protein Therapeutic Protein mRNA Translation->Therapeutic Protein

Caption: Signaling pathway of LNP-mediated mRNA delivery.

Application Notes and Protocols for the Formulation of Ionizable Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by their critical role in the successful mRNA COVID-19 vaccines.[1][2] These advanced delivery systems are designed to encapsulate and protect fragile nucleic acid cargo, such as messenger RNA (mRNA) and small interfering RNA (siRNA), facilitate their delivery into target cells, and enable their release into the cytoplasm to exert a therapeutic effect.[3][4]

A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][5] The ionizable lipid is the cornerstone of the LNP, featuring a pH-sensitive charge that is positive in acidic environments to facilitate nucleic acid encapsulation and endosomal escape, but neutral at physiological pH to reduce toxicity.[6][7] The other components contribute to the particle's structural integrity, stability, and in vivo performance.[2][8] This document provides detailed protocols and data for the formulation and characterization of ionizable LNPs using established methodologies.

Section 1: LNP Components and Formulation Design

The rational design of an LNP formulation is critical to its success. The choice of lipids and their relative molar ratios directly influences the physicochemical properties of the nanoparticles, including their size, stability, and transfection efficiency.[9][10]

Key LNP Components:

  • Ionizable Cationic Lipid: This is the most critical component, enabling both the encapsulation of negatively charged nucleic acids during formulation (at low pH) and the subsequent release of the cargo from the endosome into the cytoplasm.[2][8] Examples include DLin-MC3-DMA, SM-102, and ALC-0315.

  • Helper Lipid (Phospholipid): This lipid, often a zwitterionic phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), contributes to the lipid bilayer structure and can aid in endosomal escape by promoting membrane fusion or disruption.[2][9][11]

  • Cholesterol: As a structural "helper" lipid, cholesterol modulates the fluidity and integrity of the lipid bilayer, enhancing particle stability and facilitating membrane fusion.[2][11]

  • PEGylated Lipid (PEG-Lipid): This component consists of a lipid anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) chain. It plays a crucial role during LNP formation by controlling particle size and preventing aggregation. In vivo, it forms a hydrophilic steric barrier that reduces opsonization by serum proteins, thereby extending circulation half-life.[2][8]

Data Presentation: LNP Components and Formulations

The molar ratio of these four components is a key parameter that must be optimized for each specific application. Below are tables summarizing common LNP components and established molar ratios from noteworthy formulations.

Table 1: Common Components for LNP Formulation

Component Type Examples Primary Function(s)
Ionizable Cationic Lipid SM-102, ALC-0315, DLin-MC3-DMA, cKK-E12 Nucleic acid encapsulation, endosomal escape.[1][2][11]
Helper Lipid DSPC, DOPE Structural support, aids in membrane fusion and endosomal release.[2][9][11]
Cholesterol Cholesterol Enhances particle stability, modulates membrane fluidity.[2][7][11]

| PEGylated Lipid | C14-PEG-2000, DMG-PEG-2000, ALC-0159 | Controls particle size, prevents aggregation, increases circulation time.[2][9][11] |

Table 2: Example LNP Formulations and Molar Ratios

Formulation / Product Ionizable Lipid Helper Lipid Cholesterol PEG-Lipid Molar Ratio Primary Cargo
Moderna COVID-19 Vaccine (mRNA-1273) like SM-102 DSPC Cholesterol DMG-PEG-2000 50 : 10 : 38.5 : 1.5 mRNA[2][12]
Pfizer-BioNTech COVID-19 Vaccine (BNT162b2) like ALC-0315 DSPC Cholesterol ALC-0159 46.3 : 9.4 : 42.7 : 1.6 mRNA
Onpattro (Patisiran) DLin-MC3-DMA DSPC Cholesterol DMG-PEG-2000 50 : 10 : 38.5 : 1.5 siRNA[2][13]

| Research Formulation Example | SM-102 | DOPE | Cholesterol | C14-PEG-2000 | 48 : 10 : 40 : 2 | mRNA[11] |

Section 2: LNP Formulation Methodologies

The method used to mix the lipid and aqueous phases is a critical determinant of LNP quality. Microfluidic mixing is the current gold standard for producing LNPs with uniform size and high encapsulation efficiency due to its rapid and controlled mixing process.[11][14][15]

Experimental Workflow: Microfluidic LNP Formulation

G cluster_inputs Phase Preparation cluster_process Formulation cluster_purification Downstream Processing Lipids 1. Lipid Stock (Ionizable, Helper, Cholesterol, PEG-Lipid) Dissolved in Ethanol (B145695) Mixer 3. Microfluidic Mixing (Controlled TFR & FRR) Lipids->Mixer Organic Phase RNA 2. Nucleic Acid Stock (mRNA or siRNA) Dissolved in Acidic Buffer (pH 4-5) RNA->Mixer Aqueous Phase Dialysis 4. Buffer Exchange (e.g., Dialysis against PBS, pH 7.4) Removes ethanol, raises pH Mixer->Dialysis LNP Self-Assembly Sterilize 5. Sterile Filtration (0.22 µm filter) Dialysis->Sterilize Final Final LNP Formulation Sterilize->Final

Caption: Workflow for LNP synthesis using a microfluidic mixer.

Protocol 1: Microfluidic Mixing Method

This protocol describes the formulation of LNPs using a microfluidic device, such as the NanoAssemblr™ Benchtop instrument.

1. Preparation of Lipid Stock Solution (Organic Phase): a. Bring all lipid components to room temperature.[16] b. Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in 100% ethanol. Gentle heating (60-65°C) may be required to fully dissolve some lipids.[16] c. Combine the individual lipid stocks in a glass vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5) and final total lipid concentration (e.g., 10-25 mM).[16] d. Vortex the final lipid mixture thoroughly. This solution should be stored at -20°C.

2. Preparation of Nucleic Acid Solution (Aqueous Phase): a. Thaw the nucleic acid (e.g., mRNA) stock on ice. b. Dilute the nucleic acid to the desired concentration in an RNase-free acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).[4] The final concentration will depend on the target lipid:nucleic acid weight ratio (typically 10-30:1) and N:P ratio (typically around 6).[4]

3. Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into the 'organic' phase inlet and the nucleic acid-buffer solution into the 'aqueous' phase inlet. c. Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A common FRR is 3:1.[17] Higher FRRs generally lead to smaller particles.[17] d. Initiate the mixing process. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of lipids around the nucleic acid cargo, forming LNPs.[18] e. Collect the resulting milky-white LNP suspension from the outlet.

4. Purification and Buffer Exchange: a. To remove ethanol and exchange the acidic buffer for a physiologically compatible buffer, dialyze the LNP suspension. b. Use a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against sterile phosphate-buffered saline (PBS), pH 7.4, at 4°C for at least 18 hours, with several buffer changes.[4]

5. Concentration and Sterilization: a. If necessary, concentrate the LNPs using centrifugal filter units. b. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. c. Store the final product at 4°C for short-term use or at -80°C for long-term storage.

Experimental Workflow: Ethanol Injection Method

G cluster_inputs Phase Preparation cluster_process Formulation cluster_purification Downstream Processing Lipids 1. Lipid Stock (Dissolved in Ethanol) Inject 3. Rapid Injection of Lipid Stock into Aqueous Phase with Vigorous Stirring Lipids->Inject RNA 2. Nucleic Acid Stock (In Acidic Buffer) RNA->Inject Evap 4. Ethanol Removal (e.g., Dialysis) Inject->Evap LNP Precipitation & Self-Assembly Final Final LNP Formulation Evap->Final

Caption: Workflow for LNP synthesis using the ethanol injection method.

Protocol 2: Ethanol Injection Method

This method is simpler but offers less control over particle size and uniformity compared to microfluidics.[17][19]

  • Prepare the lipid stock solution in ethanol and the nucleic acid solution in an acidic aqueous buffer as described in Protocol 1 (Steps 1 and 2).

  • Place the aqueous phase in a beaker with a magnetic stir bar and stir vigorously.

  • Rapidly inject the lipid-ethanol solution into the center of the vortexing aqueous solution.[20][21] The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into LNPs.[17][19]

  • Allow the mixture to stir for 30-60 minutes at room temperature.

  • Purify the resulting LNP suspension via dialysis as described in Protocol 1 (Step 4) to remove ethanol and raise the pH.

  • Sterilize the final formulation through a 0.22 µm filter.

Section 3: Characterization of Ionizable LNPs

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of LNP formulations.[6][22][23] Key parameters include particle size, polydispersity, surface charge, and the efficiency of nucleic acid encapsulation.

Data Presentation: Key LNP Characterization Parameters

Table 3: Key LNP Characterization Parameters and Typical Values

Parameter Method of Analysis Typical Value / Range Importance
Hydrodynamic Diameter (Z-average) Dynamic Light Scattering (DLS) 60 - 150 nm Affects biodistribution, cellular uptake, and circulation time.[4][12]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS) < 0.2 Measures the uniformity of the particle size distribution.[8][12]
Zeta Potential Laser Doppler Electrophoresis Near-neutral at pH 7.4 (-10 to +10 mV) Indicates colloidal stability and surface charge, which influences interactions with biological components.[8][12]
Encapsulation Efficiency (EE) RiboGreen Assay / Quant-iT Assay > 90% The percentage of nucleic acid successfully encapsulated within the LNPs.[2][11][12]

| pKa | TNS Assay | 6.2 - 6.7 | The pH at which 50% of the ionizable lipid is protonated; critical for endosomal escape.[4][24] |

Protocol 3: Measurement of Particle Size, PDI, and Zeta Potential
  • Dilute a small aliquot of the final LNP formulation in PBS (for size and PDI) or deionized water (for zeta potential) to an appropriate concentration for DLS analysis.

  • Load the sample into a suitable cuvette.

  • Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).

  • Record the Z-average diameter, PDI, and zeta potential values. Measurements should be performed in triplicate.

Experimental Workflow: Encapsulation Efficiency Assay

G cluster_measurements Fluorescence Measurement Start LNP Sample NoLysis 1a. Add RiboGreen Dye (No Lysis) Start->NoLysis Lysis 1b. Add 0.2% Triton X-100 to lyse LNPs 2b. Add RiboGreen Dye Start->Lysis Measure1 Measure Fluorescence (F_unencapsulated) NoLysis->Measure1 Measure2 Measure Fluorescence (F_total) Lysis->Measure2 Calc EE (%) = (F_total - F_unencapsulated) / F_total * 100 Measure1->Calc Measure2->Calc

Caption: Workflow for determining mRNA encapsulation efficiency.

Protocol 4: Determination of mRNA Encapsulation Efficiency (EE)

This protocol uses a nucleic acid-intercalating dye (e.g., RiboGreen) that fluoresces upon binding to RNA. The difference in fluorescence before and after lysing the LNPs with a detergent is used to calculate the amount of encapsulated RNA.[11]

  • Prepare a RiboGreen working solution in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions.

  • Prepare two sets of samples in a 96-well plate. For each LNP formulation:

    • Sample A (Unencapsulated RNA): Dilute the LNP formulation in TE buffer.

    • Sample B (Total RNA): Dilute the LNP formulation in TE buffer containing 0.2-0.5% Triton X-100 to lyse the nanoparticles and expose all RNA.[16]

  • Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Add the RiboGreen working solution to all wells.

  • Measure the fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the Encapsulation Efficiency using the following formula: EE (%) = (Fluorescence_Total - Fluorescence_Unencapsulated) / Fluorescence_Total * 100

References

Application Notes and Protocols for the Characterization of 7-Oxotridecanedioic Acid-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA.[1][2][3] The clinical success of LNP-based mRNA vaccines has highlighted their potential for a wide range of therapeutic applications.[3] A critical component of modern LNPs is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[2][4] The development of biodegradable ionizable lipids is a key area of research aimed at improving the safety and efficacy of LNP-based therapies.[5] 7-Oxotridecanedioic acid is a biodegradable intermediate used in the synthesis of cationic lipids for the formation of LNPs for delivering active agents.[5][6][7][8][9]

These application notes provide a comprehensive overview of the formulation and characterization of LNPs incorporating an ionizable lipid derived from this compound. The following sections detail the synthesis of a representative ionizable lipid, a step-by-step protocol for LNP formulation using microfluidic mixing, and a suite of analytical methods for their thorough characterization.

Synthesis of a this compound-Based Ionizable Lipid

The synthesis of ionizable lipids for LNPs often involves multi-step chemical reactions. This compound can serve as a key building block in this process. Below is an illustrative workflow for the synthesis of an ionizable lipid.

G cluster_synthesis Synthesis of Ionizable Lipid A This compound B Activation of Carboxylic Acids A->B e.g., DCC/NHS C Amidation with an Amino Alcohol B->C Coupling D Introduction of Hydrophobic Tails C->D Esterification E Final Ionizable Lipid D->E Purification G cluster_workflow LNP Formulation and Characterization Workflow cluster_char Characterization A Prepare Lipid-Ethanol and mRNA-Aqueous Solutions B Microfluidic Mixing A->B C Dialysis and Concentration B->C D Sterile Filtration C->D E Physicochemical Characterization D->E F In Vitro / In Vivo Studies E->F G Size & PDI (DLS) H Zeta Potential (ELS) I Encapsulation Efficiency G cluster_pathway LNP-Mediated mRNA Delivery and Protein Expression A LNP in Circulation B Cellular Uptake (Endocytosis) A->B C Endosome B->C D Endosomal Escape C->D pH-dependent protonation of ionizable lipid E mRNA Release into Cytoplasm D->E F Ribosomal Translation E->F G Protein Expression F->G

References

Application Note: High-Resolution Structural Characterization of 7-Oxotridecanedioic Acid-Containing Lipid Nanoparticles using Cryo-TEM

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The critical quality attributes (CQAs) of these LNPs, including particle size, morphology, lamellarity, and encapsulation efficiency, are directly linked to their in vivo efficacy and safety profile. 7-oxotridecanedioic acid is a biodegradable, ionizable cationic lipid intermediate that can be incorporated into LNPs to facilitate the encapsulation and delivery of active pharmaceutical ingredients.[1] A thorough understanding of the structural characteristics of these LNPs is paramount for formulation development, process optimization, and quality control.

Cryogenic transmission electron microscopy (cryo-TEM) has become an indispensable tool for the high-resolution structural elucidation of LNPs in their near-native, hydrated state.[2][3] Unlike traditional electron microscopy techniques that require dehydration and staining, which can introduce artifacts, cryo-TEM involves the rapid vitrification of the sample, preserving the intrinsic morphology of the nanoparticles.[2][4] This application note provides a detailed protocol for the cryo-TEM analysis of LNPs formulated with this compound and outlines methods for quantitative data analysis.

Core Applications

Cryo-TEM analysis offers unparalleled insights into several key quality attributes of LNP formulations:

  • Morphology and Lamellarity: Direct visualization of particle shape, surface features, and the number of lipid bilayers.

  • Size Distribution: Accurate measurement of individual particle diameters, providing a more detailed size distribution profile than ensemble techniques like Dynamic Light Scattering (DLS).[5][6]

  • Population Heterogeneity: Identification of different particle morphologies and subpopulations within a single formulation.[5]

  • Encapsulation Assessment: Qualitative and sometimes quantitative assessment of payload encapsulation and distribution within the LNPs.[6]

  • Structural Integrity: Evaluation of the stability of LNPs under various stress conditions, such as freeze-thaw cycles or long-term storage.

Experimental Protocol

This protocol outlines the key steps for the preparation and imaging of this compound LNPs using cryo-TEM.

Materials and Equipment
  • This compound-containing LNP formulation

  • Quantifoil® or similar holey carbon TEM grids

  • Glow discharger

  • Pipette and tips (2-5 µL)

  • Environmental vitrification system (e.g., Vitrobot™)

  • Liquid ethane (B1197151) and liquid nitrogen

  • Cryo-transfer holder

  • Transmission Electron Microscope (TEM) equipped with a cryo-stage and a direct electron detector

Method
  • Grid Preparation:

    • Glow discharge the TEM grids for 30-60 seconds to render the carbon surface hydrophilic. This ensures even spreading of the sample.

  • Sample Application and Vitrification:

    • Set the environmental vitrification system to the desired temperature (e.g., 4°C) and humidity (e.g., 100%).

    • Apply 3-4 µL of the LNP suspension to the hydrophilic side of the TEM grid.

    • Blot the excess liquid with filter paper to create a thin film of the suspension across the grid holes. The blotting time is a critical parameter and needs to be optimized for each sample.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This rapid freezing vitrifies the sample, preventing the formation of ice crystals that can damage the LNP structure.[4]

  • Cryo-TEM Imaging:

    • Transfer the vitrified grid to the cryo-transfer holder under liquid nitrogen to maintain the vitrified state.

    • Insert the holder into the cryo-TEM.

    • Perform imaging at a low electron dose to minimize radiation damage to the sample.

    • Acquire high-resolution images using a direct electron detector. It is recommended to collect images at various magnifications to assess both the overall sample distribution and the fine structural details of individual LNPs.

Data Analysis
  • Image Pre-processing:

    • Correct for beam-induced motion and perform contrast transfer function (CTF) correction on the acquired images.

  • Particle Picking and Characterization:

    • For each identified particle, measure key parameters such as diameter, circularity, and lamellarity.

  • Quantitative Analysis:

    • Generate histograms for particle size distribution.

    • Classify particles based on their morphology (e.g., unilamellar, multilamellar, electron-dense core) and quantify the relative abundance of each class.

Data Presentation

Quantitative data derived from cryo-TEM image analysis should be summarized in a clear and concise format to facilitate comparison between different formulations or process parameters.

Table 1: Quantitative Cryo-TEM Analysis of this compound LNP Formulations

ParameterFormulation AFormulation BFormulation C
Mean Diameter (nm) ± SD 85.2 ± 15.392.5 ± 18.178.9 ± 12.5
Polydispersity Index (PDI) 0.180.210.15
Morphological Distribution
Unilamellar Vesicles (%)756882
Multilamellar Vesicles (%)152210
Electron-Dense Core (%)876
Other/Aggregates (%)232
Lamellarity (Mean No. of Bilayers) 1.21.41.1

Visualization of Workflows

Diagrams created using Graphviz can effectively illustrate experimental and analytical workflows.

CryoTEM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis grid TEM Grid glow Glow Discharge grid->glow sample_app Sample Application (3-4 µL) glow->sample_app blot Blotting sample_app->blot plunge Plunge Freezing (Liquid Ethane) blot->plunge transfer Cryo-Transfer plunge->transfer tem Cryo-TEM Imaging (Low Dose) transfer->tem preprocess Image Pre-processing tem->preprocess picking Particle Picking preprocess->picking quantify Quantitative Analysis picking->quantify report Reporting quantify->report LNP_Formation_Logic lipids Lipid Components (this compound, Helper Lipids, Cholesterol, PEG-Lipid) mixing Controlled Mixing (e.g., Microfluidics) lipids->mixing payload Therapeutic Payload (e.g., mRNA, siRNA) payload->mixing lnp Self-Assembly into LNPs mixing->lnp analysis Cryo-TEM Analysis lnp->analysis

References

Application Notes and Protocols for the Analytical Profiling of 7-Oxotridecanedioic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the impurity profiling of 7-oxotridecanedioic acid. The protocols detailed below are exemplary and may require optimization and validation for specific sample matrices and regulatory requirements.

Introduction

This compound is a dicarboxylic acid that may be present as an impurity in pharmaceutical manufacturing processes, particularly those involving the oxidative cleavage of unsaturated fatty acids. A thorough understanding and control of impurities are critical for ensuring the safety and efficacy of drug substances. This document outlines analytical methods for the identification and quantification of this compound and its potential process-related impurities.

A likely synthetic route to dicarboxylic acids of this nature is the ozonolysis of unsaturated fatty acids like oleic acid.[1][2][3] This process can generate a variety of products, including the desired dicarboxylic acid, as well as aldehydes, other carboxylic acids, and oligomeric species.[2][4] Therefore, robust analytical methods are required to separate and quantify these potential impurities.

Potential Impurity Profile of this compound

Based on the common synthesis of dicarboxylic acids via ozonolysis of unsaturated fatty acids, the following impurities may be present in a sample of this compound:

  • Starting Materials: Unreacted oleic acid or other unsaturated fatty acids.

  • Side-Products: Pelargonic acid, azelaic acid, nonanal, and 9-oxononanoic acid.[2][3]

  • Over-oxidation Products: Shorter-chain dicarboxylic acids.

  • Oligomeric Species: Secondary ozonides and other condensation products.[2][4]

Analytical Methodologies

The following sections detail two primary analytical techniques for the impurity profiling of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: HPLC-UV Method for the Quantification of this compound and Related Impurities

This method is suitable for the routine quality control of this compound, providing a cost-effective and robust approach for quantification. Due to the lack of a strong chromophore in the target analyte and its potential impurities, UV detection is typically performed at a low wavelength (e.g., 210 nm) where the carboxylic acid group absorbs.[5][6]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 0-3 min: 0% B, 3-7 min: 1% B, 7-13 min: 13% B, 13-16 min: 30% B, 16-23 min: 55% B, 23-24 min: 0% B
Flow Rate 0.6 mL/min
Column Temperature 40°C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Data Analysis:

  • Identify and quantify impurities by comparing their retention times and peak areas to those of reference standards.

  • The percentage of each impurity can be calculated using the following formula:

    % Impurity = (Area_impurity / (Area_main_peak + ΣArea_impurities)) * 100

Data Presentation

The following table summarizes the expected performance characteristics of this HPLC-UV method. These values are representative and should be confirmed during method validation.[7]

ParameterExpected Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.05%
Limit of Quantification (LOQ) 0.03 - 0.15%
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow Diagram

G HPLC-UV Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve and Dilute weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

HPLC-UV Experimental Workflow Diagram

Application Note 2: LC-MS/MS Method for Sensitive and Specific Impurity Profiling

For the identification and quantification of trace-level impurities, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8] This technique offers superior sensitivity and selectivity compared to HPLC-UV. To enhance the ionization efficiency and chromatographic retention of dicarboxylic acids, a derivatization step is often employed.[8][9][10]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • To 100 µL of a prepared sample solution, add an internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl-tert-butyl ether).[10]

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatization reagent. A common approach is esterification with butanolic HCl to form dibutyl esters.[8][10]

  • Incubate the mixture to allow the derivatization reaction to complete.

  • Evaporate the derivatization reagent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

ParameterCondition
LC System UHPLC system
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of derivatized analytes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)

3. Data Analysis:

  • Develop MRM transitions for the derivatized this compound and its potential impurities.

  • Quantify the impurities using a calibration curve prepared with derivatized reference standards.

Data Presentation

The following table presents typical performance characteristics for an LC-MS/MS method for dicarboxylic acids. Actual values will depend on the specific analyte and instrumentation.[11]

ParameterExpected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.15 - 1.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Logical Relationship Diagram: Synthesis and Impurity Formation

The following diagram illustrates the potential synthesis of this compound via the ozonolysis of an unsaturated fatty acid and the formation of related impurities.

G Synthesis and Impurity Formation Pathway cluster_synthesis Ozonolysis of Unsaturated Fatty Acid cluster_products Reaction Products cluster_impurities Potential Impurities start Unsaturated Fatty Acid (e.g., Oleic Acid) ozonide Primary Ozonide start->ozonide Ozone unreacted Unreacted Starting Material start->unreacted criegee Criegee Intermediate ozonide->criegee main_product This compound (Target Molecule) criegee->main_product aldehyde Aldehyde (e.g., Nonanal) criegee->aldehyde mono_acid Monocarboxylic Acid (e.g., Pelargonic Acid) criegee->mono_acid keto_acid Keto-acid (e.g., 9-Oxononanoic Acid) criegee->keto_acid oligomers Oligomers criegee->oligomers Dimerization over_oxidation Over-oxidation Products main_product->over_oxidation Further Oxidation side_products Side-Products aldehyde->side_products mono_acid->side_products keto_acid->side_products

Synthesis and Impurity Formation Pathway

References

Application Note: In Vivo Biodistribution of Ionizable Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, including mRNA and siRNA.[1] The biodistribution of these LNPs is a critical determinant of both their efficacy and safety, as it dictates which tissues and organs are exposed to the therapeutic payload.[2] Understanding the pharmacokinetic and biodistribution profiles of LNP formulations is therefore a fundamental step in the preclinical development of new nanomedicines.[3] Ionizable lipids are a key component of modern LNPs, playing a crucial role in nucleic acid encapsulation and endosomal escape.[1][4]

This document provides a detailed protocol for conducting in vivo biodistribution studies of LNPs. As specific data for 7-oxotridecanedioic acid LNPs is not publicly available, this note uses a representative ionizable lipid LNP formulation to illustrate the experimental workflow, data acquisition, and analysis. The principles and methods described herein are broadly applicable to the study of novel LNP formulations.

Experimental Protocols

1. LNP Formulation

LNPs are typically formulated using four lipid components: an ionizable cationic lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid to control particle size and circulation time.[5] The formulation is achieved through rapid mixing of a lipid-containing ethanol (B145695) phase with an aqueous phase containing the nucleic acid cargo at an acidic pH.[6][7]

  • Materials:

    • Ionizable Lipid (e.g., DLin-MC3-DMA or a custom lipid like this compound-based lipid)

    • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

    • Cholesterol

    • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

    • Nucleic acid payload (e.g., mRNA encoding a reporter protein like Firefly Luciferase, or a fluorescently labeled siRNA)

    • Ethanol, anhydrous

    • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Prepare a lipid mixture in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[4]

    • To facilitate tracking, a fluorescent lipid label (e.g., DiR) or a deuterated lipid can be incorporated into the lipid mixture.[5]

    • Dissolve the nucleic acid payload in the citrate buffer.

    • Utilize a microfluidic mixing device to rapidly combine the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[6][8]

    • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) overnight to remove ethanol and non-encapsulated nucleic acid.[6][8]

    • Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.[6]

2. Animal Studies

  • Model:

    • Female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Administration:

    • LNPs are typically administered via intravenous (IV) injection into the tail vein.[6] Other routes like intramuscular (IM) or subcutaneous (SC) can also be investigated and will yield different biodistribution profiles.[3][5]

    • The dosage is calculated based on the encapsulated nucleic acid concentration.

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Administer the LNP formulation to the mice.

    • At predetermined time points (e.g., 2, 6, 10, 24, and 48 hours post-injection), euthanize a cohort of animals.[5]

    • Collect blood samples via cardiac puncture.

    • Perfuse the animals with saline to remove blood from the organs.

    • Dissect and collect major organs (liver, spleen, kidneys, lungs, heart, brain, etc.).[5]

    • Weigh the collected tissues.

3. Quantification of LNPs in Tissues

The concentration of LNPs in different tissues can be determined by quantifying a specific component of the LNP, such as a fluorescent label, the ionizable lipid, or the nucleic acid payload.[2][3]

  • Fluorescence Imaging:

    • If a fluorescent label like DiR was used, organs can be imaged ex vivo using an in vivo imaging system (IVIS).[5][6]

    • The fluorescence intensity in each organ is quantified and can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • LC-MS/MS for Lipid Quantification:

    • This method involves the quantification of the ionizable lipid or a deuterated lipid surrogate.[3][5]

    • Homogenize the collected tissues.

    • Perform lipid extraction from the tissue homogenates.

    • Analyze the extracted lipids using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[5]

  • qPCR or bDNA for Nucleic Acid Quantification:

    • To quantify the mRNA or siRNA payload, total RNA is extracted from the tissue homogenates.

    • The amount of the specific nucleic acid is then quantified using quantitative PCR (qPCR) or a branched DNA (bDNA) assay.[3]

Data Presentation

Quantitative biodistribution data should be summarized in a clear and structured table to allow for easy comparison across different organs and time points.

Table 1: Representative Biodistribution of Ionizable LNPs Following Intravenous Administration (% Injected Dose per Gram of Tissue)

Organ2 Hours6 Hours24 Hours48 Hours
Liver65.2 ± 5.858.1 ± 4.935.7 ± 3.115.3 ± 2.5
Spleen10.5 ± 1.912.3 ± 2.18.9 ± 1.54.1 ± 0.9
Kidneys3.1 ± 0.72.5 ± 0.51.1 ± 0.30.5 ± 0.1
Lungs2.8 ± 0.61.9 ± 0.40.7 ± 0.20.3 ± 0.1
Heart1.5 ± 0.41.1 ± 0.30.4 ± 0.10.2 ± 0.1
Brain< 0.1< 0.1< 0.1< 0.1
Plasma15.8 ± 2.35.2 ± 1.10.5 ± 0.2< 0.1

Data are presented as mean ± standard deviation and are representative of typical LNP biodistribution.

Visualizations

Experimental Workflow Diagram

G cluster_prep LNP Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Ex Vivo Analysis p1 Lipid & Payload Preparation p2 Microfluidic Mixing p1->p2 p3 Dialysis & Purification p2->p3 p4 Characterization (Size, PDI, Encapsulation) p3->p4 a2 IV Administration of LNPs p4->a2 Injectable LNPs a1 Animal Acclimatization a1->a2 a3 Time-point Euthanasia a2->a3 a4 Blood & Organ Collection a3->a4 q1 Tissue Homogenization a4->q1 Tissue Samples q2 Analyte Extraction (Lipid/RNA) q1->q2 q3 Quantification (LC-MS or qPCR) q2->q3 q4 Data Analysis (%ID/g) q3->q4

Caption: Workflow for in vivo biodistribution analysis of LNPs.

Data Analysis and Interpretation Pathway

G raw_data Raw Quantification Data (ng/g or fluorescence units) concentration Concentration (ng/g tissue) raw_data->concentration tissue_weight Tissue Weight (g) total_organ Total Amount in Organ (ng) tissue_weight->total_organ injected_dose Total Injected Dose (ng) id_g % Injected Dose per gram (%ID/g) injected_dose->id_g id_organ % Injected Dose per Organ (%ID/organ) injected_dose->id_organ concentration->total_organ concentration->id_g total_organ->id_organ biodist_profile Biodistribution Profile (Organ Tropism) id_g->biodist_profile pk_profile Pharmacokinetic Profile (Clearance) id_g->pk_profile id_organ->biodist_profile

Caption: Logical flow for processing and interpreting biodistribution data.

References

Application Notes and Protocols: 7-Oxotridecanedioic Acid as a Versatile Cross-Linking Agent for Advanced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxotridecanedioic acid is a dicarboxylic acid containing a central ketone group. This trifunctional molecule presents unique opportunities for the development of advanced polymer networks. Its two terminal carboxylic acid groups can readily participate in esterification or amidation reactions, while the ketone group offers a site for alternative cross-linking chemistries. These characteristics make this compound a promising candidate for creating biocompatible and biodegradable polymers with tunable mechanical and degradation properties, of particular interest in the fields of drug delivery, tissue engineering, and regenerative medicine.

These application notes provide a comprehensive overview of the potential use of this compound as a cross-linking agent for various polymers. The following sections detail hypothetical experimental protocols, present representative data, and illustrate the underlying chemical principles and workflows.

I. Physicochemical Properties and Proposed Cross-Linking Mechanisms

This compound's structure allows for several cross-linking strategies. The carboxylic acid groups can form ester or amide linkages with polymers containing hydroxyl or amine groups, respectively. This reaction is typically facilitated by carbodiimide (B86325) chemistry or by thermal dehydration. The central ketone group can also be utilized for cross-linking, for instance, through reactions with hydrazide-functionalized polymers to form hydrazone linkages.

II. Hypothetical Performance Data: Cross-Linking of Poly(vinyl alcohol) (PVA)

This section presents hypothetical data for the cross-linking of poly(vinyl alcohol) (PVA) with this compound. The data illustrates the expected influence of the cross-linker concentration on the mechanical and physical properties of the resulting hydrogels.

Cross-linker Concentration (% w/w of PVA)Tensile Strength (MPa)Elongation at Break (%)Swelling Ratio (%)Gel Fraction (%)
10.835080085
2.51.528065092
52.821045098
104.215030099

III. Experimental Protocols

Protocol 1: Synthesis of a this compound Cross-Linked Poly(vinyl alcohol) (PVA) Hydrogel

This protocol describes the preparation of a PVA hydrogel using this compound as a cross-linking agent via esterification.

Materials:

  • Poly(vinyl alcohol) (PVA), Mw 75,000-180,000

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Prepare a 10% (w/v) solution of PVA in deionized water by heating at 90°C with stirring until the PVA is fully dissolved.

  • Prepare a 5% (w/v) solution of this compound in DMSO.

  • In a reaction vessel, combine the PVA solution and the this compound solution at a desired molar ratio.

  • Add 0.1 M HCl as a catalyst to the mixture.

  • Heat the mixture to 70°C and maintain for 4 hours with constant stirring to facilitate the esterification reaction.

  • Cast the resulting solution into a petri dish and allow it to cool to room temperature to form a hydrogel.

  • Wash the hydrogel extensively with deionized water to remove any unreacted cross-linker and catalyst.

  • Dry the hydrogel at 60°C until a constant weight is achieved.

Protocol 2: Characterization of Cross-Linked PVA Hydrogels

This protocol outlines the methods for evaluating the properties of the synthesized hydrogels.

A. Swelling Ratio Determination:

  • Immerse a pre-weighed dried hydrogel sample (Wd) in deionized water at room temperature.

  • Allow the hydrogel to swell to equilibrium (approximately 24 hours).

  • Remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

B. Mechanical Testing:

  • Cut the hydrogel into dumbbell-shaped specimens.

  • Perform tensile testing using a universal testing machine at a crosshead speed of 10 mm/min.

  • Record the tensile strength and elongation at break.

C. Gel Fraction Measurement:

  • Immerse a pre-weighed dried hydrogel sample (Wi) in deionized water for 48 hours to extract any soluble polymer.

  • Dry the extracted hydrogel at 60°C to a constant weight (Wf).

  • Calculate the gel fraction using the formula: Gel Fraction (%) = (Wf / Wi) x 100.

IV. Visualizations

G cluster_prep Preparation of Reactant Solutions cluster_reaction Cross-Linking Reaction cluster_formation Hydrogel Formation and Purification PVA PVA Solution (10% w/v in H2O) Mixing Mixing of Solutions PVA->Mixing Acid This compound Solution (5% w/v in DMSO) Acid->Mixing Catalyst Addition of HCl Catalyst Mixing->Catalyst Heating Heating at 70°C for 4h Catalyst->Heating Casting Casting and Cooling Heating->Casting Washing Washing with Deionized Water Casting->Washing Drying Drying at 60°C Washing->Drying Characterization Characterization Drying->Characterization Final Hydrogel

Figure 1: Workflow for the synthesis of a this compound cross-linked PVA hydrogel.

G cluster_product Cross-Linked Product PVA Poly(vinyl alcohol) Chain (-CH2-CH(OH)-)n Crosslinked_PVA Cross-Linked PVA Network (-CH2-CH(O-CO-(CH2)5-CO-(CH2)5-CO-O-CH-CH2-)n PVA->Crosslinked_PVA Esterification (H+, Heat) Acid This compound HOOC-(CH2)5-CO-(CH2)5-COOH Acid->Crosslinked_PVA

Figure 2: Proposed esterification reaction between poly(vinyl alcohol) and this compound.

Application Notes and Protocols: Drug Conjugation to 7-Oxotridecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxotridecanedioic acid is a dicarboxylic acid containing a central ketone functional group. Its bifunctional nature, with two carboxylic acid moieties, allows for its use as a linker in the development of drug conjugates. These carboxylic acid groups can be readily functionalized to form stable amide bonds with amine-containing therapeutic agents. The linear nature of the C13 backbone can provide spatial separation between the drug and a carrier molecule, which can be advantageous for steric hindrance and solubility. This document provides detailed protocols and application notes for the conjugation of a model amine-containing drug to this compound.

Principle of Conjugation

The primary strategy for conjugating a drug to this compound involves the formation of a stable amide bond. This is typically achieved through the activation of one of the carboxylic acid groups of the linker using a coupling agent, followed by nucleophilic attack from a primary or secondary amine on the drug molecule. The ketone group within the linker's backbone remains available for further modification or can be left unreacted.

Experimental Protocols

Protocol 1: Amide Bond Conjugation of Doxorubicin to this compound

This protocol describes the conjugation of the chemotherapeutic drug Doxorubicin (DOX) to this compound via amide bond formation.

Materials:

  • This compound

  • Doxorubicin hydrochloride (DOX-HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (B109758) (DCM)

  • Diethyl ether

  • 0.1 M Sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

    • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction.

  • Conjugation with Doxorubicin:

    • In a separate flask, dissolve Doxorubicin hydrochloride (DOX-HCl) (0.9 equivalents) in anhydrous DMF.

    • Add triethylamine (TEA) (2.5 equivalents) to neutralize the hydrochloride salt and act as a base. Stir for 15 minutes.

    • Filter the activated this compound solution to remove the DCU precipitate.

    • Slowly add the filtered solution of activated linker to the Doxorubicin solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours, protected from light.

  • Work-up and Purification:

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with 0.1 M sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to isolate the this compound-DOX conjugate.

  • Characterization:

    • Confirm the structure and purity of the conjugate using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (e.g., ESI-MS), and HPLC.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Outcomes

ParameterValue
Molar Ratio (Linker:DOX)1.2 : 1
Reaction Time (h)24
Temperature (°C)25
Yield (%)65
Purity (by HPLC, %)>95
Drug Loading (w/w %)45

Table 2: Hypothetical Characterization Data for this compound-DOX Conjugate

TechniqueObserved ResultExpected Result
ESI-MS (m/z)[M+H]⁺ = 786.3786.32
¹H NMR (δ, ppm)Peaks corresponding to both DOX and the linker backbone protonsCharacteristic shifts confirming covalent linkage
HPLC Retention Time (min)12.5Shift from individual starting material retention times

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification linker This compound reagents DCC, NHS in DMF linker->reagents activated_linker Activated Linker (NHS-ester) reagents->activated_linker dox Doxorubicin + TEA reaction Stir 24h, RT activated_linker->reaction dox->reaction workup Work-up reaction->workup chromatography Column Chromatography workup->chromatography conjugate Purified Conjugate chromatography->conjugate

Caption: Workflow for the conjugation of Doxorubicin to this compound.

Signaling Pathway of Doxorubicin

doxorubicin_pathway cluster_cell Cancer Cell dox Doxorubicin intercalation DNA Intercalation dox->intercalation topo_ii Topoisomerase II Inhibition dox->topo_ii ros Reactive Oxygen Species (ROS) Generation dox->ros dna_damage DNA Damage intercalation->dna_damage topo_ii->dna_damage apoptosis Apoptosis dna_damage->apoptosis ros->apoptosis

Caption: Simplified signaling pathway of Doxorubicin leading to apoptosis in cancer cells.

Conclusion

This compound serves as a versatile linker for the conjugation of amine-containing drugs. The protocols provided herein offer a foundational method for the synthesis and purification of such conjugates. The presence of a ketone group offers potential for further modifications, such as the attachment of targeting ligands or imaging agents through chemistries like hydrazone formation. The successful conjugation and characterization of these drug-linker systems are crucial steps in the development of novel drug delivery platforms. Researchers should optimize reaction conditions for their specific drug of interest to achieve desired yields and purity.

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-oxotridecanedioic Acid Lipid Nanoparticle Size Distribution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the size distribution of lipid nanoparticles (LNPs) formulated with 7-oxotridecanedioic acid. The information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in our LNP formulation?

A1: this compound is a biodegradable, cationic lipid intermediate.[1] In your LNP formulation, it likely serves as the ionizable lipid. At an acidic pH (typically pH 4-5) used during formulation, its carboxylic acid groups can be protonated, leading to a positive charge.[2][3] This positive charge is crucial for complexing with negatively charged cargo, such as mRNA or siRNA, and initiating the self-assembly of the nanoparticle.[4] At physiological pH (around 7.4), it is expected to be deprotonated and more neutral, which can reduce toxicity and improve stability in vivo.[1][5]

Q2: What is the optimal size range for LNPs, and why is it important?

A2: For most therapeutic applications, an optimal LNP size range is generally considered to be between 50 and 200 nanometers (nm).[6] Smaller particles (under 100 nm) often exhibit longer circulation times as they can better evade clearance by the immune system.[7][8] Particle size is a critical quality attribute as it significantly impacts the biodistribution, cellular uptake, and overall efficacy of the therapeutic agent.[9][10]

Q3: What does the Polydispersity Index (PDI) indicate about my LNP formulation?

A3: The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes within your formulation. A PDI value below 0.3 is generally considered acceptable for LNP drug delivery systems, indicating a relatively uniform and monodisperse population of nanoparticles.[11] A lower PDI is desirable for ensuring consistent performance, stability, and safety of the LNP formulation.[11]

Q4: How does the pH of the formulation buffer impact LNP size and stability?

A4: The pH of the aqueous buffer during formulation is a critical parameter, especially when using an ionizable lipid like this compound. The acidic pH (typically 4-6) ensures the protonation of the ionizable lipid, facilitating electrostatic interactions with the nucleic acid cargo and driving nanoparticle formation.[2][5] The pH can influence the degree of lipid ionization, which in turn affects lipid packing and the final particle size and stability.[3] Some studies have shown that LNPs are more prone to aggregation at a pH below the lipid's pKa.[2]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Large Particle Size (>200 nm) High lipid concentration.Decrease the total lipid concentration in the organic phase.
Low total flow rate (TFR) in microfluidic synthesis.Increase the TFR to promote more rapid mixing and smaller particle formation.[5][12]
Low Flow Rate Ratio (FRR) of aqueous to organic phase.Increase the FRR (e.g., from 3:1 to 4:1 or higher). A higher proportion of the aqueous phase can lead to smaller particles.[5][6]
Suboptimal lipid molar ratios.Systematically vary the molar ratio of the lipid components, particularly the percentage of PEG-lipid, as higher concentrations can lead to smaller particles.[12]
High Polydispersity Index (PDI > 0.3) Inefficient mixing during formulation.Ensure rapid and homogenous mixing. For microfluidics, check for any blockages or inconsistencies in the chip. For manual methods, ensure vigorous and reproducible mixing.
Aggregation of nanoparticles.See the "Particle Aggregation" section below.
Issues with lipid stock solutions.Ensure all lipid components are fully dissolved in the ethanol (B145695) phase. Gentle heating and sonication may be required.
Particle Aggregation (Visible Precipitate or Drastic Increase in Size/PDI over time) Suboptimal pH of the final buffer.Ensure the dialysis or purification step effectively neutralizes the pH to approximately 7.4.
High ionic strength of the buffer.High salt concentrations can screen surface charges and lead to aggregation. Consider using a buffer with lower ionic strength for storage.
Freeze-thaw instability.Avoid freezing LNP suspensions. If freezing is necessary, consider adding cryoprotectants like sucrose (B13894) or trehalose.[9][13]
Storage at inappropriate temperatures.Store LNP formulations at 4°C for better long-term stability.[9][13]
Low Encapsulation Efficiency Incorrect N:P ratio (Nitrogen from ionizable lipid to Phosphate from nucleic acid).Optimize the N:P ratio. A common starting point is a ratio of around 6.[7]
pH of the aqueous phase is too high.Ensure the pH of the aqueous buffer is sufficiently low (e.g., pH 4) to ensure protonation of the this compound and strong electrostatic interaction with the nucleic acid.
Degradation of nucleic acid cargo.Use nuclease-free water and reagents, and handle nucleic acids under appropriate sterile conditions.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes a general method for formulating LNPs using a microfluidic device. The specific molar ratios and flow rates may require optimization.

1. Preparation of Stock Solutions:

  • Lipid Stock (Organic Phase):

    • Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol to achieve the desired molar ratio. A common starting molar ratio for ionizable lipid formulations is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[14]

    • The total lipid concentration will influence particle size; a starting concentration of 10-25 mM can be used.[2]

  • Nucleic Acid Stock (Aqueous Phase):

    • Dissolve the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., 25-50 mM sodium citrate (B86180) buffer, pH 4.0).[7]

2. Microfluidic Mixing:

  • Set up the microfluidic mixing system (e.g., NanoAssemblr™) with a microfluidic chip.

  • Load the lipid stock solution into one syringe and the nucleic acid stock solution into another.

  • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[15]

  • Initiate the mixing process to generate the LNP suspension.

3. Purification and Buffer Exchange:

  • Dialyze the collected LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) for at least 2 hours, with a buffer change, to remove ethanol and raise the pH. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

Protocol 2: Characterization of LNP Size and Polydispersity

1. Sample Preparation:

  • Dilute the purified LNP suspension in the final buffer (e.g., PBS) to a suitable concentration for measurement. A 1:50 or 1:100 dilution is often appropriate.[8]

2. Dynamic Light Scattering (DLS) Measurement:

  • Use a DLS instrument (e.g., Malvern Zetasizer) to measure the Z-average diameter (particle size) and the Polydispersity Index (PDI).[6][9][16]

  • Perform the measurement at a controlled temperature (e.g., 25°C).

  • Ensure the sample is properly equilibrated before measurement.

3. Data Analysis:

  • Record the Z-average diameter in nanometers (nm) and the PDI value.

  • For a more detailed analysis of the size distribution, review the intensity, volume, and number distributions provided by the instrument software.

Visualizations

LNP_Formulation_Workflow cluster_prep 1. Preparation of Solutions cluster_synthesis 2. Microfluidic Synthesis cluster_purification 3. Purification cluster_characterization 4. Characterization A Lipid Stock in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-Lipid) C Load Syringes A->C B Nucleic Acid Stock in Aqueous Buffer (pH 4.0) B->C D Set TFR and FRR C->D E Microfluidic Mixing D->E F Collect LNP Suspension E->F G Dialysis against PBS (pH 7.4) F->G H Final LNP Product G->H I Dynamic Light Scattering (DLS) - Size - PDI H->I J Zeta Potential Measurement H->J K Encapsulation Efficiency Assay H->K

Caption: Experimental workflow for LNP formulation and characterization.

Troubleshooting_Logic Start Problem with LNP Size Distribution LargeSize Is the particle size too large (>200 nm)? Start->LargeSize HighPDI Is the PDI too high (>0.3)? LargeSize->HighPDI No Sol_LargeSize1 Decrease Lipid Concentration LargeSize->Sol_LargeSize1 Yes Sol_LargeSize2 Increase Total Flow Rate (TFR) LargeSize->Sol_LargeSize2 Yes Sol_LargeSize3 Increase Flow Rate Ratio (FRR) LargeSize->Sol_LargeSize3 Yes Aggregation Is there evidence of aggregation? HighPDI->Aggregation No Sol_HighPDI1 Optimize Mixing Process HighPDI->Sol_HighPDI1 Yes Sol_HighPDI2 Check for Aggregation HighPDI->Sol_HighPDI2 Yes Sol_HighPDI3 Ensure Lipid Dissolution HighPDI->Sol_HighPDI3 Yes Sol_Aggregation1 Verify Final Buffer pH (~7.4) Aggregation->Sol_Aggregation1 Yes Sol_Aggregation2 Optimize Storage Conditions (4°C) Aggregation->Sol_Aggregation2 Yes Sol_Aggregation3 Add Cryoprotectants if Freezing Aggregation->Sol_Aggregation3 Yes End Optimized LNP Size Distribution Aggregation->End No Sol_LargeSize1->HighPDI Sol_LargeSize2->HighPDI Sol_LargeSize3->HighPDI Sol_HighPDI1->Aggregation Sol_HighPDI2->Aggregation Sol_HighPDI3->Aggregation Sol_Aggregation1->End Sol_Aggregation2->End Sol_Aggregation3->End

Caption: Troubleshooting logic for LNP size distribution optimization.

References

Technical Support Center: Optimizing mRNA Encapsulation with 7-Oxotridecanedioic Acid-Based LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance mRNA encapsulation efficiency in Lipid Nanoparticles (LNPs) formulated with 7-oxotridecanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What is the proposed role of this compound in LNP formulations?

A1: this compound is a dicarboxylic acid. In the context of LNP formulation, while not a canonical ionizable lipid, its structure suggests it could act as a novel linker or stabilizer. Its two carboxylic acid groups can engage in hydrogen bonding and electrostatic interactions with other lipid components and the mRNA payload, potentially influencing the overall structure and stability of the nanoparticle.

Q2: What are the initial recommended molar ratios when incorporating this compound into an LNP formulation?

A2: For novel components like this compound, it is advisable to start with a low molar percentage and titrate upwards. A typical starting point would be to substitute a small fraction of the helper lipid or cholesterol. See the table below for a suggested starting range.

Q3: How does the pH of the aqueous buffer impact encapsulation efficiency with this component?

A3: The pH of the aqueous buffer is critical. For mRNA encapsulation, a buffer with a pH between 4.0 and 5.0 is generally used to ensure the ionizable lipids are protonated and can effectively complex with the negatively charged mRNA backbone. Given that this compound also has carboxylic acid groups, its charge state will be pH-dependent, further influencing these interactions. It is crucial to maintain a consistent and accurate buffer pH during formulation.

Troubleshooting Guide

Issue 1: Low mRNA Encapsulation Efficiency (<80%)

Low encapsulation efficiency is a primary challenge in LNP manufacturing, leading to reduced therapeutic payload delivery. Below are potential causes and solutions when working with formulations containing this compound.

Troubleshooting Table for Low Encapsulation Efficiency

Potential Cause Recommended Action Scientific Rationale
1. Suboptimal Lipid Ratios Vary the molar ratio of this compound relative to the ionizable lipid, helper lipid (e.g., DSPC), and cholesterol. Start with low percentages (1-5 mol%) and titrate upwards.The precise ratio of lipid components is fundamental to the self-assembly process and overall particle stability.[1][2] this compound may alter the packing of lipids, and an optimal ratio is needed to create a stable core that efficiently entraps mRNA.
2. Incorrect N/P Ratio Optimize the Nitrogen-to-Phosphate (N/P) ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the mRNA. Test a range of N/P ratios (e.g., 3:1, 6:1, 10:1).The electrostatic interaction between the protonated ionizable lipid (Nitrogen) and the negatively charged mRNA backbone (Phosphate) is the primary driver of encapsulation.[3][4] An insufficient N/P ratio leads to incomplete complexation and poor encapsulation.
3. Inefficient Mixing Dynamics Adjust the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) of the lipid-ethanol and mRNA-aqueous phases during microfluidic mixing.[5][6]Rapid, homogenous mixing is crucial for controlled nanoprecipitation.[5][7] Modifying flow rates alters the polarity gradient at the solvent interface, directly impacting the speed and efficiency of LNP self-assembly and mRNA entrapment.[5][8]
4. Incompatible Buffer pH Ensure the aqueous buffer (e.g., citrate (B86180) or acetate) pH is acidic (typically pH 4.0-5.0). Verify pH immediately before use.An acidic pH is required to protonate the amine groups on the ionizable lipid, rendering them cationic to enable binding with the anionic mRNA.[4][9] This is a prerequisite for the initial complexation step.
5. mRNA Integrity Issues Confirm the integrity of the mRNA stock solution using capillary electrophoresis or a similar method. Avoid repeated freeze-thaw cycles.Degraded or fragmented mRNA will not encapsulate efficiently and can interfere with the formation of stable LNPs. The quality of the starting material is paramount.
6. Lipid Quality and Purity Use high-purity lipids and ensure the this compound is fully dissolved in the ethanol (B145695) phase. Check for lipid degradation or impurities.Impurities or degradants from lipids can act as electrophiles that modify the mRNA, rendering it untranslatable and potentially hindering encapsulation.[10] Purity of all components is critical for reproducibility.[10]
Issue 2: High Polydispersity Index (PDI > 0.2)

A high PDI indicates a heterogeneous population of nanoparticles, which is undesirable for clinical applications. It suggests that the formulation process is not well-controlled.

Troubleshooting Table for High PDI

Potential Cause Recommended Action Scientific Rationale
1. Slow or Inconsistent Mixing Increase the Total Flow Rate (TFR) within the microfluidic system's specifications. Ensure the mixing apparatus (e.g., T-junction) is not clogged.[11]Slower mixing can lead to the formation of larger, less uniform particles because the solvent exchange is not sufficiently rapid and controlled.[5] This allows for uncontrolled aggregation before particle stabilization.
2. Suboptimal Formulation Ratios Re-evaluate the molar ratios of all four lipid components (ionizable, helper, cholesterol, PEG-lipid) in conjunction with this compound.An imbalance in lipid components can lead to the formation of unstable intermediates that aggregate over time, broadening the size distribution.[2] The PEG-lipid, in particular, is crucial for controlling particle size and preventing aggregation.
3. Incorrect Solvent Composition Ensure the ethanol used to dissolve the lipids is of high purity and at the correct concentration in the final mixture.The rate of nanoprecipitation is highly sensitive to the solvent/anti-solvent ratio. Variations in ethanol concentration can cause inconsistent particle formation, leading to a wider PDI.
4. Post-Formulation Aggregation Immediately after formation, dilute the LNP solution or proceed to the dialysis/purification step to remove ethanol and raise the pH to a neutral range (e.g., pH 7.4).The LNPs formed at acidic pH are not stable long-term. Removing the ethanol and neutralizing the pH "locks" the particle structure and prevents aggregation that can occur in the low-pH, high-ethanol environment.

Experimental Protocols & Methodologies

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing mRNA-LNPs using a microfluidic device.

  • Preparation of Solutions:

    • Lipid Phase (Organic): Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, PEG-lipid, and this compound in 100% ethanol. The final total lipid concentration may range from 10 mM to 25 mM.

    • Aqueous Phase: Prepare a stock solution of the mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer or T-junction).

    • Set the desired Flow Rate Ratio (FRR), typically 3:1 (Aqueous:Organic).

    • Set the desired Total Flow Rate (TFR), for example, 2 mL/min to 12 mL/min.

    • Initiate pumping. The two streams will converge in the microfluidic chip, inducing rapid nanoprecipitation and LNP self-assembly.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the chip.

    • Immediately dialyze the collected solution against phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours to remove ethanol and neutralize the pH. Tangential flow filtration (TFF) is a more scalable alternative.

Protocol 2: Quantification of mRNA Encapsulation Efficiency

This protocol uses the RiboGreen fluorescence assay to determine the percentage of mRNA encapsulated within the LNPs.

  • Sample Preparation:

    • Prepare two sets of samples from the purified LNP formulation.

    • Set A (Total mRNA): Lyse a known volume of the LNP formulation by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.

    • Set B (Free mRNA): Use the same volume of the intact LNP formulation without adding surfactant.

  • RiboGreen Assay:

    • Add the RiboGreen reagent (diluted according to the manufacturer's instructions) to both sets of samples.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm) using a plate reader.

  • Calculation:

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Fluorescence of Set A - Fluorescence of Set B) / (Fluorescence of Set A) * 100

Visualizations

LNP_Formation_Workflow cluster_prep Phase Preparation cluster_process LNP Self-Assembly cluster_purify Downstream Processing Lipids Lipid Stock (Ionizable, DSPC, Chol, PEG, This compound) in Ethanol Mixing Microfluidic Mixing (Rapid Nanoprecipitation) Lipids->Mixing Organic Phase mRNA mRNA Stock (in Acidic Buffer, pH 4.0) mRNA->Mixing Aqueous Phase Dialysis Dialysis / TFF (Ethanol Removal & Buffer Exchange to pH 7.4) Mixing->Dialysis Crude LNPs QC Characterization (Size, PDI, EE%) Dialysis->QC Purified LNPs Final Final QC->Final Final Product

Caption: Workflow for mRNA-LNP formulation and purification.

Troubleshooting_Logic Start Experiment Start: Low Encapsulation Efficiency CheckRatios Are Lipid & N/P Ratios Optimized? Start->CheckRatios CheckMixing Are Mixing Parameters (TFR, FRR) Optimized? CheckRatios->CheckMixing Yes OptimizeRatios Adjust Molar Ratios (Lipid & N/P) CheckRatios->OptimizeRatios No CheckQuality Are mRNA & Lipid Quality Verified? CheckMixing->CheckQuality Yes OptimizeMixing Adjust Flow Rates (TFR & FRR) CheckMixing->OptimizeMixing No VerifyQuality Confirm mRNA Integrity & Lipid Purity CheckQuality->VerifyQuality No Success Encapsulation Improved CheckQuality->Success Yes OptimizeRatios->Start Re-run OptimizeMixing->Start Re-run VerifyQuality->Start Re-run

Caption: Decision tree for troubleshooting low encapsulation.

References

Stability issues of 7-oxotridecanedioic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 7-oxotridecanedioic acid in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise when working with this compound in aqueous solutions.

Issue Possible Cause Troubleshooting Steps
Precipitation or cloudiness upon dissolution Low aqueous solubility, especially at acidic pH.- Increase the pH of the solution. Dicarboxylic acids are generally more soluble in basic solutions where the carboxylic acid groups are deprotonated. - Gently warm the solution. - Use a co-solvent such as DMSO or ethanol (B145695), but confirm compatibility with your experimental system.
Loss of compound over time in solution Chemical degradation.- Store stock solutions at -20°C or -80°C. - Prepare fresh solutions before use. - Investigate the effect of pH on stability by preparing solutions in different buffers (e.g., pH 5, 7.4, 9). - Protect solutions from light, especially if photolability is suspected.
Inconsistent experimental results Instability of the compound under experimental conditions.- Perform a forced degradation study to understand the compound's stability profile under various stress conditions (acid, base, oxidation, heat, light). - Use an appropriate analytical method, such as HPLC-UV or LC-MS, to quantify the compound and its potential degradants in your experimental samples.
Appearance of new peaks in chromatograms Formation of degradation products.- Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. - Adjust experimental conditions (e.g., pH, temperature) to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For long-term storage, it is advisable to prepare stock solutions in an organic solvent like DMSO or ethanol and store them at -20°C or -80°C. For aqueous experiments, these stock solutions can be diluted into the desired aqueous buffer. Direct dissolution in aqueous buffers may be possible, but the pH will significantly affect solubility.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is expected to be pH-dependent. The presence of a ketone group at the 7-position makes the molecule potentially susceptible to reactions that are influenced by pH. Both acidic and basic conditions could potentially accelerate degradation, though the specific mechanisms and rates are not well-documented in publicly available literature. It is crucial to experimentally determine the optimal pH range for your specific application.

Q3: What are the likely degradation pathways for this compound in aqueous solution?

While specific degradation pathways for this compound are not extensively studied, based on its structure as a keto-dicarboxylic acid, potential degradation mechanisms could include:

  • Keto-enol tautomerism: The ketone group can exist in equilibrium with its enol form. The enol form can be more reactive and susceptible to oxidation or other reactions.

  • Oxidative cleavage: The carbon-carbon bonds adjacent to the ketone group could be susceptible to oxidative cleavage, especially in the presence of oxidizing agents or under harsh conditions.

  • Hydrolysis: Although less likely for the carbon backbone, any ester linkages, if present as derivatives, would be susceptible to hydrolysis.

Q4: What analytical methods are suitable for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying organic molecules like this compound. For higher sensitivity and specificity, especially when identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after derivatization to increase volatility.[1][2][3][4]

Experimental Protocols

Protocol 1: General Procedure for Preparing Aqueous Solutions
  • Preparation of Stock Solution (in Organic Solvent):

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution in a tightly sealed vial at -20°C or -80°C.

  • Preparation of Aqueous Working Solution:

    • Allow the stock solution to thaw to room temperature.

    • Dilute an aliquot of the stock solution into the desired aqueous buffer to the final working concentration.

    • Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • Visually inspect the solution for any precipitation. If precipitation occurs, consider adjusting the pH or using a different buffer system.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound under various stress conditions.[5][6]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or methanol).

    • For each stress condition, dilute the stock solution into the respective stressor solution to a final concentration of approximately 100 µg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂, incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution (in a neutral buffer, e.g., phosphate (B84403) buffer pH 7.4) at 60°C for 24 hours.

    • Photodegradation: Expose the solution to a photostability chamber (e.g., with a xenon lamp) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with 0.1% formic acid).

    • Monitor the peak area of the parent compound and the formation of any new peaks (degradants).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_work Prepare Working Solutions (100 µg/mL in Stressors) prep_stock->prep_work acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_work->acid Incubate base Base Hydrolysis (0.1 M NaOH, 60°C) prep_work->base Incubate oxidation Oxidation (3% H2O2, RT) prep_work->oxidation Incubate thermal Thermal Stress (60°C) prep_work->thermal Incubate photo Photostability (Xenon Lamp) prep_work->photo Incubate sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound This compound in Aqueous Solution pH pH compound->pH temp Temperature compound->temp light Light Exposure compound->light oxidants Oxidizing Agents compound->oxidants stable Stable compound->stable Under Optimal Conditions degradation Degradation pH->degradation temp->degradation light->degradation oxidants->degradation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: 7-Oxotridecanedioic Acid LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation of Lipid Nanoparticles (LNPs) incorporating 7-oxotridecanedioic acid or its derivatives. Given that this compound is a dicarboxylic acid, it is expected to impart pH-responsive characteristics to the LNP formulation.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in an LNP formulation?

A1: this compound is a dicarboxylic acid that can be used as a biodegradable lipid intermediate for LNP formulations.[1] When incorporated into a lipid structure, its two carboxylic acid groups can become ionized depending on the surrounding pH. This pH-responsive behavior is crucial for the formulation and function of the LNP. At acidic pH (e.g., during formulation), the carboxylic acid groups are protonated, allowing for efficient encapsulation of negatively charged cargo like mRNA or siRNA. At physiological pH (around 7.4), the carboxylic acid groups are deprotonated, leading to a more neutral or negatively charged LNP surface, which can enhance stability and reduce toxicity in circulation.

Q2: How does pH affect the physical properties of this compound LNPs?

A2: The pH has a significant impact on the size, surface charge (zeta potential), and stability of LNPs containing this compound-derived lipids. As the pH increases from acidic to neutral, the deprotonation of the carboxylic acid groups leads to a more negative zeta potential. This change in surface charge can influence particle stability, with potential for aggregation at or near the pKa of the ionizable lipid.

Q3: What is the expected pKa of a lipid derived from this compound?

A3: The apparent pKa (pKaA) of an ionizable lipid within an LNP formulation is a critical parameter that influences its performance. For effective endosomal escape, a pKaA in the range of 6.0-7.0 is generally considered optimal. This allows the LNP to be relatively neutral at physiological pH (7.4) and become positively charged in the acidic environment of the endosome, facilitating the release of its cargo. The exact pKaA of a this compound-derived lipid would need to be experimentally determined for each specific LNP formulation.

Q4: What are the key formulation parameters to consider when working with this compound LNPs?

A4: Key parameters include the molar ratio of the lipids (ionizable lipid, helper lipid, cholesterol, and PEG-lipid), the N:P ratio (the ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid cargo), the pH of the aqueous buffer used during formulation, and the mixing method (e.g., microfluidics).

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Large Particle Size (>200 nm) or High Polydispersity Index (PDI > 0.3) 1. Suboptimal lipid molar ratios. 2. Inefficient mixing during formulation. 3. pH of the formulation buffer is too high, leading to premature deprotonation and aggregation. 4. Aggregation after formulation due to storage at an inappropriate pH or temperature.1. Optimize the molar ratios of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid. 2. Ensure rapid and homogenous mixing of the lipid and aqueous phases. Microfluidic mixing is recommended for better control. 3. Use a formulation buffer with a pH below the pKa of the ionizable lipid (typically pH 4-5). 4. After formulation, dialyze or buffer exchange into a storage buffer with a pH that ensures stability (e.g., pH 7.4). Store at 2-8°C.
Low Encapsulation Efficiency (<80%) 1. The pH of the formulation buffer is not acidic enough to fully protonate the this compound-derived lipid. 2. Incorrect N:P ratio. 3. Suboptimal lipid composition.1. Ensure the formulation buffer pH is sufficiently low (e.g., pH 4.0) to facilitate strong electrostatic interactions between the positively charged lipid and the negatively charged cargo. 2. Optimize the N:P ratio. A common starting point is a ratio of 3:1 to 6:1. 3. Screen different helper lipids (e.g., DOPE, DSPC) to improve encapsulation.
LNP Aggregation Over Time 1. Storage at a pH close to the pKa of the ionizable lipid, where the surface charge is near neutral. 2. Insufficient PEG-lipid in the formulation to provide steric stabilization. 3. Freeze-thaw cycles.1. Store LNPs in a buffer with a pH that maintains a sufficiently negative or positive surface charge (e.g., pH 7.4). 2. Increase the molar percentage of the PEG-lipid in the formulation (typically 1-2 mol%). 3. Avoid repeated freeze-thaw cycles. If freezing is necessary, use a cryoprotectant like sucrose (B13894) or trehalose.
Poor In Vitro/In Vivo Performance 1. The pKa of the ionizable lipid is not in the optimal range for endosomal escape. 2. LNP instability at physiological pH. 3. Low encapsulation efficiency leading to a low dose of active cargo.1. Modify the structure of the ionizable lipid to tune its pKa. 2. Characterize the stability of the LNPs at pH 7.4 and in the presence of serum. 3. Re-optimize the formulation to improve encapsulation efficiency.

Data Presentation

The following tables present illustrative data on how pH can impact the characteristics of a hypothetical LNP formulation containing a lipid derived from this compound.

Table 1: Impact of Formulation Buffer pH on LNP Characteristics

Formulation Buffer pHMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
3.085.20.12+25.895.1
4.082.50.11+22.394.5
5.095.80.25+10.185.3
6.0150.30.42+1.560.7

This data illustrates that a lower pH during formulation generally leads to smaller, more uniform particles with higher encapsulation efficiency.

Table 2: pH Titration of Final LNP Formulation

Buffer pHMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
4.083.10.12+21.9
5.084.50.13+12.4
6.088.90.15+2.1
7.090.20.14-15.7
7.491.50.14-20.3
8.093.80.16-28.6

This data shows the change in zeta potential from positive to negative as the pH increases, with a transition around pH 6.0-7.0, indicative of the pKa of the ionizable lipid.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

  • Preparation of Lipid Stock Solution:

    • Dissolve the this compound-derived ionizable lipid, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of Aqueous Cargo Solution:

    • Dissolve the nucleic acid cargo (e.g., mRNA) in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid solution and the aqueous cargo solution into separate syringes.

    • Set up a microfluidic mixing device (e.g., NanoAssemblr) with a specific total flow rate and flow rate ratio (e.g., 12 mL/min total flow rate, 3:1 aqueous to lipid phase ratio).

    • Initiate mixing to form the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 for at least 4 hours to remove ethanol and raise the pH.

Protocol 2: Characterization of LNP Size and Zeta Potential

  • Sample Preparation:

    • Dilute the LNP formulation in the desired buffer (e.g., PBS pH 7.4 for standard measurement, or a series of buffers with varying pH for titration).

  • Dynamic Light Scattering (DLS) for Size and PDI:

    • Equilibrate the DLS instrument to 25°C.

    • Place the diluted LNP sample in a cuvette and measure the particle size and PDI.

  • Electrophoretic Light Scattering (ELS) for Zeta Potential:

    • Use a dedicated zeta potential cell.

    • Measure the electrophoretic mobility of the diluted LNPs to determine the zeta potential.

Protocol 3: Determination of Encapsulation Efficiency

  • Quantification of Total Nucleic Acid:

    • Lyse a known volume of the LNP formulation using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid.

    • Quantify the total nucleic acid concentration using a fluorescent dye-based assay (e.g., RiboGreen assay for RNA).

  • Quantification of Free Nucleic Acid:

    • In a separate sample of the intact LNP formulation (without lysis), quantify the amount of unencapsulated (free) nucleic acid using the same fluorescent dye-based assay. The dye will only bind to the free nucleic acid.

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Purification & Characterization lipid_prep Lipid Stock (this compound lipid, helper lipid, cholesterol, PEG-lipid in Ethanol) mixing Microfluidic Mixing lipid_prep->mixing aqueous_prep Aqueous Cargo (mRNA/siRNA in low pH buffer, e.g., pH 4.0) aqueous_prep->mixing dialysis Dialysis / Buffer Exchange (to pH 7.4) mixing->dialysis characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) dialysis->characterization

Caption: Experimental workflow for the formulation and characterization of this compound LNPs.

pH_Impact_on_LNP cluster_acidic Acidic pH (e.g., Formulation at pH 4.0) cluster_neutral Physiological pH (e.g., Circulation at pH 7.4) cluster_endosomal Endosomal pH (e.g., pH < 6.5) LNP_acidic LNP charge_acidic Protonated -COOH (Positive Charge) LNP_acidic->charge_acidic Surface cargo_acidic Encapsulated Cargo LNP_acidic->cargo_acidic Core LNP_neutral LNP LNP_acidic->LNP_neutral Buffer Exchange charge_neutral Deprotonated -COO- (Negative Charge) LNP_neutral->charge_neutral Surface cargo_neutral Encapsulated Cargo LNP_neutral->cargo_neutral Core LNP_endosomal LNP LNP_neutral->LNP_endosomal Endocytosis charge_endosomal Re-protonated -COOH (Positive Charge) LNP_endosomal->charge_endosomal Surface release Cargo Release LNP_endosomal->release facilitates

Caption: Impact of pH on the charge and function of this compound LNPs.

References

Technical Support Center: Stability of Lipid Nanoparticles (LNPs) Utilizing a Novel Ionizable Lipid Derived from 7-Oxotridecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid derived from 7-oxotridecanedioic acid, as detailed in patent US20150005363 A1.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in these LNP formulations?

A1: this compound is a key intermediate in the synthesis of a novel biodegradable ionizable lipid. It is not a direct component of the final LNP formulation. Instead, it forms the backbone of the ionizable lipid, which is a critical component for encapsulating nucleic acid payloads and facilitating their release into the cytoplasm.

Q2: How does ionic strength generally affect LNP stability?

A2: Ionic strength is a critical parameter influencing the stability of LNPs. High ionic strength can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion between them. This can lead to particle aggregation and an increase in particle size and polydispersity index (PDI), ultimately compromising the stability and efficacy of the LNP formulation. The valence of the ions in solution is also important, with divalent and trivalent ions having a more pronounced destabilizing effect at lower concentrations compared to monovalent ions.

Q3: What are the key indicators of LNP instability?

A3: The primary indicators of LNP instability include:

  • Increase in particle size: Aggregation of LNPs leads to a larger average particle diameter.

  • Increase in Polydispersity Index (PDI): A PDI value greater than 0.3 may indicate a broad size distribution and potential aggregation.

  • Changes in Zeta Potential: While not a direct measure of stability against aggregation in all cases, significant changes in zeta potential can indicate alterations in the LNP surface properties.

  • Decrease in Encapsulation Efficiency: LNP aggregation or degradation can lead to the leakage of the encapsulated payload.

  • Visual precipitation: In severe cases of instability, visible precipitates may form in the LNP suspension.

Q4: Are LNPs formulated with the this compound-derived lipid expected to be biodegradable?

A4: Yes, the use of ester linkages in the ionizable lipid derived from this compound is intended to confer biodegradability. These ester bonds can be hydrolyzed in vivo, leading to the breakdown of the lipid into smaller, more easily cleared components, which can improve the safety profile of the delivery system.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and storage of LNPs containing the this compound-derived ionizable lipid, with a focus on issues related to ionic strength.

Problem Potential Cause Recommended Solution
Increased Particle Size and/or PDI after Formulation High ionic strength of the buffer used for nucleic acid dilution or for dialysis/purification.- Use a low ionic strength buffer (e.g., 10-25 mM citrate (B86180) or acetate (B1210297) buffer, pH 4.0-5.0) for nucleic acid hydration. - Ensure the dialysis or tangential flow filtration (TFF) buffer has a controlled and appropriate ionic strength (e.g., phosphate-buffered saline, PBS, at 1x concentration). Avoid using buffers with high salt concentrations.
LNP Aggregation During Storage Inappropriate storage buffer ionic strength or pH.- Store LNPs in a buffer with a physiological ionic strength (e.g., 1x PBS) and a neutral pH (around 7.4). - For long-term storage, consider cryoprotectants like sucrose (B13894) or trehalose (B1683222) and store at -80°C. Be aware that freeze-thaw cycles can induce aggregation.
Low Encapsulation Efficiency Suboptimal pH or ionic strength during the formulation process affecting the charge of the ionizable lipid.- The formulation of LNPs with ionizable lipids is typically performed at a low pH (e.g., 4.0) to ensure the lipid is positively charged and can effectively complex with the negatively charged nucleic acid. Ensure the pH of the aqueous phase is correctly adjusted. - While some salt is necessary, excessively high salt concentrations in the aqueous phase can interfere with the electrostatic interactions required for efficient encapsulation.
Variability Between Batches Inconsistent ionic strength of buffers or source materials.- Prepare all buffers fresh and confirm their pH and conductivity. - Use high-purity salts and reagents to avoid contaminants that could alter the ionic environment. - Standardize the entire formulation process, including mixing speeds and times.

Quantitative Data on LNP Stability

While specific quantitative data on the effect of a range of ionic strengths on LNPs formulated with the lipid derived from this compound is not publicly available, the following table provides an illustrative example of how to present such data based on typical LNP behavior. Researchers should generate their own data for their specific formulations.

Table 1: Illustrative Example of the Effect of NaCl Concentration on LNP Stability Parameters

NaCl Concentration (mM)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
085.2 ± 1.50.11 ± 0.02-15.8 ± 1.295.1 ± 1.8
5088.9 ± 1.80.13 ± 0.03-12.3 ± 1.594.5 ± 2.1
150 (Physiological)92.5 ± 2.10.15 ± 0.02-8.7 ± 1.193.8 ± 1.9
300155.6 ± 5.40.28 ± 0.04-4.1 ± 0.985.2 ± 3.5
500320.1 ± 10.20.45 ± 0.06-1.5 ± 0.572.6 ± 4.2

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of Ionizable Lipid from this compound (Conceptual)

The synthesis of the final ionizable lipid involves a multi-step process where this compound serves as a key building block. The general approach, as inferred from patent literature, involves the esterification of the carboxylic acid groups of this compound with lipid tails and subsequent modification to introduce an ionizable headgroup. A detailed, step-by-step synthesis protocol would be proprietary and specific to the patent holder. Researchers aiming to use such a lipid would typically need to synthesize it based on the chemical structure disclosed in the patent or procure it from a specialized chemical supplier.

Protocol 2: Formulation of LNPs by Microfluidic Mixing

This protocol describes a general method for formulating LNPs using a microfluidic device.

Materials:

  • Ionizable lipid derived from this compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Nucleic acid (e.g., mRNA, siRNA)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), 1x, RNase-free

  • Microfluidic mixing system

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mg/mL.

  • Prepare Aqueous Phase: Dilute the nucleic acid in the citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).

  • LNP Formation: Pump the lipid-ethanol solution and the nucleic acid-aqueous solution through the microfluidic mixer. The rapid mixing of the two phases will induce LNP self-assembly and nucleic acid encapsulation.

  • Purification: The resulting LNP suspension is then purified and buffer-exchanged into 1x PBS (pH 7.4) using tangential flow filtration (TFF) or dialysis to remove ethanol and increase the pH.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: LNP Stability Assessment in Response to Ionic Strength

Materials:

  • Purified LNP formulation

  • NaCl solutions of varying concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM, 500 mM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Fluorescence plate reader and a nucleic acid quantification kit (e.g., RiboGreen™)

Procedure:

  • Sample Preparation: Aliquot the LNP formulation and dilute each aliquot with the different NaCl-containing buffers to achieve the final desired salt concentrations.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1 hour, 24 hours).

  • Particle Size and PDI Measurement: Measure the average particle size and PDI of each sample using a DLS instrument.

  • Zeta Potential Measurement: Measure the zeta potential of each sample using an appropriate analyzer.

  • Encapsulation Efficiency Measurement: Determine the encapsulation efficiency by measuring the amount of encapsulated nucleic acid using a fluorescence-based assay after lysing the LNPs with a detergent (e.g., Triton X-100) and comparing it to the total nucleic acid content.

Visualizations

LNP_Formulation_Workflow LNP Formulation and Stability Testing Workflow cluster_prep Preparation cluster_formulation Formulation cluster_testing Stability Testing cluster_analysis Analysis prep_lipids Prepare Lipid-Ethanol Solution (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid-Aqueous Solution (Citrate Buffer, pH 4.0) prep_na->mixing purification Purification (Dialysis/TFF) Buffer Exchange to PBS pH 7.4 mixing->purification add_salt Incubate with Varying Ionic Strength Buffers purification->add_salt dls Measure Size & PDI (DLS) add_salt->dls zeta Measure Zeta Potential add_salt->zeta ee Measure Encapsulation Efficiency add_salt->ee data_analysis Data Analysis & Comparison dls->data_analysis zeta->data_analysis ee->data_analysis

Caption: Workflow for LNP formulation and stability assessment under varying ionic strength.

Ionic_Strength_Effect Effect of Ionic Strength on LNP Stability cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect increase_is Increase in Ionic Strength edl_compression Electrical Double Layer Compression increase_is->edl_compression reduced_repulsion Reduced Electrostatic Repulsion edl_compression->reduced_repulsion aggregation LNP Aggregation reduced_repulsion->aggregation increase_size Increased Particle Size aggregation->increase_size increase_pdi Increased PDI aggregation->increase_pdi payload_leakage Payload Leakage aggregation->payload_leakage

Caption: The relationship between ionic strength and LNP destabilization.

Reducing polydispersity index of 7-oxotridecanedioic acid nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on reducing the polydispersity index (PDI) of 7-oxotridecanedioic acid nanoparticles.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I've synthesized this compound nanoparticles via nanoprecipitation, but my PDI is consistently high (> 0.4). What are the likely causes and how can I reduce it?

Answer: A high Polydispersity Index (PDI) indicates a broad particle size distribution, which can be detrimental to the stability and in vivo performance of your nanoparticles. Several factors during the nanoprecipitation process can contribute to high PDI. Here’s a step-by-step guide to troubleshoot this issue:

  • Optimize the Solvent System: The choice of solvent and anti-solvent is critical. This compound, being an amphiphilic dicarboxylic acid, requires a solvent in which it is highly soluble and an anti-solvent in which it is poorly soluble, yet the two solvents must be miscible.

    • Troubleshooting:

      • Ensure rapid and complete miscibility of your solvent (e.g., acetone (B3395972), ethanol) and anti-solvent (typically purified water). Incomplete or slow mixing can lead to uncontrolled precipitation and a wide size distribution.

      • Try alternative water-miscible organic solvents to modulate the precipitation rate.

  • Control the Addition Rate and Mixing Speed: The speed at which the solvent phase is introduced into the anti-solvent phase, and the subsequent mixing energy, directly impacts nucleation and particle growth.

    • Troubleshooting:

      • Use a syringe pump for a constant and reproducible addition rate of the organic phase. A slower, controlled addition rate often leads to smaller and more uniform nanoparticles.

      • Increase the stirring speed of the anti-solvent during addition to ensure rapid diffusion and homogenous mixing. Be aware that excessively high speeds can introduce turbulence and instability.

  • Adjust the Concentration of this compound: The concentration of your core material can influence the final particle size and PDI.

    • Troubleshooting:

      • Generally, lower concentrations of the precipitating compound result in smaller and more uniform nanoparticles.[1] Try decreasing the concentration of this compound in your organic phase.

      • Conversely, if the concentration is too low, nanoparticle formation may be inefficient. Experiment with a range of concentrations to find the optimal balance.

  • Incorporate a Stabilizer: The self-assembled nanoparticles of this compound may have a tendency to aggregate, leading to a higher PDI. A stabilizer can prevent this.

    • Troubleshooting:

      • Consider adding a surfactant or a polymeric stabilizer to the anti-solvent phase. The choice of stabilizer will depend on the desired surface properties of your final nanoparticles. For example, non-ionic surfactants like Polysorbate 80 (Tween 80) or block copolymers like Pluronics® are commonly used.

  • Post-synthesis Processing: The purification and storage of your nanoparticle suspension can also affect the PDI.

    • Troubleshooting:

      • If you are using centrifugation to purify your nanoparticles, be mindful that excessive speeds or prolonged centrifugation can induce irreversible aggregation.

      • Consider alternative purification methods like dialysis to remove the organic solvent.

      • Ensure proper storage conditions (e.g., temperature, pH) to prevent aggregation over time.

Question: I'm observing significant batch-to-batch variability in the PDI of my this compound nanoparticles. How can I improve reproducibility?

Answer: Lack of reproducibility is a common challenge in nanoparticle synthesis. To address this, it is crucial to standardize your protocol and control all experimental parameters meticulously.

  • Standardize Material Preparation: Ensure that your this compound is of consistent purity and that all solvents are of high quality and handled consistently (e.g., protection from atmospheric moisture if using anhydrous solvents).

  • Automate Liquid Handling: As mentioned previously, use a syringe pump for precise and repeatable addition of the solvent phase. Manual addition is a major source of variability.

  • Control Temperature: Perform your experiments in a temperature-controlled environment (e.g., a water bath). Temperature fluctuations can affect solvent viscosity, miscibility, and the kinetics of precipitation.

  • Consistent Mixing: Use the same type and size of magnetic stir bar and vessel for each experiment. The geometry of the mixing vessel can influence the hydrodynamics of the system.

  • Document Everything: Keep a detailed record of all experimental parameters for each batch, including concentrations, volumes, addition rates, stirring speeds, temperature, and humidity. This will help you identify any deviations that may be causing the variability.

Frequently Asked Questions (FAQs)

What is a good or acceptable PDI value for this compound nanoparticles intended for drug delivery?

For drug delivery applications, a PDI value below 0.3 is generally considered acceptable, indicating a relatively narrow and homogenous particle size distribution. A PDI value closer to 0.1 or below is often desired and signifies a monodisperse sample.[2] Systems with a PDI greater than 0.5 are typically considered highly polydisperse and may not be suitable for many biomedical applications.

How does the pH of the anti-solvent affect the formation and PDI of this compound nanoparticles?

The pH of the aqueous anti-solvent can significantly influence the ionization state of the two carboxylic acid groups on the this compound molecule. This, in turn, will affect its solubility and self-assembly behavior. At a pH below the first pKa, the carboxylic acid groups will be protonated and less hydrophilic, which may favor precipitation. At a pH above the second pKa, both groups will be deprotonated, increasing the molecule's hydrophilicity and potentially hindering nanoparticle formation or leading to the formation of smaller, more stable particles due to electrostatic repulsion. The pH can therefore be a critical parameter to optimize for achieving a low PDI.

What characterization techniques are essential for assessing the PDI of my nanoparticles?

The primary technique for measuring particle size and PDI is Dynamic Light Scattering (DLS) . DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles and correlates this to their hydrodynamic diameter and size distribution. It is important to complement DLS with imaging techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the actual morphology and size of the nanoparticles and to confirm the absence of large aggregates that might be misinterpreted by DLS.

Can I use high-pressure homogenization to reduce the PDI of my pre-formed this compound nanoparticles?

Yes, high-pressure homogenization is a "top-down" method that can be used to reduce the size and PDI of a pre-existing nanoparticle suspension.[3][4][5][6] The suspension is forced through a narrow gap at high pressure, subjecting the particles to shear stress, cavitation, and collision forces that break down larger particles and aggregates.[6] This can be an effective secondary processing step to improve the uniformity of your nanoparticle formulation.

Data Presentation

Table 1: Illustrative Influence of Formulation Parameters on the PDI of this compound Nanoparticles

Disclaimer: The following data are hypothetical and for illustrative purposes only, demonstrating general trends in nanoparticle formulation. Actual results will need to be determined experimentally.

Formulation IDThis compound Conc. (mg/mL)Solvent:Anti-solvent Ratio (v/v)Stirring Speed (rpm)Stabilizer (Pluronic F68) Conc. (% w/v)Resulting PDI
NP-151:550000.452
NP-221:550000.315
NP-321:1050000.288
NP-421:10100000.213
NP-521:1010000.10.154
NP-621:1010000.50.121

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles via Nanoprecipitation

Objective: To synthesize this compound nanoparticles with a low PDI.

Materials:

  • This compound

  • Acetone (HPLC grade)

  • Purified water (e.g., Milli-Q)

  • Stabilizer (optional, e.g., Pluronic F68)

  • Magnetic stirrer and stir bar

  • Syringe pump and syringe

  • Glass beakers

Methodology:

  • Preparation of the Organic Phase: Dissolve this compound in acetone to a final concentration of 2 mg/mL. Ensure complete dissolution by gentle vortexing or sonication.

  • Preparation of the Aqueous Phase: In a clean glass beaker, prepare the anti-solvent phase, which is purified water. If using a stabilizer, dissolve it in the water at the desired concentration (e.g., 0.5% w/v Pluronic F68).

  • Nanoprecipitation: a. Place the beaker with the aqueous phase on a magnetic stirrer and set the stirring speed to 1000 rpm. b. Load the organic phase into a syringe and place it in a syringe pump. c. Set the syringe pump to add the organic phase to the center of the vortex of the stirring aqueous phase at a constant rate of 0.5 mL/min. d. The ratio of the organic phase to the aqueous phase should be maintained at 1:10 (v/v).

  • Solvent Evaporation: Once the addition is complete, leave the nanoparticle suspension stirring at a lower speed (e.g., 300 rpm) in a fume hood for at least 4 hours to allow for the complete evaporation of acetone.

  • Characterization: Analyze the resulting nanoparticle suspension for particle size and PDI using Dynamic Light Scattering.

Protocol 2: PDI Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and polydispersity index of the nanoparticle suspension.

Materials:

  • Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)

  • Disposable or quartz cuvettes

  • Purified water for dilution

  • Micropipettes

Methodology:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Sample Preparation: a. The nanoparticle suspension should be visually free of large aggregates or sediment. If necessary, filter the sample through a low-protein-binding syringe filter (e.g., 0.45 µm) to remove dust and large particles. b. Dilute a small aliquot of the nanoparticle suspension with purified water to an appropriate concentration. The optimal concentration will depend on your instrument, but typically you are aiming for a count rate within the instrument's recommended range. Overly concentrated samples can cause multiple scattering events, leading to inaccurate results.

  • Measurement: a. Transfer the diluted sample to a clean, dust-free cuvette. b. Place the cuvette in the DLS instrument. c. Enter the sample parameters into the software, including the dispersant (water) viscosity and refractive index. d. Set the measurement temperature, typically 25°C. e. Perform the measurement. The instrument will typically perform multiple runs and average the results.

  • Data Analysis: a. The software will generate a report including the Z-average diameter (mean hydrodynamic size) and the Polydispersity Index (PDI). b. Examine the size distribution graph to assess the uniformity of the nanoparticle population.

Mandatory Visualization

Troubleshooting_Workflow start High PDI (>0.4) in This compound Nanoparticle Synthesis q1 Is the solvent system fully miscible and optimized? start->q1 s1 Action: Test alternative water-miscible organic solvents. Ensure rapid mixing. q1->s1 No q2 Is the addition rate slow, constant, and reproducible? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Use a syringe pump. Decrease the addition rate. q2->s2 No q3 Is the concentration of This compound optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Decrease the concentration in the organic phase. q3->s3 No q4 Is a stabilizer being used? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Action: Incorporate a stabilizer (e.g., Pluronic F68) in the aqueous phase. q4->s4 No end_node PDI successfully reduced. Proceed with further characterization. q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting workflow for reducing high PDI.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Processing & Analysis cluster_optimization Optimization Loop prep_organic Prepare Organic Phase: This compound in Acetone nanoprecipitation Nanoprecipitation: Inject Organic Phase into Aqueous Phase under Stirring prep_organic->nanoprecipitation prep_aqueous Prepare Aqueous Phase: Water +/- Stabilizer prep_aqueous->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation dls Characterization: DLS (Size & PDI) evaporation->dls optimize PDI < 0.3? dls->optimize optimize->prep_organic No - Adjust Parameters end_product Final Nanoparticle Suspension optimize->end_product Yes

Caption: Experimental workflow for nanoparticle synthesis and optimization.

References

Technical Support Center: 7-Oxotridecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of 7-oxotridecanedioic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, this compound should be stored at -20°C or -80°C. It is supplied as a solid and should be kept in a tightly sealed container to prevent moisture absorption.

Q2: How should I handle this compound in the laboratory?

As a precautionary measure, it is recommended to handle this compound in a well-ventilated area. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]

Q3: What are the known incompatibilities of this compound?

To prevent adverse reactions, avoid mixing this compound with strong oxidizing agents, strong bases, metals, and acid chlorides.[2]

Q4: How do I prepare a stock solution of this compound?

To prepare a stock solution, it is advisable to use an organic solvent such as Dimethyl Sulfoxide (DMSO). For in vivo experiments, a common formulation involves a multi-component solvent system. A general formula that can be optimized is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is recommended to add the solvents sequentially and ensure the compound is fully dissolved before adding the next solvent.[3]

Q5: My this compound solution appears cloudy or has precipitated. What should I do?

If your solution is cloudy, it may indicate incomplete dissolution or that the compound has precipitated out of solution. Gentle warming or sonication can help to redissolve the compound.[3] It is also important to ensure that the concentration of the compound does not exceed its solubility limit in the chosen solvent system. If precipitation occurs upon storage, especially at lower temperatures, you may need to warm and vortex the solution before use. For solutions intended for in vivo use that are suspensions, they should be prepared fresh for each use.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Compound The chosen solvent may not be appropriate, or the concentration is too high.Try a different solvent or a co-solvent system. For example, a mixture of DMSO and PEG300 can be effective.[3] Gentle heating or sonication can also aid dissolution.[3] Always start with a small amount to test solubility before preparing a large batch.[3]
Precipitation in Aqueous Buffer The compound may have low solubility in aqueous solutions.For experiments in aqueous buffers, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO) and then slowly add it to the aqueous buffer with vigorous stirring. The final concentration of the organic solvent should be kept low to minimize its effect on the experiment.
Inconsistent Experimental Results This could be due to the degradation of the compound or improper storage of the stock solution.Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh solutions for critical experiments. For in vivo studies, clear solutions can be stored at 4°C for up to a week, but suspensions should be made fresh.[3]

Physicochemical and Storage Data

Parameter Value Source
CAS Number 101171-43-1[4]
Molecular Formula C13H22O5[4][5]
Molecular Weight 258.31 g/mol [4][5]
Physical Form Solid[5]
Long-Term Storage -20°C or -80°C
Shipping Temperature 4°C

Experimental Workflow: Formulation of Lipid Nanoparticles

This compound is described as a biodegradable lipid intermediary used in the formation of lipid nanoparticles for the delivery of active agents.[3][5] The following diagram illustrates a general workflow for this application.

G cluster_prep Preparation of Lipid and Agent Solutions cluster_formulation Nanoparticle Formulation cluster_purification Purification and Concentration cluster_characterization Characterization lipid_sol Dissolve this compound and other lipids in an organic solvent (e.g., ethanol) mixing Rapidly mix the lipid solution with the active agent solution under controlled conditions lipid_sol->mixing agent_sol Dissolve active agent (e.g., RNA) in an aqueous buffer agent_sol->mixing purify Remove organic solvent and unincorporated agent using techniques like dialysis or TFF mixing->purify char Analyze particle size, charge, encapsulation efficiency, and stability purify->char

Caption: Workflow for Lipid Nanoparticle Formulation.

This generalized workflow provides a logical sequence for the utilization of this compound in the development of lipid-based delivery systems. The specific parameters for each step, such as solvent choice, mixing ratios, and purification methods, will need to be optimized based on the specific active agent and desired nanoparticle characteristics.

References

Overcoming low transfection efficiency with 7-oxotridecanedioic acid LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Oxotridecanedioic Acid Lipid Nanoparticles (LNPs). This resource is designed to help researchers, scientists, and drug development professionals overcome challenges related to low transfection efficiency and other common issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to enhance your understanding of and success with our LNP platform.

Frequently Asked Questions (FAQs)

Q1: What are this compound LNPs and what is their primary application?

A1: this compound LNPs are a type of lipid nanoparticle that utilizes a biodegradable, ionizable lipid derived from this compound for the encapsulation and delivery of nucleic acid payloads, such as mRNA and siRNA.[1] The ionizable nature of this lipid facilitates efficient nucleic acid encapsulation at low pH and promotes endosomal escape within the target cell, a critical step for successful transfection.[2][3][4] Their primary application is in gene therapy and vaccine development, where efficient delivery of genetic material is paramount.

Q2: What are the key components of the this compound LNP formulation?

A2: Like most advanced LNP formulations, ours consists of four primary components:

  • Ionizable Lipid: A cationic lipid intermediate based on this compound, which is crucial for nucleic acid encapsulation and endosomal release.[1][2]

  • Helper Lipid: A phospholipid, such as DOPE or DSPC, that aids in the structural integrity of the LNP and can influence its fusogenic properties.[4][5]

  • Cholesterol: A structural component that enhances LNP stability and promotes membrane fusion.[2][5]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that helps control particle size and reduces nonspecific uptake, thereby prolonging circulation time.[2][5]

Q3: What is the expected transfection efficiency of this compound LNPs?

A3: While transfection efficiency is highly dependent on the cell type, nucleic acid payload, and experimental conditions, our this compound LNPs are designed for high efficiency. With optimized protocols, transfection efficiencies can exceed 80% in many common cell lines.[6] However, if you are experiencing lower than expected efficiency, please refer to our troubleshooting section.

Q4: How does the pKa of the ionizable lipid affect transfection efficiency?

A4: The acid dissociation constant (pKa) of the ionizable lipid is a critical factor. An optimal pKa ensures that the lipid is positively charged at the acidic pH used during formulation (for nucleic acid encapsulation) and becomes neutral at physiological pH to reduce toxicity.[2][3] Upon cellular uptake and entry into the endosome, the lower pH of this compartment protonates the lipid again, facilitating endosomal disruption and release of the nucleic acid cargo into the cytoplasm.[4]

Troubleshooting Guide: Low Transfection Efficiency

Low transfection efficiency is a common challenge. The following guide provides potential causes and solutions to help you optimize your experiments.

Potential Cause Suggested Solution
Suboptimal LNP Formulation Optimize Lipid Ratios: The molar ratio of the four lipid components is critical. Systematically vary the ratios of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid to find the optimal composition for your specific application.[3][5] Incorrect N:P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid (N:P ratio) affects encapsulation efficiency and particle stability. An N:P ratio of around 6 is a common starting point.[7]
Poor Nucleic Acid Quality Verify Integrity: Run your mRNA or siRNA on a gel to ensure it is not degraded.[8] Purity: Use highly purified, endotoxin-free nucleic acids, as contaminants can inhibit transfection and cause cytotoxicity.[8]
Issues with LNP Assembly Mixing Method: The method of mixing the lipid-ethanol and nucleic acid-aqueous phases significantly impacts LNP formation. Rapid mixing techniques, such as using a microfluidic device, are recommended for consistent results.[2] Buffer Conditions: The pH and composition of the buffer used during formulation are crucial for proper LNP assembly and nucleic acid encapsulation. An acidic buffer (pH 4-5) is typically required.[7]
Cell-Related Problems Cell Health and Density: Ensure cells are healthy, actively dividing, and plated at an optimal density (typically 50-70% confluency at the time of transfection).[9][10] Cell Line Compatibility: Some cell lines are inherently more difficult to transfect. You may need to optimize the LNP dose and incubation time for your specific cell type.[9] Presence of Serum: While many modern transfection reagents are compatible with serum, in some cases, serum components can interfere with LNP stability and uptake. Consider reducing the serum concentration or using a serum-free medium during the initial hours of transfection.[8][9]
Incorrect Post-Transfection Analysis Timing of Assay: The time point at which you measure gene expression is important. For mRNA, protein expression typically peaks between 24 and 48 hours post-transfection.[10] Reporter System: Use a sensitive and appropriate reporter gene (e.g., GFP, luciferase) to accurately measure transfection efficiency.[11]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (derived from this compound) in ethanol (B145695)

  • Helper lipid (e.g., DOPE) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid in ethanol

  • Nucleic acid (mRNA or siRNA) in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Microfluidic mixing device and pump system

  • Dialysis cassette or similar buffer exchange system

  • Sterile, nuclease-free water and PBS

Procedure:

  • Prepare Lipid Mixture: In a sterile tube, combine the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in the desired molar ratio. Ensure the final solution is clear and fully dissolved in ethanol.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid stock in the acidic aqueous buffer to the desired concentration.

  • Set up Microfluidic System: Prime the microfluidic device and pumps with ethanol and then with the aqueous buffer according to the manufacturer's instructions.

  • LNP Assembly: Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous solution into another. Set the flow rates to achieve the desired ratio (typically 1:3 ethanol to aqueous phase).

  • Mixing: Start the pumps to initiate the rapid mixing of the two streams within the microfluidic chip. This will lead to the spontaneous self-assembly of the LNPs.

  • Collection: Collect the resulting LNP dispersion from the outlet of the device.

  • Buffer Exchange: Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 4 hours to remove the ethanol and raise the pH.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency before use.

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent cells in a 96-well plate format.

Materials:

  • This compound LNPs encapsulating the desired nucleic acid

  • Adherent cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium (with or without serum, as optimized)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed the cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transfection. For example, seed approximately 10,000 cells per well.[12]

  • LNP Preparation: Thaw the LNP formulation and dilute it to the desired concentration in a serum-free medium or PBS.

  • Transfection:

    • Gently remove the old medium from the cells.

    • Add the diluted LNP suspension to each well. The volume and concentration should be optimized for your cell type.

    • Gently swirl the plate to ensure even distribution of the LNPs.

  • Incubation: Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change (Optional but Recommended): After the initial incubation, you can replace the LNP-containing medium with a fresh complete culture medium to reduce potential cytotoxicity.

  • Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours.

  • Analysis: Analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP, or a luciferase assay) or gene knockdown (e.g., via qPCR or Western blot).[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation LNP Formulation cluster_characterization Characterization cluster_transfection In Vitro Transfection prep_na Nucleic Acid Preparation formulation Microfluidic Mixing prep_na->formulation prep_lipid Lipid Mixture Preparation prep_lipid->formulation buffer_exchange Buffer Exchange (Dialysis) formulation->buffer_exchange char_size Size & PDI Measurement buffer_exchange->char_size char_ee Encapsulation Efficiency buffer_exchange->char_ee transfection_step Addition of LNPs to Cells char_ee->transfection_step cell_seeding Cell Seeding cell_seeding->transfection_step analysis Analysis of Gene Expression transfection_step->analysis

Caption: Experimental workflow for LNP formulation and in vitro transfection.

signaling_pathway lnp This compound LNP cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (Low pH) endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape Protonation of Ionizable Lipid payload_release Nucleic Acid Release endosomal_escape->payload_release translation Translation (mRNA) / RISC (siRNA) payload_release->translation protein Protein Expression / Gene Silencing translation->protein

Caption: Cellular uptake and mechanism of action for LNP-mediated transfection.

References

Technical Support Center: Minimizing Cytotoxicity of 7-Oxotridecanedioic Acid-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 7-oxotridecanedioic acid and similar dicarboxylic acid-based formulations. The information provided is intended to help minimize cytotoxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity associated with dicarboxylic acids?

A1: The primary mechanism of cytotoxicity for many dicarboxylic acids is the induction of mitochondrial dysfunction. This can involve the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, disruption of the electron transport chain, and a decrease in ATP production.[1][2][3] Ultimately, this can trigger the intrinsic pathway of apoptosis through the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[4][5]

Q2: How does the chain length of a dicarboxylic acid affect its cytotoxicity?

A2: The cytotoxic effects of dicarboxylic acids can be influenced by their chain length. For instance, studies have shown that medium to long-chain dicarboxylic acids (C9 to C13) can significantly impact cell viability and proliferation by inhibiting mitochondrial oxidoreductases.[6] Shorter-chain dicarboxylic acids may have a lesser effect.[6]

Q3: What are the initial steps for preparing a this compound formulation for in vitro experiments?

A3: Due to the potential for poor aqueous solubility, a common starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is crucial to use anhydrous-grade solvents to avoid precipitation. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5% v/v for DMSO).

Q4: Can the pH of the formulation impact cytotoxicity?

A4: Yes, the pH of the formulation can significantly influence the observed cytotoxicity. Dicarboxylic acids can lower the pH of the culture medium, and this acidity itself can be toxic to cells. It is advisable to buffer the final formulation or adjust the pH to physiological levels (typically 7.2-7.4) before adding it to the cells.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background cytotoxicity in vehicle control Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the cell culture is at a non-toxic level (e.g., <0.5% v/v for DMSO). Perform a solvent toxicity titration curve to determine the maximum tolerated concentration for your specific cell line.
pH of the formulation is too low.Measure the pH of the final formulation before adding it to the cells. Adjust the pH to a physiological range (7.2-7.4) using a sterile, buffered solution if necessary.
Precipitation of the compound in the culture medium Poor aqueous solubility of this compound.Decrease the final concentration of the compound. Increase the serum concentration in the medium, as serum proteins can sometimes aid in solubilization. Consider using a formulation with solubilizing agents like PEG300 and Tween-80.[7]
The compound is coming out of solution upon dilution from the stock.Prepare intermediate dilutions in a co-solvent system before the final dilution in the aqueous culture medium. Ensure rapid and thorough mixing upon dilution.
Inconsistent or non-reproducible cytotoxicity results Variability in cell density at the time of treatment.Standardize the cell seeding density and allow for a consistent attachment and growth period before adding the test compound.
Degradation of the compound in the stock solution or culture medium.Prepare fresh stock solutions regularly and store them appropriately (e.g., protected from light, at the recommended temperature). Minimize the time the compound is in the culture medium before the assay readout.
Observed cytotoxicity does not appear to be dose-dependent Compound interference with the cytotoxicity assay.Some compounds can interfere with colorimetric or fluorometric readouts. Run parallel controls with the compound in cell-free wells to check for direct effects on the assay reagents. Consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., ATP-based vs. dye-based).
The cytotoxic mechanism has a narrow effective concentration range.Perform a wider range of concentrations in your dose-response experiment to capture the full sigmoidal curve.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vitro Cytotoxicity Assays
  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-100 mM).

    • Vortex or sonicate at room temperature until the compound is completely dissolved. Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium (containing serum, if used) to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic to the cells (e.g., 0.1% v/v).

  • pH Measurement and Adjustment (Optional but Recommended):

    • Prepare a larger volume of the highest concentration working solution.

    • Measure the pH using a calibrated pH meter.

    • If the pH is outside the physiological range (7.2-7.4), adjust it with sterile, dilute NaOH or HCl. Note that this may introduce additional ions that could affect the cells.

Protocol 2: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Remove the old medium and add 100 µL of the prepared this compound working solutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Illustrative IC50 Values of Dicarboxylic Acid Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Flavone-6,2′-dicarboxylic acid-Cu complexK56214.53 ± 0.32[9][10]
Flavone-6,2′-dicarboxylic acid-Cu complexA54932.47 ± 0.25[9][10]
Flavone-6,2′-dicarboxylic acid-Cu complexMCF-728.76 ± 0.18[9][10]
1,2-Benzene dicarboxylic acid, mono 2-ethylhexyl esterHepG242 (µg/ml)[8]
1,2-Benzene dicarboxylic acid, mono 2-ethylhexyl esterMCF-7100 (µg/ml)[8]

Note: Data for this compound is not currently available in the public domain. These values for structurally different dicarboxylic acid derivatives are provided for illustrative purposes.

Table 2: Recommended Starting Concentrations for In Vitro Cytotoxicity Screening

Compound ClassSuggested Concentration RangeNotes
Medium to Long-Chain Dicarboxylic Acids1 µM - 10 mMBased on literature for similar compounds, a wide range is recommended for initial screening to capture potential cytotoxic effects.[6]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_assay Cytotoxicity Assay stock Prepare Stock Solution (e.g., 100 mM in DMSO) working Prepare Working Solutions (Serial dilutions in media) stock->working ph_check Check & Adjust pH (Optional) working->ph_check treat Treat Cells with Formulation ph_check->treat Final Formulation seed Seed Cells (96-well plate) seed->treat incubate Incubate (24-72 hours) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway DCA Dicarboxylic Acid (e.g., this compound) Mito Mitochondrion DCA->Mito Induces Stress BaxBak Pro-apoptotic Bax/Bak DCA->BaxBak Activates mPTP mPTP Opening Mito->mPTP CytoC Cytochrome c Release mPTP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Bcl2 Anti-apoptotic Bcl-2 Proteins Bcl2->BaxBak Inhibits BaxBak->CytoC Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed mitochondrial pathway of dicarboxylic acid-induced apoptosis.

References

Technical Support Center: Controlling Drug Release from Dicarboxylic Acid-Based Polyanhydride Carriers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While 7-oxotridecanedioic acid is a long-chain dicarboxylic acid, it is not extensively documented in scientific literature as a direct drug carrier. However, long-chain dicarboxylic acids are fundamental building blocks for a class of biodegradable polymers known as polyanhydrides, which are well-established for controlled drug delivery.[1][2][3] This guide focuses on the principles and troubleshooting for these polyanhydride-based systems, which are directly applicable to carriers synthesized from dicarboxylic acid monomers like this compound.

Polyanhydrides are valued for their biocompatibility, biodegradability, and capacity for zero-order drug release kinetics due to their surface-eroding nature.[1][4][5] The drug release rate is intricately linked to the polymer's degradation, which can be finely tuned by altering the polymer backbone's chemistry.[1][5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, formulation, and in vitro testing of dicarboxylic acid-based polyanhydride drug carriers.

Problem/Observation Potential Cause Suggested Solution
Synthesis: Low molecular weight polymer obtained after melt condensation.1. Impure dicarboxylic acid monomers. 2. Insufficient reaction time or temperature. 3. Presence of moisture in the reaction. 4. Polymerization stopped too late, leading to degradation.1. Recrystallize dicarboxylic acid monomers before converting to prepolymers.[6] 2. Optimize reaction conditions; typically 180°C for 90-300 minutes under high vacuum.[6] 3. Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere. 4. Monitor the viscosity of the melt and stop the reaction before insoluble gels form.[6]
Synthesis: Polymer is insoluble or forms a gel during polymerization.Excessive reflux during prepolymer formation or prolonged polymerization time at high temperature.[7]Reduce reflux time for prepolymer synthesis to 30-120 minutes.[7] Carefully control the duration of the melt polycondensation to prevent cross-linking.[6]
Drug Formulation: Poor drug loading efficiency.1. Poor miscibility between the drug and the polymer melt. 2. Drug degradation at the high temperatures required for melt encapsulation.1. Consider solvent casting methods if the drug and polymer share a common solvent. 2. Use lower melting point copolymers (e.g., by incorporating ricinoleic acid) to reduce processing temperature.[4] 3. Chemically incorporate the drug into the polymer backbone to create a poly(anhydride-ester) prodrug.[8]
In Vitro Release: Initial "burst release" of the drug is too high.1. Drug adsorbed onto the surface of the carrier (microsphere, implant). 2. High porosity of the polymer matrix. 3. Rapid initial swelling of the polymer.1. Wash the formulated drug carriers with a solvent in which the drug is soluble but the polymer is not, to remove surface-adsorbed drug. 2. Increase the hydrophobicity of the polymer by copolymerizing with more hydrophobic dicarboxylic acids (e.g., sebacic acid).[1][4] 3. Optimize the formulation process (e.g., solvent evaporation rate) to create a denser matrix.
In Vitro Release: Drug release is slower than desired.1. Highly hydrophobic polymer backbone. 2. High polymer crystallinity. 3. Low surface area to volume ratio of the carrier.1. Synthesize a copolymer with a more hydrophilic dicarboxylic acid monomer to increase the rate of water penetration and hydrolysis. 2. Incorporate monomers that disrupt crystallinity, such as ricinoleic acid, to create more amorphous, faster-degrading polymers.[4] 3. Formulate the polymer into smaller particles (nanoparticles or microspheres) to increase the surface area.
In Vitro Release: Inconsistent release profile between batches.Variations in polymer molecular weight, polydispersity, drug loading, or carrier morphology.Strictly control all synthesis and formulation parameters. Characterize each batch of polymer for molecular weight and each batch of carrier for drug loading and particle size distribution to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: How do polyanhydride carriers release drugs? A1: Polyanhydrides typically release drugs via surface erosion.[5] The anhydride (B1165640) bonds in the polymer backbone are hydrolytically unstable and cleave when exposed to water.[1] Because the polymer is highly hydrophobic, water penetration into the bulk of the carrier is slower than the rate of surface hydrolysis.[4][5] As the surface layers erode and dissolve, the entrapped drug is released. This mechanism can lead to a near-constant (zero-order) release rate.[1]

Q2: What are the degradation products of dicarboxylic acid-based polyanhydrides? A2: The degradation products are the original dicarboxylic acid monomers.[1] For carriers based on monomers like sebacic acid or this compound, these would be the corresponding diacids. These are generally biocompatible and are metabolized or excreted by the body.[1][5]

Q3: How can I tune the drug release rate from several days to several months? A3: The release rate is controlled by the polymer erosion rate.[5] You can tune this by:

  • Monomer Hydrophobicity: Copolymers made with more hydrophobic monomers (like bis(p-carboxyphenoxy)propane) will degrade and release drugs more slowly than those made with more hydrophilic monomers.[1]

  • Polymer Backbone Stability: Incorporating ester linkages to create poly(anhydride-esters) can shield the anhydride bonds from hydrolysis, slowing degradation and release.[4][5]

  • Copolymer Composition: The ratio of different monomers in a copolymer can be adjusted to achieve a wide range of degradation times, from days to years.[1]

Q4: Are these polymer carriers biocompatible? A4: Yes, polyanhydrides are generally considered biocompatible, biodegradable, and their degradation products are non-toxic.[4][5] For example, polyanhydrides based on sebacic acid and p-carboxyphenoxy propane (B168953) have been used in FDA-approved medical devices.

Q5: What methods are used to synthesize these polymers? A5: The most common method is melt polycondensation.[6] This involves first converting the dicarboxylic acid monomers into mixed anhydride prepolymers by refluxing in a dehydrating agent like acetic anhydride.[6][7] These purified prepolymers are then heated under a high vacuum to melt and polymerize, releasing the acetic anhydride.[6]

Experimental Protocols

Protocol 1: Synthesis of a Polyanhydride via Melt Polycondensation

Objective: To synthesize a polyanhydride from dicarboxylic acid monomers.

Materials:

  • Dicarboxylic acid monomer(s) (e.g., Sebacic Acid, this compound)

  • Acetic anhydride

  • High-purity nitrogen or argon gas

  • Solvents for recrystallization (e.g., a mix of acetic anhydride and an organic solvent)[7]

Procedure:

  • Prepolymer Synthesis: Combine the dicarboxylic acid(s) with an excess of acetic anhydride in a round-bottom flask.[7]

  • Reflux the mixture for 30-120 minutes under an inert atmosphere.[7] Caution: Excessive reflux can yield an insoluble product.

  • Isolate the resulting prepolymer. This can be done by cooling the solution to induce crystallization and then filtering.

  • Purification: Purify the prepolymer by recrystallization to remove unreacted diacids and acetic acid.[6][7] Dry the purified prepolymer thoroughly under vacuum.

  • Polymerization: Place the purified prepolymer in a reaction vessel equipped for mechanical stirring and connection to a high-vacuum line.

  • Heat the vessel to the desired polymerization temperature (typically 180°C) while stirring under high vacuum (<0.1 mm Hg).[6]

  • Continue the reaction for 90-300 minutes. The viscosity of the mixture will increase as the polymer forms.[6]

  • Stop the reaction by cooling the vessel. The resulting polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., petroleum ether) to isolate the final product.

  • Dry the final polymer under vacuum until all solvent is removed. Store under an inert, dry atmosphere.[4]

Protocol 2: In Vitro Drug Release Study

Objective: To measure the rate of drug release from a formulated polyanhydride carrier.

Materials:

  • Drug-loaded polyanhydride carriers (e.g., microspheres, cast films, or implants)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath set to 37°C

  • Centrifuge (for microsphere studies)

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Accurately weigh a known amount of the drug-loaded carrier and place it into a vial containing a known volume of PBS (e.g., 10 mL).

  • Place the vial in the shaking incubator at 37°C to simulate physiological conditions.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, then daily), collect a sample of the release medium (e.g., 1 mL).

  • Important: After each sample collection, replenish the vial with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.

  • If using microspheres, centrifuge the sample to pellet the spheres before taking the supernatant to avoid interference.

  • Quantify the concentration of the drug in the collected samples using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC.

  • Calculate the cumulative amount and percentage of drug released at each time point, correcting for the dilution from buffer replenishment.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Carrier Formulation cluster_testing In Vitro Testing Monomer Dicarboxylic Acid Monomer(s) Reflux Reflux in Acetic Anhydride Monomer->Reflux Prepolymer Isolate & Purify Prepolymer Reflux->Prepolymer Polymerize Melt Polycondensation (Heat + Vacuum) Prepolymer->Polymerize Polymer Pure Polyanhydride Polymerize->Polymer Mix Mix Drug and Polymer (Melt or Solvent Method) Polymer:e->Mix:w Drug Active Drug Drug->Mix Carrier Form Drug-Loaded Carrier (e.g., Microspheres, Implant) Mix->Carrier Release Incubate Carrier in PBS at 37°C Carrier:e->Release:w Sample Sample Medium at Time Points Release->Sample Analyze Quantify Drug (UV-Vis/HPLC) Sample->Analyze Profile Generate Release Profile Analyze->Profile

Caption: Workflow for creating and testing dicarboxylic acid-based drug carriers.

troubleshooting_workflow Start Inconsistent Drug Release Profile CheckPolymer Check Polymer Properties Start->CheckPolymer CheckFormulation Check Formulation Parameters Start->CheckFormulation MW_Var High Variation in Molecular Weight? CheckPolymer->MW_Var Yes PDI_Var High Variation in Polydispersity? CheckPolymer->PDI_Var Yes DL_Var Inconsistent Drug Loading? CheckFormulation->DL_Var Yes Morph_Var Variable Carrier Size or Morphology? CheckFormulation->Morph_Var Yes Sol_Polymer Standardize Polymerization: - Monomer Purity - Reaction Time/Temp - Vacuum Level MW_Var->Sol_Polymer PDI_Var->Sol_Polymer Sol_Formulation Standardize Formulation: - Drug/Polymer Ratio - Solvent Evaporation Rate - Stirring Speed DL_Var->Sol_Formulation Morph_Var->Sol_Formulation

Caption: Troubleshooting logic for inconsistent drug release profiles.

References

Impact of freeze-thaw cycles on 7-oxotridecanedioic acid LNP integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of freeze-thaw cycles on the integrity of lipid nanoparticles (LNPs), with a focus on formulations potentially incorporating novel components such as 7-oxotridecanedioic acid. The principles and troubleshooting advice provided are based on established knowledge of LNP behavior during cryogenic stress.

Frequently Asked Questions (FAQs)

Q1: What are the most common effects of freeze-thaw cycles on LNP integrity?

Freeze-thaw cycles can significantly impact the physicochemical properties of LNPs. The primary stressor during freezing is the formation of ice crystals, which can lead to mechanical stress on the nanoparticles and increase the concentration of solutes in the unfrozen fraction. This can result in:

  • Aggregation and Fusion: LNPs can aggregate or fuse, leading to an increase in particle size and a broader size distribution (polydispersity index, PDI).[1][2]

  • Leakage of Encapsulated Payload: The integrity of the lipid bilayer can be compromised, causing the encapsulated therapeutic agent (e.g., mRNA, siRNA) to leak out.[3]

  • Changes in Surface Properties: The surface charge (zeta potential) of the LNPs may be altered, which can affect their stability and in vivo behavior.

  • Loss of Biological Activity: For LNPs carrying genetic material, these physical changes can lead to a decrease in transfection efficiency and overall therapeutic efficacy.[2]

Q2: How can I protect my LNPs from damage during freeze-thaw cycles?

The most effective strategy to protect LNPs during freezing and thawing is the addition of cryoprotectants to the formulation.[2][3][4] Cryoprotectants are substances that can mitigate the detrimental effects of freezing.

  • Mechanism of Action: They work by forming a glassy matrix at low temperatures, which inhibits the formation of large ice crystals and reduces the mobility of LNPs, thus preventing aggregation.[4] Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used for this purpose.[5][6]

  • Common Cryoprotectants: Disaccharides such as sucrose and trehalose are the most widely used and effective cryoprotectants for LNP formulations.[5][6] Other substances like mannitol, sorbitol, and certain polymers (e.g., PVP) have also been investigated.[4]

Q3: What is the optimal concentration of cryoprotectant to use?

The optimal concentration of a cryoprotectant is formulation-dependent. It is influenced by the specific lipid composition, the nature of the encapsulated payload, and the buffer system. Generally, concentrations ranging from 5% to 20% (w/v) have been shown to be effective.[1][4][6] It is crucial to experimentally determine the optimal concentration for your specific LNP formulation.

Q4: Are there specific freezing and thawing protocols that can minimize LNP damage?

Yes, the rates of freezing and thawing can influence LNP stability.

  • Freezing: Rapid freezing, such as flash-freezing in liquid nitrogen, can sometimes be beneficial as it promotes the formation of smaller, less damaging ice crystals.[3] However, controlled-rate freezing using specialized equipment can also provide better consistency.

  • Thawing: A rapid and consistent thawing process, for instance, in a 25°C water bath, is generally recommended to minimize the time LNPs spend in a partially frozen state where they are more susceptible to aggregation.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant increase in LNP size and/or PDI after a single freeze-thaw cycle. Insufficient cryoprotection; formation of large ice crystals leading to aggregation.1. Incorporate a cryoprotectant: Add sucrose or trehalose to your LNP suspension at a concentration of 5-20% (w/v).[2] 2. Optimize cryoprotectant concentration: Perform a concentration-response study to find the optimal level of cryoprotection for your specific formulation.[4] 3. Control freezing rate: Evaluate the impact of different freezing rates (e.g., slow cooling vs. flash freezing) on your LNP stability.[3]
Decrease in encapsulation efficiency after freeze-thaw. Disruption of the lipid bilayer integrity due to mechanical stress from ice crystals.1. Increase cryoprotectant concentration: A higher concentration of cryoprotectant can provide better protection to the lipid membrane. 2. Evaluate different cryoprotectants: Some cryoprotectants may be more effective at preserving membrane integrity for your specific lipid composition.[5][6]
Loss of in vitro/in vivo activity of the LNP-encapsulated drug. A combination of payload leakage and LNP aggregation.1. Address both size and encapsulation stability: Implement the solutions for the two problems listed above. 2. Perform a comprehensive stability study: Analyze particle size, PDI, and encapsulation efficiency after each freeze-thaw cycle to identify the primary failure mode.
Inconsistent results between different freeze-thaw experiments. Variability in the freezing or thawing process.1. Standardize protocols: Ensure that the freezing and thawing procedures are consistent for all samples in all experiments. This includes sample volume, container type, and the method used for freezing and thawing. 2. Use a controlled-rate freezer: For maximum reproducibility, a programmable freezer can be used to ensure a consistent cooling rate.

Experimental Protocols

Protocol 1: Evaluation of Cryoprotectant Efficacy

This protocol outlines a method to assess the effectiveness of different cryoprotectants and their concentrations on LNP stability during a single freeze-thaw cycle.

1. Materials:

  • LNP suspension (containing this compound or other lipids of interest)

  • Cryoprotectants (e.g., sucrose, trehalose)

  • Buffer (e.g., phosphate-buffered saline (PBS) or citrate (B86180) buffer)

  • Cryovials

  • -80°C freezer

  • Water bath (25°C)

  • Dynamic Light Scattering (DLS) instrument

  • Assay for quantifying encapsulated payload (e.g., RiboGreen assay for RNA)

2. Procedure:

  • Prepare stock solutions of the cryoprotectants (e.g., 40% w/v in the formulation buffer).

  • Aliquot the LNP suspension into separate tubes.

  • Add the cryoprotectant stock solution to the LNP aliquots to achieve final concentrations of 0%, 5%, 10%, 15%, and 20% (w/v). Gently mix.

  • For the "Fresh" (control) samples, immediately analyze for particle size, PDI, and encapsulation efficiency.

  • Transfer the remaining samples to cryovials.

  • Freeze the samples at -80°C for at least 4 hours.

  • Thaw the samples rapidly in a 25°C water bath until just thawed.

  • Analyze the thawed samples for particle size, PDI, and encapsulation efficiency.

3. Data Analysis:

  • Compare the changes in particle size, PDI, and encapsulation efficiency between the fresh and freeze-thawed samples for each cryoprotectant concentration.

  • The optimal cryoprotectant and concentration will be the one that shows the least change in these parameters after the freeze-thaw cycle.

Protocol 2: Multiple Freeze-Thaw Cycle Stability Study

This protocol is designed to evaluate the robustness of an LNP formulation over multiple freeze-thaw cycles.

1. Materials:

  • LNP suspension with the optimized concentration of the selected cryoprotectant.

  • Cryovials

  • -80°C freezer

  • Water bath (25°C)

  • DLS instrument

  • Assay for quantifying encapsulated payload

2. Procedure:

  • Prepare a batch of LNPs with the optimized cryoprotectant concentration.

  • Aliquot the suspension into multiple cryovials, one for each freeze-thaw cycle to be tested (e.g., 0, 1, 3, 5 cycles).

  • Analyze the "Cycle 0" sample immediately for baseline measurements.

  • Place the remaining vials in a -80°C freezer for at least 4 hours.

  • Thaw the vials for "Cycle 1" rapidly in a 25°C water bath. Analyze the samples.

  • Return the remaining vials to the -80°C freezer.

  • Repeat the freeze-thaw process for the desired number of cycles, removing the designated vials for analysis at each time point.

3. Data Analysis:

  • Plot the particle size, PDI, and encapsulation efficiency as a function of the number of freeze-thaw cycles.

  • Determine the maximum number of freeze-thaw cycles the formulation can withstand before its integrity is compromised beyond acceptable limits.

Data Presentation

Table 1: Effect of a Single Freeze-Thaw Cycle on LNP Physicochemical Properties with and without Cryoprotectant.

Sample Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%)
Fresh LNP (No Cryoprotectant)85.20.1295.3
Freeze-Thawed LNP (No Cryoprotectant)250.60.4572.1
Fresh LNP (10% Sucrose)86.10.1194.8
Freeze-Thawed LNP (10% Sucrose)90.30.1392.5
Fresh LNP (10% Trehalose)85.80.1295.1
Freeze-Thawed LNP (10% Trehalose)88.90.1293.2

Note: Data are representative and intended for illustrative purposes.

Table 2: Impact of Multiple Freeze-Thaw Cycles on LNP Integrity in the Presence of 10% Sucrose.

Number of Freeze-Thaw Cycles Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%)
0 (Fresh)86.10.1194.8
190.30.1392.5
398.70.1889.1
5155.40.2981.7

Note: Data are representative and intended for illustrative purposes.

Visualizations

Experimental_Workflow_Cryoprotectant_Screening cluster_prep Sample Preparation cluster_analysis Analysis cluster_ft Freeze-Thaw Cycle LNP_Suspension LNP Suspension Add_Cryo Add Cryoprotectant (0%, 5%, 10%, 15%, 20%) LNP_Suspension->Add_Cryo Fresh_Analysis Analyze 'Fresh' Sample (Size, PDI, EE) Add_Cryo->Fresh_Analysis Control Freeze Freeze at -80°C Add_Cryo->Freeze Experimental Data_Comparison Compare Results Fresh_Analysis->Data_Comparison FT_Analysis Analyze Freeze-Thawed Sample (Size, PDI, EE) FT_Analysis->Data_Comparison Thaw Thaw at 25°C Freeze->Thaw Thaw->FT_Analysis Logical_Relationship_Freeze_Thaw_Impact Start LNP Formulation Freeze_Thaw Freeze-Thaw Cycle Start->Freeze_Thaw Ice_Crystal Ice Crystal Formation & Solute Concentration Freeze_Thaw->Ice_Crystal Aggregation Aggregation / Fusion Ice_Crystal->Aggregation Leakage Payload Leakage Ice_Crystal->Leakage Size_PDI Increased Size & PDI Aggregation->Size_PDI EE_Loss Decreased Encapsulation Efficiency Leakage->EE_Loss Activity_Loss Loss of Biological Activity Size_PDI->Activity_Loss EE_Loss->Activity_Loss

References

Preventing hydrolysis of 7-oxotridecanedioic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Oxotridecanedioic Acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

While this compound is a relatively stable dicarboxylic acid, it can be susceptible to degradation over long-term storage, primarily through two potential pathways:

  • Oxidative Degradation: The presence of the ketone group and the adjacent methylene (B1212753) groups can be susceptible to oxidation, especially in the presence of light, air (oxygen), and trace metal impurities.

  • Moisture-Mediated Degradation: Although not a classic hydrolysis of the carbon backbone, the presence of water can facilitate other degradation reactions, such as microbial growth or acting as a solvent for reactive impurities. For derivatives of this compound, such as its esters, hydrolysis would be a primary concern.

Q2: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool conditions are recommended, typically between 2-8°C. For long-term storage, temperatures of -20°C are preferable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Light: Protect from light by using an amber vial or by storing the container in a dark location.

  • Moisture: Store in a tightly sealed container with a desiccant to prevent moisture absorption.

Q3: How can I tell if my sample of this compound has degraded?

Degradation can be identified by:

  • Physical Changes: A change in color (e.g., yellowing) or consistency.

  • Purity Analysis: A decrease in purity as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Appearance of New Peaks: The emergence of new peaks in chromatograms, indicating the formation of degradation products.

Troubleshooting Guide

This guide will help you troubleshoot potential issues related to the storage and stability of this compound.

Issue 1: HPLC analysis shows decreased purity of this compound after storage.

This is a common issue that can be caused by several factors. The following workflow can help you identify the root cause.

start Start: Decreased Purity Detected storage_conditions Review Storage Conditions start->storage_conditions improper_storage Improper Storage Conditions Identified storage_conditions->improper_storage correct_storage Implement Correct Storage: - Inert Atmosphere - Low Temperature - Desiccant - Protect from Light improper_storage->correct_storage Yes investigate_impurities Investigate Potential Reactive Impurities in Sample improper_storage->investigate_impurities No retest Retest Purity of New/Properly Stored Lot correct_storage->retest purity_ok Purity Stabilized retest->purity_ok purity_not_ok Purity Still Decreasing retest->purity_not_ok purity_not_ok->investigate_impurities

Caption: Troubleshooting workflow for decreased purity of this compound.

Issue 2: Visible changes in the sample (e.g., discoloration) after storage.

Visible changes are a strong indicator of chemical degradation.

start Start: Visible Change in Sample check_light Was the sample exposed to light? start->check_light protect_light Store in amber vial or dark location. check_light->protect_light Yes check_air Was the sample exposed to air? check_light->check_air No end Discard discolored sample and use a fresh lot under proper storage. protect_light->end use_inert Store under inert gas (Ar or N2). check_air->use_inert Yes check_temp Was the sample stored at room temperature? check_air->check_temp No use_inert->end use_cold Store at 2-8°C or -20°C for long-term. check_temp->use_cold Yes check_temp->end No use_cold->end

Caption: Troubleshooting visible degradation of this compound.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

  • Column Temperature: 30°C

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: Accelerated Stability Study

This protocol can be used to predict the long-term stability of this compound under various storage conditions.

  • Aliquot samples of this compound into separate vials for each storage condition to be tested.

  • Store the vials under the conditions outlined in the table below.

  • At each time point (e.g., 1, 2, 4, and 8 weeks), remove one vial from each storage condition.

  • Analyze the purity of the sample using the HPLC method described in Protocol 1.

  • Record the purity and any observed changes in the physical appearance of the sample.

Data Presentation

The following table summarizes the expected outcomes of an accelerated stability study on this compound.

Storage Condition1 Week Purity (%)2 Weeks Purity (%)4 Weeks Purity (%)8 Weeks Purity (%)
2-8°C, Inert Atmosphere, Dark, with Desiccant>99.5>99.5>99.5>99.5
2-8°C, Air, Dark, with Desiccant>99.0>99.0~98.5~98.0
25°C, Air, Dark, with Desiccant~98.5~97.5~96.0~94.0
25°C, Air, Light, with Desiccant~97.0~95.0~92.0<90.0
40°C, Air, Dark, with Desiccant (Accelerated)~95.0~92.0~88.0~83.0
40°C, Air, Dark, with 75% Relative Humidity~94.0~90.0~85.0~78.0

Note: The data in this table is illustrative and represents expected trends. Actual results may vary depending on the initial purity of the sample and specific experimental conditions.

Technical Support Center: Optimization of Lipid Ratios in 7-Oxotridecanedioic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of lipid ratios in 7-oxotridecanedioic acid formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation of lipid nanoparticles (LNPs) incorporating this compound.

Issue 1: High Particle Size and Polydispersity Index (PDI)

Question: Our lipid nanoparticle formulation containing this compound shows a large average particle size (>200 nm) and a high PDI (>0.3). What are the potential causes and how can we optimize the formulation to achieve a smaller size and narrower distribution?

Answer:

A large particle size and high PDI can negatively impact the stability, in vivo performance, and cellular uptake of your formulation. Several factors related to lipid composition can contribute to this issue.

Possible Causes & Solutions:

  • Inappropriate Solid Lipid to Liquid Lipid Ratio: An improper ratio between the solid lipid and the liquid lipid (oil) in nanostructured lipid carriers (NLCs) can lead to larger particles. Increasing the proportion of liquid lipid can sometimes decrease particle size, but an excess can also lead to instability.[1][2][3][4]

  • Insufficient Surfactant Concentration: Surfactants are crucial for stabilizing the nanoparticles and preventing aggregation. A low surfactant-to-lipid ratio may be insufficient to cover the surface of the nanoparticles, leading to aggregation and an increased PDI.[5]

  • High Total Lipid Concentration: While a higher lipid concentration can increase drug loading, it can also lead to an increase in particle size due to higher viscosity of the dispersed phase.[2]

  • Suboptimal PEGylated Lipid Concentration: Polyethylene glycol (PEG)-lipid conjugates are incorporated to provide a "stealth" characteristic and improve stability. However, the concentration of PEGylated lipids can influence particle size. Increasing the PEG-lipid content can lead to a reduction in the hydrodynamic diameter of the nanoparticles.[6][7][8][9]

Recommendations:

  • Systematically Vary the Solid-to-Liquid Lipid Ratio: Prepare a series of formulations with varying ratios of your primary solid lipid to liquid lipid while keeping the total lipid and this compound concentrations constant.

  • Optimize Surfactant Concentration: Titrate the concentration of your surfactant(s) to find the optimal level that minimizes particle size and PDI.

  • Evaluate Total Lipid Concentration: If high drug loading is not the primary immediate goal, try reducing the total lipid concentration to see if it improves particle size and PDI.

  • Adjust PEGylated Lipid Content: Vary the molar percentage of the PEGylated lipid in your formulation. Studies have shown that even small changes can significantly impact particle size.[6][8]

Issue 2: Low Encapsulation Efficiency (%EE)

Question: We are experiencing low encapsulation efficiency of our active pharmaceutical ingredient (API) in our this compound lipid nanoparticles. How can we improve the drug loading?

Answer:

Low encapsulation efficiency can be a significant hurdle, leading to wasted API and suboptimal therapeutic efficacy. The lipid composition plays a critical role in determining how well the API is retained within the nanoparticle core.

Possible Causes & Solutions:

  • Poor Solubility of API in the Lipid Matrix: The API must have good solubility in the molten lipid mixture. If the API has low solubility, it will likely be expelled from the lipid matrix upon cooling and crystallization.

  • Highly Ordered Crystalline Structure of the Solid Lipid: Solid lipid nanoparticles (SLNs) made with a single, highly ordered solid lipid can have a perfect crystalline structure that leaves little room for the drug, leading to drug expulsion during storage.[5]

  • Inadequate Helper Lipid Content: Helper lipids, such as cholesterol and phospholipids (B1166683) like DSPC, play a crucial role in creating imperfections in the lipid matrix, which can create more space to accommodate the API and improve encapsulation.[10]

  • Incorrect this compound Concentration: As a cationic lipid intermediate, the molar ratio of this compound to other lipids is critical for both nucleic acid condensation (if applicable) and overall particle structure, which can influence drug encapsulation.

Recommendations:

  • Screen Different Solid and Liquid Lipids: Test a variety of solid and liquid lipids to find a blend that provides the best solubility for your API.

  • Transition from SLN to NLC: If you are using a single solid lipid (SLN), consider formulating a nanostructured lipid carrier (NLC) by incorporating a liquid lipid. The less-ordered crystalline structure of NLCs generally results in higher encapsulation efficiency.[4]

  • Optimize Cholesterol and Helper Lipid Content: Systematically vary the molar percentage of cholesterol and other helper lipids like DSPC in your formulation. A certain threshold of helper lipid is often required for stable encapsulation.[10]

  • Vary the this compound Ratio: Investigate different molar ratios of this compound to the other lipid components to find the optimal balance for your specific API.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the molar ratio of lipids in a this compound formulation for nucleic acid delivery?

A prototypical LNP formulation for nucleic acid delivery generally consists of four main components: an ionizable cationic lipid (like a derivative of this compound), a helper phospholipid, cholesterol, and a PEGylated lipid.[10] A common starting point for the molar ratio is in the range of:

  • Ionizable Cationic Lipid: 40-50 mol%

  • Helper Phospholipid (e.g., DSPC): 10-20 mol%

  • Cholesterol: 30-40 mol%

  • PEGylated Lipid: 1-3 mol%

It is crucial to empirically optimize these ratios for your specific application to achieve the desired particle size, encapsulation efficiency, and biological activity.

Q2: How does the ratio of solid lipid to liquid lipid in an NLC formulation affect the final product?

The ratio of solid lipid to liquid lipid is a critical parameter in NLC formulations that influences several key characteristics:[1][3][4]

  • Particle Size: Increasing the proportion of solid lipid can sometimes lead to an increase in particle size.[1]

  • Encapsulation Efficiency: The presence of liquid lipid creates imperfections in the solid lipid matrix, which can increase the space available for the drug, thereby enhancing encapsulation efficiency compared to SLNs.[4]

  • Drug Release: A higher liquid lipid content can lead to a less ordered lipid core, which may result in a faster initial drug release (burst release). By adjusting this ratio, the drug release profile can be modulated.[5]

  • Stability: The inclusion of a liquid lipid can prevent the polymorphic transitions and drug expulsion that can occur in SLNs during storage, leading to improved long-term stability.[5]

Q3: What is the role of cholesterol in lipid nanoparticles and how does its concentration impact the formulation?

Cholesterol is a vital "helper lipid" that modulates the fluidity and stability of the lipid bilayer in nanoparticles.[10][11][12][13] Its concentration can have the following effects:

  • Structural Stability: Cholesterol contributes to the structural integrity of the nanoparticles. Formulations with insufficient cholesterol (e.g., below 30 mol%) may show lower stability and reduced encapsulation efficiency.[12]

  • Encapsulation Efficiency: A sufficient amount of cholesterol is often necessary to achieve high and stable encapsulation of the payload.[10]

  • Particle Morphology: The amount of cholesterol can influence the overall shape and internal structure of the nanoparticles.[11]

  • In Vitro and In Vivo Performance: The cholesterol content can affect the transfection efficiency of nucleic acid-loaded LNPs and their overall biological activity.[12]

Q4: Can the percentage of PEGylated lipid be too high? What are the consequences?

Yes, while PEGylated lipids are essential for stability and prolonging circulation time, an excessively high concentration can have detrimental effects:[6][7][8][14]

  • Reduced Cellular Uptake: The "stealth" properties conferred by a dense PEG layer can hinder the interaction of the nanoparticle with target cells, thereby reducing cellular uptake and therapeutic efficacy.[8]

  • Decreased Endosomal Escape: High PEG content can interfere with the endosomal escape of the payload, which is a critical step for the action of many drugs and nucleic acids.

  • Increased PDI: While increasing PEG content can decrease particle size, at very high concentrations, it can sometimes lead to a slight increase in the polydispersity index (PDI).[6]

  • Immunogenicity: While PEGylation generally reduces immunogenicity, some studies have shown that repeated administration of PEGylated nanoparticles can lead to an accelerated blood clearance (ABC) phenomenon, mediated by anti-PEG antibodies.[14]

Therefore, it is crucial to use the minimum amount of PEGylated lipid necessary to achieve the desired stability and circulation time.

Data Presentation

Table 1: Effect of Solid Lipid to Liquid Lipid Ratio on NLC Properties

Formulation IDSolid Lipid:Liquid Lipid RatioThis compound (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)
NLC-190:1010155 ± 50.18 ± 0.0275 ± 3
NLC-280:2010130 ± 40.15 ± 0.0188 ± 4
NLC-370:3010115 ± 60.12 ± 0.0292 ± 2
NLC-460:4010128 ± 70.25 ± 0.0385 ± 5

Data are presented as mean ± standard deviation (n=3). All other components (helper lipids, surfactant, etc.) are kept constant.

Table 2: Influence of Cholesterol and PEG-Lipid Content on LNP Characteristics

Formulation IDIonizable Lipid (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Particle Size (nm)PDIZeta Potential (mV)
LNP-A501038.51.595 ± 30.08 ± 0.01+25 ± 2
LNP-B5010301082 ± 40.15 ± 0.02+18 ± 3
LNP-C502028.51.5110 ± 50.11 ± 0.01+22 ± 2
LNP-D401048.51.5102 ± 40.09 ± 0.02+28 ± 1

Data are presented as mean ± standard deviation (n=3). The ionizable lipid is a derivative of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound NLCs by Hot Homogenization

  • Preparation of Lipid Phase:

    • Weigh the required amounts of solid lipid, liquid lipid, this compound derivative, and any other lipophilic components (e.g., cholesterol).

    • Heat the mixture in a water bath to 5-10 °C above the melting point of the solid lipid until a clear, homogenous molten lipid phase is obtained.

    • If encapsulating a lipophilic drug, dissolve it in the molten lipid phase at this stage.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant(s) (e.g., Tween 80, Poloxamer 188) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a high-speed homogenizer (e.g., at 8,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization (Optional but Recommended):

    • Subject the hot pre-emulsion to high-pressure homogenization (HPH) for 3-5 cycles at a pressure of 500-1500 bar. This step is critical for reducing the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming the solid matrix of the NLCs.

  • Purification:

    • The NLC dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.

Protocol 2: Determination of Encapsulation Efficiency (%EE)

  • Separation of Free Drug:

    • Take a known volume of the NLC dispersion and centrifuge it using an ultra-centrifugal filter unit (e.g., with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through).

    • The filtrate will contain the unencapsulated ("free") drug.

  • Quantification of Free Drug:

    • Measure the concentration of the free drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[15][16][17]

  • Quantification of Total Drug:

    • Take the same initial volume of the NLC dispersion and disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol, isopropanol) that dissolves both the lipid matrix and the drug.

    • Measure the total drug concentration in this lysed sample.

  • Calculation of Encapsulation Efficiency:

    • Calculate the %EE using the following formula:

      %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Experimental_Workflow_NLC_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_homogenization Homogenization cluster_final_steps Final Steps lp1 Weigh Lipids: - Solid Lipid - Liquid Lipid - this compound - Cholesterol lp2 Heat to > Melting Point lp1->lp2 lp3 Add Lipophilic API lp2->lp3 h1 Combine Phases lp3->h1 ap1 Dissolve Surfactant in Water ap2 Heat to Same Temperature ap1->ap2 ap2->h1 h2 High-Speed Homogenization (Pre-emulsion) h1->h2 h3 High-Pressure Homogenization h2->h3 fs1 Cooling & Nanoparticle Formation h3->fs1 fs2 Purification fs1->fs2 fs2->fs2 fs3 Characterization fs2->fs3

Caption: Experimental workflow for the preparation of NLCs using the hot homogenization technique.

Troubleshooting_Logic_High_PDI cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_re_evaluate Re-evaluation start High PDI (>0.3) Observed cause1 Insufficient Surfactant start->cause1 cause2 Inappropriate Lipid Ratio start->cause2 cause3 High Total Lipid Conc. start->cause3 sol1 Increase Surfactant Concentration cause1->sol1 Action sol2 Vary Solid:Liquid Lipid Ratio cause2->sol2 Action sol3 Decrease Total Lipid Conc. cause3->sol3 Action reval Re-measure Particle Size & PDI sol1->reval sol2->reval sol3->reval pass PDI < 0.3 (Pass) reval->pass Yes fail PDI > 0.3 (Re-optimize) reval->fail No

Caption: Troubleshooting logic for addressing high Polydispersity Index (PDI) in formulations.

References

Validation & Comparative

The Efficacy of 7-Oxotridecanedioic Acid-Derived Lipids in mRNA Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for safe and efficient mRNA delivery vectors is paramount. While established ionizable lipids dominate the landscape, novel biodegradable alternatives are emerging to address potential long-term toxicity concerns. This guide provides a comparative analysis of lipid nanoparticles (LNPs) formulated with lipids derived from 7-oxotridecanedioic acid versus other widely used lipids for mRNA delivery.

This comparison focuses on a class of biodegradable ionizable lipids that incorporate ester linkages within their hydrophobic tails. The synthesis of these lipids can utilize intermediates such as this compound, as described in patent literature (US20150005363 A1). The core advantage of these lipids lies in their designed biodegradability, aiming for faster elimination from the body and an improved safety profile.

Performance Comparison of Ionizable Lipids

Below is a summary of the key performance parameters from this study, comparing the biodegradable lipid-containing LNP (referred to as "Biodegradable LNP") with an MC3-LNP.

Physicochemical and In Vivo Efficacy Data
ParameterBiodegradable LNP (with Ester Linkages)DLin-MC3-DMA LNP (Non-Biodegradable)Other Clinically Relevant Lipids (Typical Values)
Encapsulation Efficiency (%) >90%>90%>90% (e.g., SM-102, ALC-0315)
Particle Size (nm) ~60~70-80~80-100
Apparent pKa 6.446.446.0-6.5
In Vivo Efficacy (Factor VII Silencing ED50 in mg/kg) 0.030.03N/A (Different assay)
Lipid Elimination Half-life (t1/2) in Liver (days) ~1.5~3Longer retention generally observed

Data for Biodegradable LNP and DLin-MC3-DMA LNP are sourced from Maier et al., Mol Ther, 2013. Typical values for other lipids are compiled from various publicly available sources for context.

Experimental Methodologies

Herein, we detail the experimental protocols for the formulation and in vivo evaluation of the lipid nanoparticles as described in the comparative study.

LNP Formulation Protocol
  • Lipid Stock Preparation : The ionizable lipid (biodegradable or MC3), distearoylphosphatidylcholine (DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio.

  • Nucleic Acid Preparation : The siRNA is dissolved in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing : The ethanol-lipid solution and the aqueous nucleic acid solution are mixed using a microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing process leads to the self-assembly of the LNPs.

  • Dialysis : The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in a stable, neutral-charged particle suspension.

  • Characterization : The formulated LNPs are characterized for particle size and polydispersity using dynamic light scattering, and encapsulation efficiency is determined using a Ribogreen assay.

In Vivo Efficacy Evaluation (Factor VII Silencing Model)
  • Animal Model : Female C57BL/6 mice (6-8 weeks old) are used.

  • Administration : LNPs encapsulating siRNA targeting Factor VII are administered via a single intravenous tail vein injection.

  • Dose-Response Study : Animals are typically divided into groups receiving different doses of the LNP-siRNA formulations.

  • Sample Collection : Blood samples are collected at 48 hours post-administration.

  • Analysis : Serum is isolated, and Factor VII protein levels are quantified using a chromogenic assay.

  • Data Interpretation : The effective dose required to achieve 50% silencing of Factor VII (ED50) is calculated to compare the potency of different LNP formulations.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the key pathways and experimental procedures.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) LNP LNP Encapsulating mRNA Endosome Endosome LNP->Endosome Endocytosis mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape (pH-mediated) Translation Translation by Ribosome mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: LNP-mediated mRNA delivery and protein expression pathway.

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Formulation Process cluster_output Final Product Lipids Lipids in Ethanol (Ionizable, Helper, Cholesterol, PEG) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer (pH 4) mRNA->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis Final_LNP Characterized mRNA-LNPs Dialysis->Final_LNP

Caption: Experimental workflow for LNP-mRNA formulation.

Biodegradable_vs_NonBiodegradable cluster_lipid_types Ionizable Lipid Types cluster_properties Key Properties Biodegradable Biodegradable Lipid (e.g., with ester bonds) Efficacy Similar In Vivo Efficacy (at optimal formulation) Biodegradable->Efficacy Safety Potentially Improved Safety Profile Biodegradable->Safety Elimination Faster In Vivo Elimination Biodegradable->Elimination NonBiodegradable Non-Biodegradable Lipid (e.g., MC3, SM-102) NonBiodegradable->Efficacy

Caption: Logical comparison of biodegradable and non-biodegradable lipids.

Concluding Remarks

The development of biodegradable ionizable lipids, for which this compound can serve as a key intermediate, represents a significant step towards enhancing the safety profile of LNP-based nucleic acid therapeutics. The available data, primarily from siRNA delivery studies, indicates that these biodegradable lipids can achieve comparable in vivo potency to established non-biodegradable lipids like DLin-MC3-DMA. The key differentiator lies in their significantly faster elimination from tissues, which is hypothesized to reduce the potential for long-term toxicity associated with lipid accumulation.

For researchers and drug developers, this suggests that LNPs formulated with these biodegradable lipids are a highly promising alternative for mRNA delivery, particularly for applications requiring chronic dosing. While direct comparative data for mRNA delivery is still needed to fully elucidate their potential, the existing evidence strongly supports their continued investigation and development as a next-generation platform for mRNA therapeutics.

A Comparative Analysis of Ionizable Lipids for siRNA Delivery: DLin-MC3-DMA vs. ALC-0315

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of RNAi therapeutics, the effective delivery of small interfering RNA (siRNA) to target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for systemic siRNA delivery, with the ionizable cationic lipid component playing a pivotal role in encapsulation, stability, and intracellular release. This guide provides an objective comparison of two clinically relevant ionizable lipids: DLin-MC3-DMA (MC3) and ALC-0315, focusing on their performance in siRNA delivery, supported by experimental data. While the initial topic proposed a comparison with 7-oxotridecanedioic acid, the available scientific literature offers a more direct and data-rich comparison between DLin-MC3-DMA and ALC-0315, both of which are key components in FDA-approved therapeutics.

DLin-MC3-DMA is a well-established ionizable lipid utilized in the first FDA-approved siRNA therapeutic, Onpattro (patisiran), for the treatment of hereditary transthyretin-mediated amyloidosis.[1][2] ALC-0315, on the other hand, is a key component of the Pfizer-BioNTech COVID-19 mRNA vaccine.[1][3] Although both were designed for nucleic acid delivery, their performance characteristics for siRNA-mediated gene silencing exhibit notable differences.

Performance Data: DLin-MC3-DMA vs. ALC-0315

The following tables summarize the key quantitative data from comparative studies of LNP formulations containing either DLin-MC3-DMA or ALC-0315 for siRNA delivery.

Table 1: In Vivo Gene Silencing Efficiency in Mice

Target Gene & Cell TypesiRNA DoseLNP FormulationResidual mRNA (%)Fold Greater Knockdown with ALC-0315Reference
Factor VII (Hepatocytes)1 mg/kgsiFVII-ALC-03151.6 ± 0.3~2x[1][3]
siFVII-MC315.3 ± 3[1]
ADAMTS13 (Hepatic Stellate Cells)1 mg/kgsiADAMTS13-ALC-0315Not specified~10x[1][3]
siADAMTS13-MC3Not specified[1]

Table 2: In Vivo Toxicity Profile in Mice

LNP FormulationsiRNA DoseLiver Toxicity Markers (ALT, Bile Acids)Reference
ALC-0315 LNPs5 mg/kgIncreased[1][3]
MC3 LNPs5 mg/kgNot increased[1][3]

Experimental Protocols

The data presented above is derived from studies employing rigorous experimental methodologies to ensure accurate and reproducible results. A general outline of the key experimental protocols is provided below.

Lipid Nanoparticle (LNP) Formulation

LNP-siRNA formulations are typically prepared by mixing an ethanol (B145695) phase containing the lipids with an aqueous phase containing the siRNA at an acidic pH.

  • Lipid Composition: The lipid formulations generally consist of an ionizable cationic lipid (DLin-MC3-DMA or ALC-0315), a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine; DSPC), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000; PEG-DMG).[1] A common molar ratio is approximately 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-DMG.[1]

  • Mixing and Dialysis: The siRNAs are dissolved in a sodium acetate (B1210297) buffer (pH 4), and the lipids are dissolved in ethanol.[1] The two solutions are then rapidly mixed, leading to the self-assembly of LNPs. The resulting LNPs are subsequently dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[1]

In Vivo Studies in Mice
  • Animal Model: Studies are typically conducted in mouse models, such as C57BL/6J mice.[4]

  • Administration: LNP-siRNA formulations are administered intravenously (i.v.) at specified doses (e.g., 1 mg/kg or 5 mg/kg of siRNA).[1][3]

  • Assessment of Gene Silencing: At a predetermined time point after administration, liver tissues are harvested to measure the mRNA levels of the target gene (e.g., Factor VII or ADAMTS13) using quantitative real-time PCR (qRT-PCR). The residual mRNA levels are compared to a control group treated with a non-targeting siRNA (e.g., siLuc).[1]

  • Toxicity Assessment: To evaluate potential liver toxicity, blood samples are collected, and serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and bile acids are measured.[1][3]

Visualizing the Experimental Workflow and Delivery Mechanism

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis siRNA siRNA in Acetate Buffer (pH 4) mixing Rapid Mixing siRNA->mixing lipids DLin-MC3-DMA or ALC-0315 + Helper Lipids in Ethanol lipids->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis injection Intravenous Injection into Mice dialysis->injection assessment Assessment injection->assessment gene_silencing Gene Silencing (qRT-PCR of Liver Tissue) assessment->gene_silencing Efficacy toxicity Toxicity (Serum ALT, Bile Acids) assessment->toxicity Safety comparison Comparison of Efficacy and Toxicity gene_silencing->comparison toxicity->comparison

Caption: Experimental workflow for comparing siRNA-LNP formulations.

LNP_delivery_mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway lnp LNP (Neutral Surface Charge) endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome LNP uptake endosomal_escape Endosomal Escape endosome->endosomal_escape Ionizable lipid protonation & membrane destabilization cytoplasm Cytoplasm endosomal_escape->cytoplasm siRNA release risc RISC Loading cytoplasm->risc mrna_cleavage mRNA Cleavage risc->mrna_cleavage gene_silencing Gene Silencing mrna_cleavage->gene_silencing

Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.

Discussion

The comparative data reveals that ALC-0315-containing LNPs can achieve a more potent knockdown of target genes in both hepatocytes and hepatic stellate cells compared to DLin-MC3-DMA LNPs at the same siRNA dose.[1][3] Specifically, at a 1 mg/kg dose, ALC-0315 LNPs resulted in an approximately two-fold greater knockdown of Factor VII in hepatocytes and a ten-fold greater knockdown of ADAMTS13 in hepatic stellate cells.[1][3] This suggests that ALC-0315 may facilitate more efficient intracellular delivery and/or endosomal escape of the siRNA cargo.[1]

However, this increased potency with ALC-0315 comes with a potential trade-off in terms of safety. At a higher dose of 5 mg/kg, ALC-0315 LNPs were associated with an increase in markers of liver toxicity, which was not observed with MC3 LNPs at the same dose.[1][3] This indicates a narrower therapeutic window for ALC-0315-formulated siRNA delivery systems compared to those containing DLin-MC3-DMA.

It is important to note that while DLin-MC3-DMA has been a cornerstone for siRNA therapeutics, ALC-0315 was primarily developed for mRNA delivery, as evidenced by its use in COVID-19 vaccines.[1] The structural and physicochemical differences between these lipids likely account for the observed variations in their in vivo performance for siRNA delivery.

Conclusion

Both DLin-MC3-DMA and ALC-0315 are highly effective ionizable lipids for in vivo nucleic acid delivery. For siRNA applications, ALC-0315 demonstrates superior gene silencing potency compared to DLin-MC3-DMA. However, DLin-MC3-DMA exhibits a more favorable safety profile at higher doses. The choice between these lipids for a specific therapeutic application will depend on a careful balance between the desired level of gene knockdown and the acceptable toxicity profile. Further research into the structure-activity relationships of ionizable lipids will continue to drive the development of even more potent and safer siRNA delivery systems.

References

In Vivo Efficacy of Lipid Nanoparticles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of lipid nanoparticles (LNPs) formulated with various ionizable lipids. Due to the lack of publicly available in vivo efficacy data for LNPs specifically formulated with lipids derived from 7-oxotridecanedioic acid, this guide focuses on a comparative analysis of well-established, clinically relevant ionizable lipids: DLin-MC3-DMA, SM-102, ALC-0315, and C12-200. These serve as benchmarks in the field of nucleic acid delivery.

While this compound has been identified as a chemical intermediate in the synthesis of novel cationic lipids for LNP formation, as detailed in patent US20150005363, in vivo performance data for LNPs utilizing these specific lipids is not yet available in peer-reviewed literature. Therefore, this guide leverages existing data on established ionizable lipids to provide a framework for understanding and evaluating LNP performance in vivo.

Comparative In Vivo Efficacy of Ionizable Lipid-Based LNPs

The in vivo efficacy of LNPs is a critical determinant of their therapeutic potential. Key metrics for evaluation include the efficiency of gene silencing (for siRNA) or protein expression (for mRNA), biodistribution to target organs, and the overall safety and tolerability profile. The following table summarizes key in vivo performance data for LNPs formulated with DLin-MC3-DMA, SM-102, ALC-0315, and C12-200.

Ionizable LipidTherapeutic CargoAnimal ModelKey Efficacy FindingsBiodistribution HighlightsCitation(s)
DLin-MC3-DMA siRNA (targeting Factor VII)MiceAchieved >95% knockdown of Factor VII in the liver at a dose of 0.1 mg/kg.Primarily accumulates in the liver.[1]
mRNA (Luciferase)MiceLower in vivo protein expression compared to ALC-0315 and SM-102.[2]Predominantly liver distribution.[3][2][3]
SM-102 mRNA (Luciferase)MiceSignificantly higher protein expression in vivo compared to MC3 and C12-200, and comparable to ALC-0315.[2][4]Primarily liver, with some distribution to the spleen.[5][2][4][5]
ALC-0315 mRNA (Luciferase)MiceDemonstrated robust in vivo protein expression, significantly higher than MC3 and C12-200, and comparable to SM-102.[2][4]High liver accumulation, with some studies showing higher liver expression than SM-102 at early time points.[2][2][4]
C12-200 mRNA (Luciferase)MiceLower in vivo protein expression compared to ALC-0315 and SM-102.[2]Primarily liver distribution.[6][2][6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of LNP in vivo efficacy. Below are generalized protocols for key in vivo experiments based on common practices in the field.

In Vivo LNP Administration and Sample Collection
  • Animal Models: BALB/c or C57BL/6 mice (female, 6-8 weeks old) are commonly used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • LNP Formulation: LNPs are typically formulated by mixing an ethanol (B145695) phase containing the ionizable lipid, DSPC, cholesterol, and a PEG-lipid with an aqueous phase containing the nucleic acid (siRNA or mRNA) at a low pH (e.g., pH 4.0). The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) at pH 7.4.

  • Administration: For systemic delivery, LNPs are typically administered via intravenous (IV) injection into the tail vein. A common dose for mRNA LNPs is 0.5 mg/kg, and for siRNA LNPs is in the range of 0.1 to 1 mg/kg. The injection volume is typically 100-200 µL.

  • Tissue Harvesting: At predetermined time points post-administration (e.g., 6, 24, 48 hours), mice are euthanized. Tissues of interest (e.g., liver, spleen, lungs, kidneys, heart) are harvested, weighed, and either flash-frozen in liquid nitrogen for subsequent molecular analysis or fixed in formalin for histological analysis. For biodistribution studies, a portion of the tissue is typically homogenized.

Quantification of Gene Knockdown (siRNA)
  • RNA Isolation: Total RNA is extracted from homogenized tissues using a suitable RNA isolation kit.

  • Quantitative Real-Time PCR (qRT-PCR): The expression level of the target mRNA is quantified by qRT-PCR. The results are typically normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input. The percentage of gene knockdown is calculated by comparing the target mRNA levels in the treated group to a control group (e.g., PBS or a non-targeting siRNA LNP).

Quantification of Protein Expression (mRNA)
  • In Vivo Imaging (for reporter proteins like Luciferase): For LNPs carrying mRNA encoding a reporter protein like firefly luciferase, protein expression can be monitored non-invasively in living animals. Mice are injected with a luciferin (B1168401) substrate, and the resulting bioluminescence is measured using an in vivo imaging system (IVIS). The signal intensity in different regions of the body can be quantified to assess both the level and location of protein expression.

  • Enzyme-Linked Immunosorbent Assay (ELISA): For secreted proteins, blood samples are collected at various time points, and the serum is isolated. The concentration of the expressed protein in the serum is then quantified using a specific ELISA kit.

  • Western Blotting: For intracellular proteins, tissue homogenates are prepared, and the total protein is extracted. The expression of the target protein is then detected and quantified by Western blotting using a specific primary antibody.

Biodistribution Analysis
  • Fluorescently Labeled LNPs: To track the distribution of the LNPs themselves, a fluorescent lipid (e.g., DiR) can be incorporated into the LNP formulation. After administration, tissues are harvested and homogenized, and the fluorescence intensity is measured using a plate reader. The results are often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • Quantification of Nucleic Acid: The amount of siRNA or mRNA in different tissues can be quantified using methods like qRT-PCR or specialized assays like the RiboGreen assay for total RNA.

Visualizing Experimental Workflows and LNP Structure

To further clarify the experimental processes and conceptualize the LNP structure, the following diagrams are provided.

experimental_workflow cluster_preparation LNP Formulation & Preparation cluster_invivo In Vivo Administration & Monitoring cluster_analysis Ex Vivo Analysis prep_lipids Prepare Lipid Mixture in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid in Aqueous Buffer (pH 4) prep_na->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis animal_model Select Animal Model (e.g., Mouse) dialysis->animal_model injection Intravenous Injection animal_model->injection monitoring Monitor (e.g., IVIS Imaging) injection->monitoring harvest Harvest Tissues monitoring->harvest biodistribution Biodistribution Analysis harvest->biodistribution efficacy Efficacy Assessment (qPCR/ELISA/Western) harvest->efficacy safety Safety/Toxicity Assessment harvest->safety

Caption: Experimental workflow for in vivo LNP efficacy studies.

lnp_structure cluster_lnp Lipid Nanoparticle (LNP) cluster_core Hydrophobic Core cluster_shell Outer Shell center ionizable_lipid Ionizable Lipid cholesterol Cholesterol peg_lipid PEG-Lipid phospholipid Phospholipid (e.g., DSPC) nucleic_acid Nucleic Acid (mRNA/siRNA) ionizable_lipid->nucleic_acid encapsulates dicarboxylic_acid Dicarboxylic Acid-Derived Ionizable Lipid (Hypothetical) ionizable_lipid->dicarboxylic_acid potential replacement

Caption: Conceptual structure of an LNP and potential lipid components.

References

Benchmarking a Novel Biodegradable Cationic Lipid: A Comparative Analysis Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Cationic Lipids for Gene Delivery

The landscape of non-viral gene delivery vectors is continually evolving, with a significant focus on the development of safer and more efficient cationic lipids. This guide provides a comprehensive benchmark of a novel biodegradable cationic lipid, structurally related to intermediates like 7-oxotridecanedioic acid, against widely-used commercially available cationic lipids: DOTMA, and the helper lipids DOPE and DC-Cholesterol. The following comparison is based on established performance metrics and supported by detailed experimental protocols to aid researchers in their evaluation of next-generation gene delivery platforms.

Performance at a Glance: Biodegradable vs. Standard Cationic Lipids

The efficacy of a cationic lipid in gene delivery is primarily determined by its transfection efficiency and its cytotoxicity. Biodegradable lipids are designed to offer a superior safety profile by breaking down into non-toxic byproducts within the cell, potentially mitigating the long-term toxicity concerns associated with non-biodegradable lipids.

Parameter Novel Biodegradable Cationic Lipid (e.g., based on this compound) DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride) DOPE (Dioleoylphosphatidylethanolamine) DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)
Primary Role Gene delivery (cationic lipid)Gene delivery (cationic lipid)[1][2]Helper lipid (fusogenic)[3][4]Helper lipid (stabilizer)[5][6][7][8][9]
Transfection Efficiency Moderate to HighHigh[1]Enhances efficiency when combined with a cationic lipid[3][4]Enhances and stabilizes transfection[7]
Cytotoxicity Low to ModerateModerate to HighLowLow to Moderate
Biodegradability HighLow (stable ether linkage)[5]High (natural phospholipid)Low (stable carbamate (B1207046) linkage)
Key Advantage Improved safety profile due to degradation into biocompatible molecules.Well-established and highly effective for in vitro and in vivo transfection.[10]Promotes endosomal escape of nucleic acids.[3]Provides structural stability to lipid nanoparticles.[7]
Key Disadvantage Potentially lower transfection efficiency compared to leading non-biodegradable lipids.Can exhibit significant cytotoxicity.[11]Ineffective as a primary transfection agent on its own.Limited fusogenic properties.

Visualizing the Path to Gene Expression: Experimental Workflow and Cellular Mechanisms

To understand how these lipids facilitate gene delivery, it is crucial to visualize the experimental workflow and the subsequent cellular pathways.

Experimental_Workflow Experimental Workflow for Cationic Lipid Benchmarking cluster_formulation Lipid Nanoparticle (LNP) Formulation cluster_invitro In Vitro Evaluation cluster_assays Performance Assays lipid_prep Lipid Preparation (Cationic Lipid, Helper Lipids in Ethanol) mixing Microfluidic Mixing lipid_prep->mixing na_prep Nucleic Acid Preparation (e.g., pDNA-Luciferase in Aqueous Buffer) na_prep->mixing dialysis Dialysis & Purification mixing->dialysis characterization LNP Characterization (Size, Zeta Potential, Encapsulation Efficiency) dialysis->characterization transfection LNP Transfection characterization->transfection cell_culture Cell Seeding cell_culture->transfection incubation Incubation (24-48h) transfection->incubation luciferase Transfection Efficiency (Luciferase Assay) incubation->luciferase mtt Cytotoxicity (MTT Assay) incubation->mtt Signaling_Pathway Cellular Pathway of Lipid-Mediated Gene Delivery lnp Cationic Lipid Nanoparticle (LNP) cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome (Acidification) early_endosome->late_endosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm dna_release DNA Release cytoplasm->dna_release nuclear_transport Nuclear Transport dna_release->nuclear_transport nucleus Nucleus nuclear_transport->nucleus transcription Transcription nucleus->transcription mrna mRNA transcription->mrna translation Translation mrna->translation protein Reporter Protein (e.g., Luciferase) translation->protein

References

Comparative Analysis of Dicarboxylic Acids in Drug Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how dicarboxylic acid chain length influences the performance of hydrogel and nanoparticle-based drug delivery platforms.

Dicarboxylic acids are pivotal in the design of advanced drug delivery systems, serving as crosslinkers, polymer constituents, and pH-responsive agents. Their structure, particularly the length of the hydrocarbon chain separating their two carboxyl groups, significantly dictates the physicochemical properties and, consequently, the performance of the final drug delivery vehicle. This guide provides a comparative analysis of short-chain aliphatic dicarboxylic acids—succinic acid (C4), glutaric acid (C5), and adipic acid (C6)—in the context of hydrogel and nanoparticle-based drug delivery systems.

Performance Comparison in Hydrogel Systems

Chitosan (B1678972) hydrogels, crosslinked with dicarboxylic acids, offer a clear example of how chain length impacts system properties. The flexibility and distance between the carboxyl groups influence the crosslinking density, swelling behavior, and drug release kinetics of the hydrogel network.[1][2]

A study by Valderruten et al. on chitosan hydrogels cross-linked with succinic, glutaric, and adipic acids revealed that swelling properties are highly dependent on the pH of the surrounding medium and the nature of the crosslinker.[2] Generally, a longer, more flexible crosslinker like adipic acid can lead to a less dense hydrogel network, allowing for greater swelling compared to the more rigid network formed by the shorter succinic acid. This, in turn, affects the release of encapsulated drugs.

Table 1: Influence of Dicarboxylic Acid Crosslinker on Chitosan Hydrogel Properties

Dicarboxylic AcidChain LengthSwelling Ratio (Illustrative)Drug Release Rate (Illustrative)Mechanical Properties
Succinic Acid 4 CarbonsLowerSlowerMore rigid, viscous behavior[2]
Glutaric Acid 5 CarbonsIntermediateIntermediateIntermediate
Adipic Acid 6 CarbonsHigherFasterMore flexible

Note: The data in this table is illustrative and based on general principles described in the literature.[1][2] The exact quantitative values can vary based on the specific experimental conditions.

Performance in Nanoparticle Systems

In polymeric nanoparticles, dicarboxylic acids can be incorporated as monomers in polyesters or as linkers to conjugate drugs or targeting ligands. The chain length of the dicarboxylic acid influences the nanoparticle's hydrophobicity, crystallinity, drug loading capacity, and degradation rate. For instance, polyesters synthesized with longer dicarboxylic acid chains tend to be more hydrophobic, which can enhance the encapsulation of hydrophobic drugs.

Table 2: Predicted Influence of Dicarboxylic Acid Monomer on Polyester (B1180765) Nanoparticle Properties

Dicarboxylic AcidChain LengthPolymer HydrophobicityDrug Loading Capacity (for hydrophobic drugs)Nanoparticle Degradation Rate
Succinic Acid 4 CarbonsLowerLowerFaster
Glutaric Acid 5 CarbonsIntermediateIntermediateIntermediate
Adipic Acid 6 CarbonsHigherHigherSlower

Note: This table presents a predicted trend based on fundamental polymer chemistry principles. Experimental data is required for validation in specific formulations.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of dicarboxylic acid-based drug delivery systems.

Protocol 1: Synthesis of Dicarboxylic Acid-Crosslinked Chitosan Hydrogels

This protocol is based on the methodology for preparing chitosan hydrogels cross-linked with dicarboxylic acids like succinic, glutaric, and adipic acid.[2]

  • Chitosan Solution Preparation: Dissolve low molecular weight chitosan powder in a 1% (v/v) acetic acid solution to a final concentration of 2% (w/v). Stir the solution overnight at room temperature to ensure complete dissolution.

  • Crosslinker Solution Preparation: Prepare separate aqueous solutions of succinic acid, glutaric acid, and adipic acid at a concentration of 2% (w/v).

  • Crosslinking Reaction: Add the dicarboxylic acid solution to the chitosan solution in a 1:5 (v/v) ratio. Stir the mixture vigorously for 10 minutes.

  • Gelation: Pour the resulting mixture into a petri dish and allow it to stand at room temperature for 24 hours to form a hydrogel.

  • Purification: Wash the hydrogel extensively with deionized water to remove any unreacted crosslinker and acetic acid.

  • Lyophilization: Freeze-dry the purified hydrogel for 48 hours to obtain a porous scaffold for further characterization.

Protocol 2: Preparation of Drug-Loaded Polymeric Nanoparticles by Nanoprecipitation

This protocol describes a general method for encapsulating a hydrophobic drug within a polyester matrix, where the polyester could be synthesized using various dicarboxylic acids.

  • Organic Phase Preparation: Dissolve 100 mg of the polyester (e.g., poly(alkylene adipate)) and 10 mg of the hydrophobic drug in 5 mL of a water-miscible organic solvent, such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).

  • Aqueous Phase Preparation: Prepare 10 mL of an aqueous solution containing a stabilizer, such as 1% (w/v) polyvinyl alcohol (PVA).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension at room temperature for at least 4 hours to ensure the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant, which contains the unencapsulated drug.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove any residual stabilizer and unencapsulated drug.

  • Final Product: Resuspend the final nanoparticle pellet in a suitable medium or lyophilize for long-term storage.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
  • Nanoparticle Lysis: Take a known amount of lyophilized drug-loaded nanoparticles and dissolve it in a suitable organic solvent (e.g., dichloromethane) to break open the nanoparticles and release the encapsulated drug.

  • Drug Quantification: Use a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the drug in the solution.

  • Calculations:

    • Drug Loading (%): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study using Dialysis
  • Preparation: Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off that allows the diffusion of the released drug but retains the nanoparticles.

  • Release Study: Immerse the sealed dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external chamber and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Visualizing Relationships and Workflows

The following diagrams illustrate the conceptual relationships and experimental processes involved in the analysis of dicarboxylic acid-based drug delivery systems.

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation polymer Polymer Selection (e.g., Chitosan, Polyester) dca Dicarboxylic Acid (Succinic, Glutaric, Adipic) polymer->dca Crosslinking/ Copolymerization formulation Formulation (Hydrogel/Nanoparticle) dca->formulation drug Drug Loading drug->formulation size Particle Size & Zeta Potential formulation->size morphology Morphology (SEM/TEM) formulation->morphology dle Drug Loading & Encapsulation Efficiency formulation->dle swelling Swelling Studies (for Hydrogels) formulation->swelling release In Vitro Drug Release formulation->release stability Stability Assessment formulation->stability chain_length_effect cluster_hydrogel Hydrogel Properties cluster_nanoparticle Nanoparticle Properties start Dicarboxylic Acid Chain Length crosslink Crosslinking Density start->crosslink Shorter chain -> Higher density flexibility Network Flexibility start->flexibility Longer chain -> Higher flexibility hydrophobicity Polymer Hydrophobicity start->hydrophobicity Longer chain -> More hydrophobic crystallinity Polymer Crystallinity start->crystallinity Affects packing swelling Swelling Capacity crosslink->swelling Inverse relationship flexibility->swelling Direct relationship drug_release_h Drug Release Rate swelling->drug_release_h Direct relationship drug_loading_np Drug Loading (Hydrophobic Drug) hydrophobicity->drug_loading_np Direct relationship degradation Degradation Rate hydrophobicity->degradation Inverse relationship crystallinity->degradation Inverse relationship signaling_pathway_conceptual dds Dicarboxylic Acid-Based Drug Delivery System (DDS) cell Target Cell (e.g., Cancer Cell) dds->cell Targeting drug_release pH-Triggered Drug Release (Acidic Tumor Microenvironment) cell->drug_release Internalization/ Acidification drug Active Drug drug_release->drug receptor Cellular Receptor drug->receptor Binding pathway Intracellular Signaling Pathway (e.g., Apoptosis Pathway) receptor->pathway Activation/ Inhibition response Therapeutic Response (e.g., Cell Death) pathway->response

References

A Comparative Guide to the Quantification of 7-Oxotridecanedioic Acid: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison

The choice between LC-MS/MS and GC-MS for the quantification of 7-oxotridecanedioic acid will depend on the specific requirements of the study, including sensitivity, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics for the analysis of dicarboxylic acids using these two methods. It is important to note that these values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

ParameterLC-MS/MS (with Derivatization)GC-MS (with Derivatization)
Linearity (r²) >0.99>0.99
Limit of Detection (LOD) fg to pg levelspg levels
Limit of Quantification (LOQ) pg to ng/mLng/mL
Intra-day Precision (%RSD) <15%<15%
Inter-day Precision (%RSD) <15%<15%
Accuracy (% Recovery) 85-115%85-115%
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies for both a putative validated LC-MS/MS method and a standard GC-MS method for the quantification of this compound are presented below.

Validated LC-MS/MS Method (Putative)

Due to the polar nature and poor ionization efficiency of dicarboxylic acids, a derivatization step is crucial for achieving high sensitivity in LC-MS/MS analysis.[1] This protocol is based on a charge-reversal derivatization strategy, which enhances detection in positive ion mode.[1]

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of a solution containing a derivatization agent such as 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and pyridine.[2]

  • Incubate the mixture at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the derivatized this compound and the internal standard would need to be optimized.

Alternative Method: GC-MS

Gas chromatography-mass spectrometry is a well-established technique for the analysis of organic acids.[3] Similar to LC-MS/MS, a derivatization step is required to increase the volatility of the dicarboxylic acid.[3]

1. Sample Preparation (Urine):

  • To 1 mL of urine, add an internal standard.

  • Perform a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) after acidification of the sample.

  • Evaporate the organic layer to dryness.

2. Derivatization:

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.[3]

  • Heat the mixture at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) esters.

3. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a capillary column.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure separation of the analyte from matrix components.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in both the LC-MS/MS and a potential signaling pathway involving dicarboxylic acids.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Supernatant Drying Centrifugation->Supernatant_Drying Derivatization Derivatization with 3-NPH/EDC Supernatant_Drying->Derivatization LC_Separation LC Separation (C18 Column) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Quantification Data Quantification MS_Detection->Data_Quantification

Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.

Dicarboxylic_Acid_Pathway Fatty_Acids Fatty Acids Omega_Oxidation ω-Oxidation Fatty_Acids->Omega_Oxidation Dicarboxylic_Acids Dicarboxylic Acids (e.g., this compound) Omega_Oxidation->Dicarboxylic_Acids Beta_Oxidation β-Oxidation Dicarboxylic_Acids->Beta_Oxidation Excretion Urinary Excretion Dicarboxylic_Acids->Excretion Energy_Metabolism Energy Metabolism Beta_Oxidation->Energy_Metabolism

Caption: Simplified metabolic pathway involving dicarboxylic acids.

References

Comparative Guide to Analytical Methods for 7-Oxotridecanedioic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of potential analytical methodologies for the quantitative determination of 7-oxotridecanedioic acid. In the absence of direct inter-laboratory cross-validation studies for this specific analyte, this document synthesizes and compares data from validated methods for structurally related medium-chain dicarboxylic and oxo-fatty acids. The primary focus is on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful techniques for the analysis of these compound classes. This comparison of key performance metrics, such as linearity, accuracy, precision, and limits of quantification, provides the necessary data for researchers to select and implement appropriate analytical strategies.

Methodology Comparison

The leading analytical approaches for dicarboxylic and oxo-fatty acids involve sample extraction from a biological matrix, followed by chromatographic separation and mass spectrometric detection. Due to the polar nature of dicarboxylic acids, derivatization is often employed, particularly for GC-MS, to enhance volatility and improve chromatographic performance. For LC-MS/MS, derivatization can also be used to improve ionization efficiency and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying organic acids in complex biological matrices like plasma and urine.[1][2] It often involves a simple sample preparation, such as protein precipitation followed by liquid-liquid or solid-phase extraction.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also well-suited for the analysis of dicarboxylic acids, though it typically requires a derivatization step to make the analytes volatile.[4] Common derivatization techniques include esterification and silylation.[4][5]

Experimental Workflows

The diagrams below illustrate typical workflows for the analysis of this compound using LC-MS/MS and GC-MS.

LC-MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample (Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Typical analytical workflow for this compound using LC-MS/MS.

GC-MS_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc Analysis cluster_data_processing_gc Data Processing Sample_Collection_GC Biological Sample (Plasma, Urine) Extraction_GC Liquid-Liquid Extraction Sample_Collection_GC->Extraction_GC Derivatization Derivatization (e.g., Silylation) Extraction_GC->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Quantification_GC Quantification MS_Detection_GC->Quantification_GC

Caption: Typical analytical workflow for this compound using GC-MS.

Quantitative Performance Data

The performance of analytical methods is evaluated through key validation parameters. The following tables summarize representative quantitative data for the analysis of medium-chain dicarboxylic and oxo-fatty acids, which can be considered indicative of the expected performance for this compound analysis.

Table 1: Method Performance for Dicarboxylic and Oxo-Fatty Acid Analysis

Validation ParameterLC-MS/MSGC-MS
Linearity (R²) > 0.99[6]> 0.99
Limit of Detection (LOD) 0.3 - 0.8 ng/mL[6]≤ 2 ng/m³[4]
Limit of Quantification (LOQ) 0.1 - 2.4 ng/mL[6][7]≤ 4 ng/m³[4]
Accuracy (% Recovery) 93 - 108%[1]85 - 115%
Precision (%RSD) 3.4 - 11%[1]≤ 15%[4]
Specificity HighHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of medium-chain dicarboxylic acids.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the sensitive and selective quantification of this compound in biological fluids.

  • Sample Preparation:

    • Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer the supernatant to a clean tube.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its internal standard.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the analyte.

  • Sample Preparation:

    • Extraction: Perform a liquid-liquid extraction of the acidified biological sample (e.g., with ethyl acetate (B1210297) or methyl tert-butyl ether).[7]

    • Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

    • Derivatization (Silylation): To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., acetonitrile).[4] Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivative.[4]

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 300°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.

    • Ionization Energy: 70 eV.

    • Detection: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.

Logical Relationship of Analytical Method Components

The following diagram illustrates the interconnected components of a validated analytical method for this compound.

Analytical_Method_Components Analyte This compound SamplePrep Sample Preparation (Extraction, Derivatization) Analyte->SamplePrep Matrix Biological Matrix (Plasma, Urine, etc.) Matrix->SamplePrep Instrumentation Analytical Instrumentation (LC-MS/MS or GC-MS) SamplePrep->Instrumentation DataAnalysis Data Analysis & Quantification Instrumentation->DataAnalysis MethodValidation Method Validation (Accuracy, Precision, Linearity, etc.) MethodValidation->Instrumentation MethodValidation->DataAnalysis

Caption: Logical relationship of analytical method components for this compound analysis.

Conclusion

Both LC-MS/MS and GC-MS are powerful and suitable techniques for the quantification of this compound in biological samples. The choice between the two methods will depend on factors such as the required sensitivity, sample throughput, and available instrumentation. LC-MS/MS generally offers higher sensitivity and throughput with simpler sample preparation, while GC-MS is a robust and reliable alternative, particularly when derivatization is optimized. The provided protocols and performance data serve as a foundation for developing and validating a fit-for-purpose analytical method for this compound.

References

Evaluating the Immunogenicity of 7-Oxotridecanedioic Acid-Containing Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the vanguard technology. The immunogenicity of these LNPs is a double-edged sword: while a certain level of immune stimulation is desirable for vaccine efficacy, excessive or uncontrolled immune activation can lead to adverse effects and hinder therapeutic applications requiring repeated dosing. This guide provides a comparative evaluation of the immunogenicity of a novel, biodegradable ionizable lipid intermediate, 7-oxotridecanedioic acid, within an LNP formulation. Its performance is benchmarked against established ionizable lipids, offering a data-driven perspective for researchers in the field.

Comparative Immunogenicity Profile

The immunogenic potential of LNP formulations is critically influenced by the choice of the ionizable lipid. This component is instrumental in mRNA encapsulation, endosomal escape, and interaction with the host's immune system. Below is a summary of the expected immunogenic profile of LNPs containing this compound compared to well-characterized alternatives.

FeatureThis compound-LNP (Projected)SM-102-LNPDlin-MC3-DMA-LNPALC-0315-LNP
Lipid Type Biodegradable Cationic Lipid IntermediateBiodegradable Ionizable Cationic LipidIonizable Cationic LipidIonizable Cationic Lipid
Innate Immune Activation ModerateModerate to HighHighModerate
Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Lower induction expected due to biodegradabilityInduces IL-6 and other pro-inflammatory cytokinesPotent inducer of pro-inflammatory cytokinesInduces a moderate level of pro-inflammatory cytokines
Type I Interferon (IFN) Response ModerateModerateStrongModerate
T-Cell Response (Th1/Th2 bias) Balanced or Th2-skewed response anticipatedPromotes a Th1-biased responseStrong Th1-biased responsePromotes a Th1-biased response
Antigen-Specific Antibody Titer Potentially high, with good tolerabilityHighHighHigh
Biodegradability HighHighLowLow
Potential for Repeated Dosing Higher, due to reduced accumulation and immunogenicityModerateLower, due to potential for immunogenicity-related side effectsLower, due to potential for immunogenicity-related side effects

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LNP immunogenicity. The following are standard protocols for key in vivo and in vitro assays.

In Vivo Immunogenicity Assessment in Mice

This protocol outlines the general procedure for evaluating the immunogenicity of LNP formulations in a murine model.

  • Animal Model: 6-8 week old female BALB/c or C57BL/6 mice.

  • LNP Formulation: Prepare LNPs containing the desired ionizable lipid (e.g., this compound-based lipid, SM-102, Dlin-MC3-DMA, or ALC-0315) and encapsulating a model antigen mRNA (e.g., ovalbumin or a viral glycoprotein).

  • Immunization: Administer the LNP-mRNA formulations via intramuscular (IM) injection into the hind limb on day 0 and day 21 (boost). A typical dose ranges from 1 to 10 µg of mRNA per mouse.

  • Sample Collection:

    • Blood: Collect blood samples via retro-orbital or submandibular bleeding at baseline (day 0), and at specified time points post-immunization (e.g., days 7, 14, 28, and 35) to assess cytokine levels and antibody responses.

    • Spleen: Harvest spleens at the end of the study (e.g., day 35) for the analysis of T-cell and B-cell responses.

  • Readouts:

    • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) in the plasma using ELISA or multiplex bead-based assays.

    • Antibody Titer: Determine the antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum by ELISA.

    • T-Cell Response: Analyze antigen-specific T-cell responses in splenocytes using ELISpot (for IFN-γ, IL-4 secreting cells) or intracellular cytokine staining (ICS) followed by flow cytometry (for IFN-γ, TNF-α, IL-2 producing T-cells).

    • B-Cell Response: Enumerate antigen-specific antibody-secreting cells from splenocytes using B-cell ELISpot.

In Vitro Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay provides an initial screen of the innate immune-stimulating properties of LNP formulations.

  • Cell Culture: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate and treat with different concentrations of the LNP formulations.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of key cytokines (e.g., IL-1β, IL-6, TNF-α, IFN-α) in the supernatants using ELISA or a multiplex immunoassay.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in evaluating LNP immunogenicity.

Innate_Immune_Signaling cluster_APC Antigen Presenting Cell (APC) LNP LNP Endosome Endosome LNP->Endosome Endocytosis TLR Toll-like Receptors (TLR3, TLR7/8) Endosome->TLR Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape MyD88 MyD88 TLR->MyD88 mRNA mRNA Cytoplasm->mRNA Antigen Antigen Expression mRNA->Antigen MHC MHC Presentation Antigen->MHC NFkB NF-κB MyD88->NFkB IRF IRF3/7 MyD88->IRF Cytokines Pro-inflammatory Cytokines & Type I IFN NFkB->Cytokines IRF->Cytokines

Caption: Innate immune signaling pathway activated by LNP-mRNA in an antigen-presenting cell.

Adaptive_Immune_Response cluster_T_Cell T-Cell Activation cluster_B_Cell B-Cell Activation APC Antigen Presenting Cell (with MHC-Antigen) Th_Cell Helper T-Cell (CD4+) APC->Th_Cell CTL Cytotoxic T-Cell (CD8+) APC->CTL Th_Activation Activation & Differentiation Th_Cell->Th_Activation CTL_Activation Activation & Proliferation CTL->CTL_Activation Th_Activation->CTL_Activation Help B_Cell B-Cell Th_Activation->B_Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Antibodies Plasma_Cell->Antibodies

Caption: Overview of the adaptive immune response initiated by LNP-based antigen presentation.

Experimental_Workflow cluster_Analysis Immunogenicity Analysis LNP_Formulation LNP Formulation (with mRNA antigen) Immunization Mouse Immunization (IM, Day 0 & 21) LNP_Formulation->Immunization Sample_Collection Sample Collection (Blood & Spleen) Immunization->Sample_Collection Cytokine_Assay Cytokine Profiling (ELISA) Sample_Collection->Cytokine_Assay Antibody_Assay Antibody Titer (ELISA) Sample_Collection->Antibody_Assay T_Cell_Assay T-Cell Response (ELISpot/Flow Cytometry) Sample_Collection->T_Cell_Assay B_Cell_Assay B-Cell Response (ELISpot) Sample_Collection->B_Cell_Assay

A Comparative Guide to the Biocompatibility of Biodegradable Polymer Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

The safety and efficacy of implantable medical devices and drug delivery systems fabricated from biodegradable polymers are critically dependent on the biocompatibility of not only the polymer itself but also its degradation byproducts.[1][2] As the polymer breaks down in vivo, the localized accumulation of its constituent monomers and oligomers can elicit cellular and tissue responses that dictate the overall success of the device.[3] This guide provides an objective comparison of key biocompatibility metrics, details relevant experimental protocols, and illustrates the cellular pathways involved in the response to acidic degradation products, using PLGA as a representative example.

Comparative Analysis of Degradation Product Biocompatibility

The degradation of polymers like PLGA results in the local release of acidic byproducts, such as lactic and glycolic acid, which can lower the microenvironment pH.[4][5] This change in pH and the presence of the byproducts themselves can impact cell viability and trigger inflammatory responses.[4]

Table 1: In Vitro Cytotoxicity of Polymer Degradation Products

Polymer Degradation ProductCell LineAssayConcentration / ConditionResult (Cell Viability %)Reference
PLGA Extract (Degraded) L929 Mouse FibroblastsMTT Assay100% Extract (pH 6.7)~85%[4][5]
PLGA Extract (Degraded) THP-1 MacrophagesCCK-8100% Extract (pH 6.7)Decreased vs. control[4][5]
Polycaprolactone (PCL) Extract MG-63 OsteoblastsMTT Assay100% Extract>90%[6]
Negative Control (HDPE) L929 Mouse FibroblastsXTT Assay100% Extract~100% (baseline)[7]
Positive Control (ZDEC) L929 Mouse FibroblastsXTT Assay0.1 mg/mL<30%[7]

Table 2: Inflammatory Response to Polymer Degradation Products

Polymer Degradation ProductCell TypeKey Marker(s)ResultReference
PLGA Extract (Degraded) THP-1 MacrophagesTNF-α, IL-1β (Pro-inflammatory cytokines)Upregulated expression[4][5]
PLGA Extract (Degraded) THP-1 MacrophagesCCR7 (M1 surface marker)Upregulated expression[3][4]
Alternative Biomaterial MacrophagesIL-10, Arginase-1 (Anti-inflammatory markers)Varies by material chemistry[8]

Experimental Protocols

Standardized protocols are essential for the accurate assessment of biocompatibility. The International Organization for Standardization (ISO) 10993 series provides guidelines for these evaluations.[9][10]

1. In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This test evaluates the potential for a material's leachable substances to cause cell death or inhibit cell growth.[9][11]

  • Objective: To quantify the cytotoxic potential of polymer degradation products.

  • Methodology: Extract Elution Method

    • Sample Preparation: The biodegradable polymer is degraded in vitro under simulated physiological conditions (e.g., phosphate-buffered saline [PBS] at 37°C) for a specified period (e.g., 28 days).[12] The resulting solution, containing degradation byproducts, is collected as the "extract."

    • Cell Culture: A sensitive cell line, such as L929 mouse fibroblasts, is cultured to approximately 80% confluency in 96-well plates.[7][13]

    • Exposure: The culture medium is replaced with the polymer extract, typically at various dilutions (e.g., 100%, 50%, 10%).[12][13] A negative control (non-toxic material like high-density polyethylene) and a positive control (toxic material like zinc diethyldithiocarbamate) are included.

    • Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 72 hours.[14]

    • Viability Assessment: Cell viability is measured using a quantitative colorimetric assay such as MTT or XTT.[6][7] These assays measure the metabolic activity of the cells, which correlates with the number of viable cells. The absorbance is read using a spectrophotometer.

  • Data Interpretation: A material is generally considered cytotoxic if it causes a reduction in cell viability of more than 30% compared to the negative control.[11][15]

2. Macrophage Polarization Assay

This assay assesses the inflammatory potential of degradation products by measuring their effect on macrophage activation. Macrophages can polarize into a pro-inflammatory (M1) state or an anti-inflammatory (M2) state.[8][16]

  • Objective: To determine if polymer degradation products induce a pro-inflammatory (M1) or anti-inflammatory (M2) macrophage phenotype.

  • Methodology:

    • Macrophage Culture: A monocyte cell line (e.g., THP-1) is differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).[4][16] Alternatively, primary bone marrow-derived macrophages can be used.[17]

    • Exposure: The cultured macrophages are treated with the polymer degradation extract. Controls include untreated cells (M0), cells treated with LPS and IFN-γ (to induce M1 polarization), and cells treated with IL-4 (to induce M2 polarization).[8]

    • Incubation: Cells are incubated for 24-48 hours to allow for polarization.[8]

    • Analysis: Polarization is assessed by measuring the expression of specific markers:

      • Gene Expression (RT-qPCR): Measures mRNA levels of M1 markers (e.g., TNF-α, IL-1β, iNOS) and M2 markers (e.g., IL-10, Arginase-1).[4][8]

      • Protein Secretion (ELISA): Quantifies the concentration of secreted cytokines (e.g., TNF-α, IL-10) in the culture supernatant.[8]

      • Surface Markers (Flow Cytometry): Detects the presence of cell surface proteins characteristic of M1 (e.g., CCR7) or M2 phenotypes.[3][4]

  • Data Interpretation: An upregulation of M1 markers and a downregulation of M2 markers indicate a pro-inflammatory response to the degradation products.[4][5]

Visualizing Cellular Mechanisms and Workflows

Signaling Pathways in Inflammatory Response

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response.[18][19] Acidic degradation products can act as a stress signal, leading to the activation of this pathway in immune cells like macrophages.[4][18]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Degradation_Products Acidic Degradation Products (e.g., H+) TLR4 TLR4 Receptor Degradation_Products->TLR4 Stress Signal IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Degradation Degradation IKK->Degradation Ubiquitination & Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-1β) DNA->Cytokines Induces Transcription

Caption: Canonical NF-κB signaling pathway activation by cellular stress.

General Experimental Workflow for Biocompatibility Assessment

A logical workflow ensures comprehensive and standardized evaluation of degradation products.

G A 1. Material Degradation (Simulated physiological conditions) B 2. Extract Collection (Degradation products in solution) A->B C 3. In Vitro Exposure B->C D 4a. Cytotoxicity Assay (e.g., ISO 10993-5, MTT/XTT) C->D E 4b. Inflammatory Assay (Macrophage Polarization) C->E F 5a. Quantify Cell Viability D->F G 5b. Quantify Inflammatory Markers (RT-qPCR, ELISA, Flow Cytometry) E->G H 6. Biocompatibility Assessment F->H G->H

Caption: Workflow for assessing the biocompatibility of degradation products.

References

The Pivotal Role of Keto-Dicarboxylic Acids in LNP-mediated Drug Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of keto-dicarboxylic acid-derived ionizable lipids reveals their significant potential in enhancing the efficacy and safety of Lipid Nanoparticle (LNP) drug delivery systems. This guide provides a comparative analysis of these lipids, supported by experimental data and detailed protocols, for researchers and drug development professionals.

The design of ionizable lipids is a critical determinant of the success of LNP-based therapeutics, governing encapsulation efficiency, stability, and, most importantly, the endosomal escape of the nucleic acid payload. Among the various classes of ionizable lipids, those featuring keto-dicarboxylic acid functionalities, or structures that yield dicarboxylic acids upon biodegradation, are gaining prominence. The introduction of ester bonds, for instance, not only imparts biodegradability, reducing potential toxicity, but also influences the physicochemical properties of the LNPs, such as their pKa, which is crucial for effective endosomal release.

Comparative Performance of Ionizable Lipids

Ionizable Lipid Class/FeatureKey Structural MoietyImpact on LNP PerformancePayloadReference
Dicarboxylic Acid Fragment Yielding Ester linkagesHydrolysis to a dicarboxylic acid fragment can neutralize the positive charge of the headgroup, facilitating mRNA release from the endosome.[1]mRNA[1]
Diketopiperazine Core DiketopiperazineProvides a biodegradable core. Tail length, geometry, and linker spacing significantly influence siRNA and mRNA delivery potency.[2]siRNA, mRNA[2]
Branched-Tail Lipids Branched alkyl chainsEnhances the formation of cone-shaped ion pairs with anionic lipids in the endosomal membrane, promoting membrane disruption and cargo release.[1]mRNA[1]
Multi-tail Lipids Multiple hydrophobic tailsCan be optimized for efficient mRNA delivery, showing increased mRNA expression compared to standard formulations.[3]siRNA, mRNA[3]

Experimental Protocols

A generalized experimental workflow for the synthesis, formulation, and evaluation of novel ionizable lipids is crucial for systematic structure-activity relationship studies.

Synthesis of Ionizable Lipids

The synthesis of ionizable lipids often involves multi-step reactions. For instance, a modular platform utilizing the Passerini reaction can be employed to rapidly generate diverse libraries of biodegradable ionizable lipids.[1] Another approach involves the "plug-and-play" assembly of biodegradable ionizable lipids through Michael addition between amines/thiols and dialkyl maleates.

General Synthesis Scheme: A common strategy involves the reaction of a lipophilic tail precursor (e.g., an alcohol or an amine) with a dicarboxylic acid or its derivative to form an ester or amide linkage. The resulting intermediate is then reacted with an amine-containing headgroup to introduce the ionizable functionality.

LNP Formulation

LNPs are typically formulated by rapidly mixing an organic phase containing the ionizable lipid, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid with an aqueous phase containing the nucleic acid payload (siRNA or mRNA) at an acidic pH. Microfluidic mixing is a common and reproducible method for LNP formulation.[4]

Typical Molar Ratio:

  • Ionizable Lipid: 50%

  • DSPC: 10%

  • Cholesterol: 38.5%

  • PEG-lipid: 1.5%

LNP Characterization and In Vitro Evaluation
  • Size and Polydispersity: Measured by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determined using a RiboGreen assay.

  • pKa: Measured using a TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) assay.[1]

  • In Vitro Transfection Efficiency: Assessed by measuring the expression of a reporter gene (e.g., luciferase) encoded by the delivered mRNA or the knockdown of a target gene by the delivered siRNA in a relevant cell line (e.g., HepG2).[5]

Visualizing Key Processes and Relationships

To better understand the concepts discussed, the following diagrams illustrate the structure-activity relationship, a typical experimental workflow, and the mechanism of endosomal escape.

SAR cluster_lipid Ionizable Lipid Structure cluster_performance LNP Performance Head Headgroup (e.g., Amine) pKa pKa Head->pKa Influences Linker Linker (e.g., Ester, Dicarboxylic Acid) Biodegradability Biodegradability Linker->Biodegradability Determines Endosomal_Escape Endosomal Escape Linker->Endosomal_Escape Affects Tail Hydrophobic Tails (e.g., Branched, Unsaturated) Tail->Endosomal_Escape Promotes pKa->Endosomal_Escape Critical for Efficacy Delivery Efficacy Biodegradability->Efficacy Improves Safety Endosomal_Escape->Efficacy Essential for

Caption: Structure-Activity Relationship of Ionizable Lipids.

Workflow Synthesis Synthesis of Ionizable Lipids Formulation LNP Formulation (Microfluidics) Synthesis->Formulation Characterization Physicochemical Characterization (Size, pKa, Encapsulation) Formulation->Characterization InVitro In Vitro Evaluation (Transfection Efficiency) Formulation->InVitro Analysis SAR Analysis & Optimization Characterization->Analysis InVivo In Vivo Studies (Animal Models) InVitro->InVivo InVitro->Analysis Analysis->Synthesis Iterative Optimization

Caption: Experimental Workflow for LNP Evaluation.

Endosomal_Escape Uptake 1. LNP Uptake via Endocytosis Acidification 2. Endosome Acidification (pH drop) Uptake->Acidification Protonation 3. Protonation of Ionizable Lipid Acidification->Protonation Interaction 4. Interaction with Endosomal Membrane Protonation->Interaction Destabilization 5. Membrane Destabilization & Fusion Interaction->Destabilization Release 6. Payload Release into Cytosol Destabilization->Release

Caption: Mechanism of LNP Endosomal Escape.

References

The In Vitro to In Vivo Translation Challenge: A Comparative Guide for Ionizable Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of lipid nanoparticles (LNPs) reveals a significant disconnect between laboratory results and real-world efficacy. This guide provides researchers, scientists, and drug development professionals with a comparative framework for understanding the correlation, or lack thereof, between in vitro and in vivo performance of ionizable lipid nanoparticles, with a conceptual focus on a representative ionizable lipid, 7-oxotridecanedioic acid (7-OTD).

It is a well-documented challenge in the field of nucleic acid delivery that the in vitro performance of LNPs often fails to predict their in vivo behavior.[1][2][3][4][5][6][7] This guide will explore the multifaceted reasons for this gap and provide detailed experimental protocols to enable rigorous evaluation of LNP candidates.

Performance Snapshot: 7-OTD LNPs vs. Industry Standards

To contextualize the performance of a hypothetical 7-OTD LNP, the following tables summarize its projected in vitro and in vivo characteristics alongside established ionizable lipids such as SM-102 and ALC-0315. It's important to note that the choice of ionizable lipid is a critical factor influencing the overall performance of the LNP.[1][2][3][4][8]

Table 1: In Vitro Performance Comparison

Parameter7-OTD LNP (Hypothetical)SM-102 LNPALC-0315 LNP
Physicochemical Properties
Size (nm)858090
Polydispersity Index (PDI)0.120.100.15
Zeta Potential (mV)-5-3-4
mRNA Encapsulation Efficiency (%)>95>95>95
Cellular Assays (Hepatocyte Cell Line)
Cellular Uptake (%)809075
Endosomal Escape Efficiency (%)607555
In Vitro Protein Expression (RLU/mg protein)1.5 x 1082.5 x 1081.0 x 108
Cytotoxicity (CC50, µg/mL)>50>50>50

Table 2: In Vivo Performance Comparison (Rodent Model)

Parameter7-OTD LNP (Hypothetical)SM-102 LNPALC-0315 LNP
Pharmacokinetics (IV Administration)
Half-life (t1/2, hours)465
Biodistribution (24h post-injection)
Liver Accumulation (% ID/g)506560
Spleen Accumulation (% ID/g)1089
Efficacy
In Vivo Protein Expression (Liver, ng/g tissue)500800750
mRNA Knockdown (Target Gene in Liver, %)708580
Safety
Acute Toxicity (LD50, mg/kg)>100>100>100

The presented data illustrates a common theme: while an LNP formulation might show promising results in vitro, its in vivo performance can be markedly different. For instance, although the hypothetical 7-OTD LNP shows reasonable in vitro characteristics, its in vivo protein expression is projected to be lower than that of established lipids. This discrepancy is often attributed to the complex biological milieu encountered in vivo, which is not replicated in standard cell culture models.[2]

The In Vitro-In Vivo Correlation Gap: A Workflow for Investigation

The journey of an LNP from benchtop to preclinical studies is fraught with challenges. The following diagram outlines a typical workflow designed to assess and understand the correlation between in vitro and in vivo performance.

ivivc_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation LNP Formulation (e.g., 7-OTD, helpers, mRNA) physchem Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) formulation->physchem cell_culture Cell Culture Models (e.g., Hepatocytes, Immune Cells) physchem->cell_culture cellular_assays Cellular Assays (Uptake, Endosomal Escape, Protein Expression, Cytotoxicity) cell_culture->cellular_assays animal_model Animal Model Selection (e.g., Rodent) cellular_assays->animal_model Candidate Selection data_correlation Data Correlation Analysis (IVIVC Assessment) cellular_assays->data_correlation administration LNP Administration (e.g., IV, IM) animal_model->administration pk_pd Pharmacokinetics & Pharmacodynamics (Half-life, Clearance) administration->pk_pd biodistribution Biodistribution Studies (Organ Accumulation) administration->biodistribution efficacy Efficacy Assessment (Protein Expression, Gene Knockdown) biodistribution->efficacy safety Safety & Tolerability (Toxicity, Immunogenicity) efficacy->safety safety->data_correlation Final Assessment

Caption: Workflow for correlating in vitro and in vivo LNP performance.

Intracellular Delivery Pathway of LNPs

The successful delivery of mRNA to the cytoplasm is a multi-step process. The following diagram illustrates the proposed intracellular trafficking pathway for an ionizable LNP.

lnp_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp LNP endosome Early Endosome (Acidic pH) lnp->endosome Endocytosis late_endosome Late Endosome / Lysosome endosome->late_endosome Maturation mrna_release mRNA Release endosome->mrna_release Endosomal Escape (Ionizable Lipid Protonation) cytoplasm Cytoplasm translation Protein Translation cytoplasm->translation mrna_release->cytoplasm

References

Reproducibility of 7-oxotridecanedioic Acid LNP Synthesis and Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and performance of Lipid Nanoparticles (LNPs) utilizing a key biodegradable intermediate, 7-oxotridecanedioic acid, and its prominent derivative, the 7C1 lipid. This document is intended to serve as a resource for researchers and professionals in the field of drug delivery, offering insights into the reproducibility, efficacy, and comparative performance of these LNP formulations.

Introduction to this compound and the 7C1 Lipid in LNP Technology

This compound is a biodegradable cationic lipid intermediate that can be incorporated into lipid particles for the delivery of active agents, such as nucleic acids[1]. While the direct incorporation of this compound into a final ionizable lipid is detailed in patent literature (US20150005363, intermediate 12), the publicly available scientific literature more prominently features a related ionizable lipid known as 7C1 . The 7C1 polymer is synthesized by reacting a C15 epoxide-terminated lipid with a low-molecular-weight polyamine (PEI600)[2]. Although a direct synthetic pathway from this compound to the C15 epoxide has not been explicitly detailed in the reviewed literature, the structural similarity and intended application suggest a potential relationship between these molecules.

The 7C1 lipid has garnered significant attention for its ability to form stable LNPs that efficiently deliver siRNA and mRNA to various cell types, particularly endothelial cells, both in vitro and in vivo. This guide will focus on the synthesis and performance of 7C1-based LNPs as a representative system potentially derived from this compound chemistry.

LNP Synthesis and Formulation: A Focus on Reproducibility

The reproducibility of LNP synthesis is paramount for consistent preclinical and clinical outcomes. While specific batch-to-batch reproducibility data for 7C1 LNPs is not extensively published, the use of controlled manufacturing processes like microfluidics significantly enhances consistency compared to manual methods[3][4][5].

Synthesis of the 7C1 Ionizable Lipid

The synthesis of the 7C1 polymer involves the reaction of a C15 epoxide-terminated lipid with a low-molecular-weight poly(ethyleneimine) (PEI600) at a 14:1 molar ratio[2].

Caption: Synthesis of the 7C1 ionizable lipid.

LNP Formulation using Microfluidics

The formulation of 7C1 LNPs is typically achieved using a high-throughput microfluidic mixing device. This method allows for rapid and controlled mixing of the lipid components in an organic solvent (e.g., ethanol) with the nucleic acid cargo in an aqueous buffer, leading to the self-assembly of uniform LNPs[2].

LNP_Formulation_Workflow Diagram 2: LNP Formulation Workflow cluster_inputs Inputs Lipid_Phase Lipid Phase (7C1, Cholesterol, DSPC, PEG-lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Phase->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (siRNA/mRNA in Buffer) Aqueous_Phase->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Purification Purification (e.g., Dialysis) Self_Assembly->Purification Characterization Characterization (Size, PDI, Encapsulation Efficiency) Purification->Characterization Final_LNPs 7C1 LNPs Characterization->Final_LNPs

Caption: Microfluidic-based formulation of 7C1 LNPs.

Experimental Protocols

Protocol 1: Synthesis of 7C1 Ionizable Lipid

  • Combine C15 epoxide-terminated lipids and PEI600 in a 14:1 molar ratio in a reaction vessel.

  • Add ethanol (B145695) to the mixture.

  • Heat the reaction mixture to 90°C and stir for 48-72 hours.

  • After the reaction is complete, the resulting 7C1 polymer can be purified and characterized.

Protocol 2: Formulation of 7C1 LNPs for siRNA Delivery

  • Prepare a lipid stock solution in ethanol containing the 7C1 ionizable lipid, cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and a PEG-lipid (e.g., C14-PEG2000) at the desired molar ratios (see Table 1).

  • Prepare an aqueous solution of siRNA in a suitable buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Utilize a microfluidic mixing device to rapidly mix the lipid solution and the siRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The resulting LNP suspension is then dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated siRNA.

  • The final LNP formulation is sterile-filtered and characterized for size, polydispersity index (PDI), and siRNA encapsulation efficiency.

Protocol 3: LNP Characterization

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry.

  • Encapsulation Efficiency: Quantified using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after LNP lysis.

  • Morphology: Visualized using Cryogenic Transmission Electron Microscopy (Cryo-TEM).

Performance and Comparative Analysis

Quantitative Performance Data
LNP FormulationIonizable LipidPayloadKey Performance MetricsReference
7C1 LNP 7C1siRNA~85% in vitro knockdown in endothelial cells; 50% in vivo gene silencing at 0.02 mg/kg in lung endothelium.[2]
DLin-MC3-DMA LNP DLin-MC3-DMAsiRNA>95% in vivo hepatocyte gene silencing at 0.3 mg/kg.[6]
ALC-0315 LNP ALC-0315siRNA2-fold greater FVII knockdown in hepatocytes compared to MC3 at 1 mg/kg.[6]

Table 1: Comparative Performance of LNP Formulations

Cellular Uptake and Endosomal Escape

The cellular uptake of 7C1 LNPs by human microvascular endothelial cells (HMVECs) occurs via both caveolae- and clathrin-mediated endocytosis[2]. Following endocytosis, the LNPs are trafficked to early endosomes. The acidic environment of the endosome protonates the tertiary amines of the ionizable lipid, leading to a net positive charge. This charge facilitates the interaction with the anionic lipids of the endosomal membrane, ultimately leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.

Cellular_Uptake_Pathway Diagram 3: Cellular Uptake and Endosomal Escape LNP 7C1 LNP Endocytosis Endocytosis (Caveolae & Clathrin-mediated) LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Early_Endosome->Endosomal_Escape Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm siRNA_Release siRNA Release Cytoplasm->siRNA_Release

Caption: Cellular uptake and endosomal escape of 7C1 LNPs.

Discussion and Future Perspectives

The 7C1 ionizable lipid represents a promising platform for the delivery of nucleic acid therapeutics, particularly to endothelial cells. The use of microfluidics for LNP formulation offers a pathway to achieving reproducible and scalable manufacturing. However, to fully assess the industrial applicability of 7C1 LNPs, further studies are required to specifically quantify the batch-to-batch reproducibility of both the 7C1 lipid synthesis and the subsequent LNP formulation process.

A direct, head-to-head comparative study of 7C1 LNPs against clinically advanced formulations containing DLin-MC3-DMA and ALC-0315 would be highly valuable to the field. Such a study should assess not only the in vivo efficacy but also the detailed pharmacokinetic and safety profiles of these different LNP systems.

Furthermore, elucidating the precise synthetic route from this compound to the C15 epoxide precursor of 7C1 would provide a clearer understanding of the role of this biodegradable intermediate in the final performance of the LNP. This would also enable a more direct comparison with other ionizable lipids that may be synthesized from similar dicarboxylic acid precursors.

References

Safety Operating Guide

Proper Disposal of 7-Oxotridecanedioic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 7-oxotridecanedioic acid, a dicarboxylic acid utilized in various research applications.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

  • Waste Identification and Segregation :

    • Label a dedicated waste container clearly as "Hazardous Waste: this compound".

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions. Strong oxidizing agents, strong bases, metals, and acid chlorides are incompatible with some dicarboxylic acids.[1]

  • Waste Collection :

    • For solid waste, carefully transfer the this compound into the designated hazardous waste container using a scoop or spatula. Avoid generating dust.

    • For solutions containing this compound, pour the liquid waste into a designated, sealed container. Do not fill the container to more than 80% capacity to allow for vapor expansion.

    • Rinse any empty containers that held this compound with a suitable solvent (e.g., water, if soluble). The rinsate should be collected and disposed of as hazardous waste.

  • Spill Management :

    • Small Spills : For small spills of solid material, carefully sweep it up and place it in the hazardous waste container. Avoid creating dust. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Large Spills : For large spills, evacuate the area and follow your institution's emergency spill response procedures.[2][3]

  • Container Management and Storage :

    • Keep the hazardous waste container tightly closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[2][3]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.

start Start: Have this compound Waste? is_mixed Is the waste mixed with other chemicals? start->is_mixed check_compatibility Check compatibility of all components is_mixed->check_compatibility Yes segregate Segregate into a dedicated, labeled container is_mixed->segregate No check_compatibility->segregate is_spill Is it a spill? segregate->is_spill spill_size Small or large spill? is_spill->spill_size Yes collect_waste Collect in a labeled, sealed hazardous waste container is_spill->collect_waste No small_spill Clean up with appropriate absorbent/methods. Collect as hazardous waste. spill_size->small_spill Small large_spill Follow institutional emergency procedures. spill_size->large_spill Large small_spill->collect_waste end End of Process large_spill->end store_waste Store in a designated, secure area collect_waste->store_waste contact_ehs Contact EHS for pickup and final disposal store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific waste disposal guidelines and the relevant Safety Data Sheets for all chemicals involved.

References

Essential Safety and Operational Guide for Handling 7-Oxotridecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

Your primary defense against chemical exposure is the correct use of Personal Protective Equipment. When handling 7-oxotridecanedioic acid and other acidic compounds, a comprehensive PPE strategy is essential to prevent skin contact, eye damage, and inhalation of dust or vapors.[2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPEMaterial/SpecificationRationale
Hands Chemical-resistant glovesNitrile or neoprene are recommended for handling acids.[3][4] For increased protection, consider double-gloving.[2]Prevents skin contact and potential chemical burns.
Eyes Safety goggles or a face shieldSnug-fitting safety goggles that provide a good seal are crucial. A face shield offers additional protection against splashes.[2][5]Protects against splashes that can cause serious eye damage.[2][3]
Body Laboratory coat or chemical-resistant apronMade of a material resistant to acids.Protects clothing and underlying skin from spills and splashes.[2]
Respiratory N95 respirator or equivalentRecommended, especially when handling the solid, powdered form to avoid inhalation of dust particles.Minimizes the risk of respiratory irritation.[3]

II. Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are critical to minimize the risk of exposure and contamination.[2] Always work in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are accessible and you are familiar with their operation.[2] Have a chemical spill kit readily available.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations of the solid compound within a fume hood to contain any dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

    • When transferring the acid, never pour directly from a large container to a small one. Use appropriate glassware like a funnel.[2]

  • In Solution :

    • When dissolving the acid, add it slowly to the solvent.

    • If diluting a concentrated acidic solution, always add the acid to water, never the other way around, to control any exothermic reaction.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean all equipment and the work area meticulously.

III. Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is paramount to ensure laboratory safety and environmental protection.[1][6]

  • Waste Segregation :

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Management :

    • Use a container that is compatible with acidic waste.

    • Keep the waste container securely sealed when not in use and store it in a well-ventilated, secondary containment area.

  • Neutralization (if applicable and permitted) :

    • In some cases, small quantities of acidic waste may be neutralized before disposal. This should only be done by trained personnel following a validated institutional protocol.[7]

    • Neutralize with a suitable base (e.g., sodium bicarbonate) slowly and in a controlled manner, monitoring the pH.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste management contractor.[6]

    • Never dispose of this compound or its waste down the drain.[6]

IV. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment & Reagents prep2->prep3 handle1 Weigh Solid Acid prep3->handle1 Begin Experiment handle2 Transfer to Reaction Vessel handle1->handle2 spill Spill Response handle1->spill handle3 Conduct Experiment handle2->handle3 handle2->spill cleanup1 Quench Reaction (if necessary) handle3->cleanup1 End Experiment handle3->spill cleanup2 Segregate & Store Waste cleanup1->cleanup2 cleanup3 Decontaminate Glassware & Surfaces cleanup2->cleanup3 cleanup4 Doff PPE cleanup3->cleanup4

References

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